molecular formula C21H27N5O9 B15560932 Nikkomycin Lx

Nikkomycin Lx

Número de catálogo: B15560932
Peso molecular: 493.5 g/mol
Clave InChI: ICXJRQHWJJTKQI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Nikkomycin Lx is a peptide.
This compound has been reported in Streptomyces tendae with data available.
isolated from Streptomyces tendae;  structure in first source

Propiedades

Fórmula molecular

C21H27N5O9

Peso molecular

493.5 g/mol

Nombre IUPAC

2-[5-(5-acetyl-2-oxo-1H-imidazol-3-yl)-3,4-dihydroxyoxolan-2-yl]-2-[(2-amino-4-hydroxy-3-methyl-4-pyridin-2-ylbutanoyl)amino]acetic acid

InChI

InChI=1S/C21H27N5O9/c1-8(14(28)10-5-3-4-6-23-10)12(22)18(31)25-13(20(32)33)17-15(29)16(30)19(35-17)26-7-11(9(2)27)24-21(26)34/h3-8,12-17,19,28-30H,22H2,1-2H3,(H,24,34)(H,25,31)(H,32,33)

Clave InChI

ICXJRQHWJJTKQI-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

Nikkomycin LX: A Deep Dive into the Competitive Inhibition of Chitin Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nikkomycin (B1203212) LX, a member of the peptidyl-nucleoside class of antibiotics, presents a highly specific and potent mechanism of action against a crucial fungal enzyme: chitin (B13524) synthase. This enzyme is pivotal for the biosynthesis of chitin, an essential polysaccharide component of the fungal cell wall that provides structural integrity and protection.[1][2][3] The absence of chitin and chitin synthase in vertebrates makes this enzyme an attractive and selective target for the development of antifungal agents with a potentially high therapeutic index.[1][2][3][4] This technical guide elucidates the core mechanism of Nikkomycin LX's action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Note: The vast majority of detailed kinetic and structural studies have been conducted on Nikkomycin Z, a very close structural analog of this compound. Therefore, the data and mechanisms described herein primarily reference Nikkomycin Z as the representative compound for this class of inhibitors.

Core Mechanism: Competitive Inhibition

This compound functions as a competitive inhibitor of chitin synthase (EC 2.4.1.16).[2][3] Its molecular structure closely mimics that of the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc).[3] This structural analogy allows this compound to bind to the active site of the chitin synthase enzyme. By occupying the active site, it directly competes with UDP-GlcNAc, effectively blocking the polymerization of N-acetylglucosamine into chitin chains.[2][5] This disruption of cell wall synthesis leads to osmotic instability and, ultimately, fungal cell lysis, particularly during active growth phases like primary septum formation.[3][6][7]

The competitive nature of this inhibition means that the effect of this compound can be overcome by increasing the concentration of the natural substrate, UDP-GlcNAc.[5][8] Kinetically, this is characterized by an increase in the apparent Michaelis constant (Km) of the enzyme for its substrate, while the maximum reaction velocity (Vmax) remains unchanged.[5][8] Recent cryo-electron microscopy studies have provided detailed structural insights into the binding of Nikkomycin Z to the active site of chitin synthase from Candida albicans, confirming the molecular basis for its inhibitory action and paving the way for the development of next-generation antifungals.[9][10][11][12]

cluster_pathway Chitin Biosynthesis Pathway cluster_inhibition Inhibition by this compound UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Binds to active site Inactive_Complex Enzyme-Inhibitor Complex (Inactive) UDP_GlcNAc->Inactive_Complex Blocked Chitin Chitin Polymer (Fungal Cell Wall) Chitin_Synthase->Chitin Polymerization Chitin_Synthase->Inactive_Complex Nikkomycin This compound (Inhibitor) Nikkomycin->Chitin_Synthase Competitively binds to active site

Caption: Mechanism of this compound competitive inhibition. (Within 100 characters)

Quantitative Inhibitory Activity

The potency of Nikkomycin Z has been quantified against various chitin synthase isozymes from different fungal species. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key metrics for assessing its efficacy.

Fungal SpeciesChitin Synthase IsozymeInhibition Constant (Ki)IC50 ValueReference(s)
Candida albicansCaChs1-15 µM[7]
Candida albicansCaChs21.5 ± 0.5 µM0.8 µM[7][12]
Candida albicansCaChs3-13 µM[7]
Saccharomyces cerevisiaeChs1-0.367 µM[13]
Saccharomyces cerevisiaeChs1 & Chs2Ki values differ by 3 orders of magnitude-[6]
Candida albicansChitin Synthase (general)0.16 µM-[14]

Experimental Protocols

Characterizing the mechanism of action of chitin synthase inhibitors like this compound involves a series of established biochemical assays.

Preparation of Crude Enzyme Extract (Chitin Synthase)

This protocol outlines the preparation of a microsomal fraction enriched with membrane-bound chitin synthase from a fungal culture.

Objective: To obtain an active chitin synthase preparation for in vitro assays.

Materials:

  • Fungal culture (e.g., Candida albicans, Saccharomyces cerevisiae)

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors)

  • Glass beads (0.5 mm diameter) or French press

  • High-speed refrigerated centrifuge

Protocol:

  • Grow the fungal culture to the mid-logarithmic phase in an appropriate liquid medium.[2]

  • Harvest the cells by centrifugation (e.g., 4,000 x g for 10 minutes at 4°C).[2]

  • Wash the cell pellet twice with ice-cold sterile water and once with ice-cold Lysis Buffer.[2]

  • Resuspend the cell pellet in an equal volume of ice-cold Lysis Buffer.[2]

  • Disrupt the cells by mechanical means, such as vortexing with glass beads or using a French press, while keeping the sample on ice.[2][3]

  • Centrifuge the lysate at a low speed (e.g., 1,500 - 3,000 x g for 10 minutes) to pellet cell debris and unbroken cells.[1][14]

  • Carefully collect the supernatant and perform a high-speed centrifugation (e.g., 15,000 x g or higher for 20-30 minutes) to pellet the microsomal fraction, which contains the membrane-bound chitin synthase.

  • Resuspend the microsomal pellet in a suitable buffer.

  • Determine the protein concentration of the enzyme preparation using a standard method like the Bradford assay.[2] The extract can be used immediately or stored in aliquots at -80°C.[2]

In Vitro Chitin Synthase Inhibition Assay (Radioactive Method)

This traditional method measures the incorporation of a radiolabeled substrate into insoluble chitin.

Objective: To determine the inhibitory activity of this compound by quantifying chitin synthesis.

Materials:

  • Crude enzyme extract

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • UDP-N-acetylglucosamine (UDP-GlcNAc)

  • Radiolabeled UDP-[³H]-N-acetylglucosamine or UDP-[¹⁴C]-N-acetylglucosamine

  • This compound/Z solutions at various concentrations

  • Trypsin (if zymogen activation is needed) and soybean trypsin inhibitor[1][14]

  • Glass fiber filters

  • Scintillation fluid and counter

Protocol:

  • Prepare a reaction mixture containing Assay Buffer, a final concentration of ~1 mM UDP-GlcNAc, and a known specific activity of radiolabeled UDP-GlcNAc.[2]

  • In separate tubes, add varying concentrations of the test inhibitor (this compound). Include a control with no inhibitor.[2]

  • If required for the specific chitin synthase isoform, pre-incubate the enzyme extract with an activator like trypsin, followed by the addition of a trypsin inhibitor to stop the activation.[1][2][14]

  • Initiate the enzymatic reaction by adding a known amount of the enzyme extract to each tube.

  • Incubate the reaction at 30°C or 37°C for a defined period (e.g., 30-60 minutes).[2][15]

  • Stop the reaction by adding an acid (e.g., trichloroacetic acid).

  • Filter the reaction mixtures through glass fiber filters to capture the insoluble, newly synthesized chitin polymer.

  • Wash the filters to remove unincorporated radiolabeled substrate.[14]

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control. Plot the results to determine the IC50 value.

start Start: Natural Product Screening / Compound Library primary_assay Primary Screening: In Vitro Chitin Synthase Assay (e.g., WGA-based HTS) start->primary_assay hits Identify 'Hits' (Compounds showing inhibition) primary_assay->hits secondary_assay Secondary Assay: IC50 Determination (Dose-response curve) hits->secondary_assay kinetics Kinetic Analysis: Determine Inhibition Type & Ki (e.g., Lineweaver-Burk Plot) secondary_assay->kinetics whole_cell Whole-Cell Assay: Antifungal Activity (MIC) (e.g., Calcofluor White Staining) kinetics->whole_cell end Lead Compound for Further Development whole_cell->end

Caption: Workflow for discovery of chitin synthase inhibitors. (Within 100 characters)
Determination of Inhibition Type and Ki

Graphical methods are commonly used to determine the mode of enzyme inhibition and to calculate the inhibition constant (Ki).

Objective: To confirm competitive inhibition and quantify the binding affinity of the inhibitor.

Methodology:

  • Perform the chitin synthase activity assay as described above.

  • Run the assay with several fixed concentrations of the inhibitor (this compound).

  • For each inhibitor concentration, vary the concentration of the substrate (UDP-GlcNAc).

  • Measure the initial reaction velocity (v) for each combination of inhibitor and substrate concentration.

  • Plot the data using a linearization method, such as a Lineweaver-Burk plot (1/v vs. 1/[S]) or a Dixon plot (1/v vs. [I]).[16][17]

  • Interpretation (Lineweaver-Burk): For competitive inhibition, the resulting lines for different inhibitor concentrations will intersect on the y-axis (at 1/Vmax), but will have different x-intercepts (-1/Km,app).[5][17][18]

  • Interpretation (Dixon): For competitive inhibition, the lines will intersect at a point to the left of the y-axis, where the x-coordinate equals -Ki.[16][17]

LineweaverBurk Competitive Inhibition: Lineweaver-Burk Plot xaxis 1/[S] yaxis 1/v origin xaxis_end origin->xaxis_end yaxis_end origin->yaxis_end no_inhibitor y_intercept 1/Vmax no_inhibitor->y_intercept  - Inhibitor inhibitor inhibitor->y_intercept  + Competitive Inhibitor km_app -1/Km,app km_orig -1/Km

Caption: Lineweaver-Burk plot for competitive inhibition. (Within 100 characters)

References

Nikkomycin Lx: A Technical Guide to its Discovery, Production, and Characterization from Streptomyces tendae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nikkomycin (B1203212) Lx is a member of the nikkomycin family of nucleoside-peptide antibiotics, potent inhibitors of chitin (B13524) synthase, a crucial enzyme for fungal cell wall integrity. This technical guide provides a comprehensive overview of the discovery of Nikkomycin Lx, its origin from the bacterium Streptomyces tendae, and the scientific principles and methodologies for its production and characterization. The guide details the genetic basis for this compound production through the targeted inactivation of the nikF gene within the nikkomycin biosynthetic gene cluster. It presents detailed experimental protocols for genetic manipulation, fermentation, isolation, purification, and characterization of this compound, supported by quantitative data and visualizations of key pathways and workflows.

Introduction

Nikkomycins, first discovered in the 1970s, are produced by the soil actinomycete Streptomyces tendae.[1] These compounds have garnered significant interest as potential antifungal agents due to their specific mechanism of action: the competitive inhibition of chitin synthase.[2] This enzyme is essential for the synthesis of chitin, a vital structural component of the fungal cell wall, but is absent in mammals, suggesting a high therapeutic index.[2]

This compound is a specific analogue within the nikkomycin complex. Its production is not a feature of the wild-type S. tendae but is achieved through genetic engineering. Specifically, the inactivation of the nikF gene, which encodes a cytochrome P450 monooxygenase, in Streptomyces tendae Tü901 leads to the accumulation of this compound.[3] This guide will delve into the technical aspects of this process, providing a roadmap for researchers in the field of natural product discovery and development.

Discovery and Origin

The nikkomycin complex was originally isolated from the fermentation broth of Streptomyces tendae.[4] The producing organism, S. tendae, is a Gram-positive, filamentous bacterium commonly found in soil.[4] The wild-type strain produces a mixture of nikkomycins, with Nikkomycin Z and X being the most abundant. The discovery of this compound was a direct result of targeted genetic manipulation aimed at understanding and modifying the nikkomycin biosynthetic pathway.[3]

The Nikkomycin Biosynthetic Gene Cluster

The production of nikkomycins is governed by a dedicated gene cluster in S. tendae. This cluster contains all the necessary genes for the synthesis of the two main moieties of the nikkomycin molecule: the nucleoside and the peptidyl groups. The inactivation of specific genes within this cluster can lead to the production of novel nikkomycin analogues.

The nikF gene, in particular, has been identified as encoding a cytochrome P450 monooxygenase.[3] This enzyme is responsible for the hydroxylation of the pyridyl group of the peptidyl moiety.[3] Inactivation of nikF prevents this hydroxylation step, resulting in the formation of nikkomycins with an unmodified pyridyl group, namely this compound and Lz.[3]

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds.

Table 1: Production of this compound

StrainGenetic ModificationThis compound Titer (mg/L)Reference
Streptomyces tendae Tü901Inactivation of nikF gene~150[3]

Table 2: Physicochemical Properties of Nikkomycins (General)

PropertyValueCompoundReference
Molecular FormulaC20H25N5O9This compoundInferred
Molecular Weight479.44 g/mol This compoundInferred
SolubilitySoluble in waterNikkomycins[5]
StabilitypH-dependent in aqueous solutionNikkomycin Z[6]

Table 3: Antifungal Activity of Nikkomycins (MIC values in µg/mL)

Fungal SpeciesNikkomycin ZNikkomycin XReference
Coccidioides immitis0.125 - >16-[7]
Blastomyces dermatitidis0.78-[7]
Histoplasma capsulatum4 - ≥64-[7]
Candida albicans0.5 - 32-[8]
Candida auris0.125 - >64-[9]

Note: Specific MIC values for this compound are not widely reported in the literature. The bioactivity is expected to be comparable to other nikkomycins, but empirical testing is required.

Experimental Protocols

The following sections provide detailed methodologies for the production and characterization of this compound.

Genetic Manipulation: Inactivation of the nikF Gene in S. tendae

This protocol describes a representative method for the targeted inactivation of the nikF gene using a PCR-targeting approach.

Materials:

  • Streptomyces tendae Tü901 strain

  • E. coli strain for plasmid propagation (e.g., ET12567/pUZ8002)

  • Disruption cassette containing an antibiotic resistance gene (e.g., apramycin (B1230331) or kanamycin (B1662678) resistance) flanked by FRT sites.

  • Primers with homology to the regions flanking the nikF gene and to the disruption cassette.

  • Plasmids for gene disruption in Streptomyces (e.g., pIJ773).

  • Standard media for E. coli and Streptomyces growth (e.g., LB, MS agar).

  • Reagents for PCR, DNA purification, and plasmid transformation.

Procedure:

  • Design and PCR amplification of the disruption cassette:

    • Design forward and reverse primers with ~40 bp homology to the regions immediately upstream and downstream of the nikF gene, respectively. The primers should also contain sequences that anneal to the disruption cassette.

    • Perform PCR using these primers and the disruption cassette plasmid as a template to amplify the cassette with flanking homology arms.

  • Preparation of the gene disruption construct:

    • Clone the amplified disruption cassette into a suitable Streptomyces vector.

  • Transformation of S. tendae:

    • Introduce the gene disruption construct into S. tendae Tü901 via protoplast transformation or intergeneric conjugation from E. coli.

  • Selection of mutants:

    • Select for transformants on media containing the appropriate antibiotic for the disruption cassette.

  • Verification of gene disruption:

    • Confirm the correct integration of the disruption cassette and the deletion of the nikF gene by PCR analysis using primers flanking the gene and internal to the cassette. Southern blotting can also be used for further confirmation.

Fermentation of the S. tendae nikF Mutant

Media:

  • Seed Medium (per liter): 10 g glucose, 10 g yeast extract, 10 g malt (B15192052) extract, 2 g CaCO3.

  • Production Medium (per liter): 50 g soluble starch, 20 g soybean meal, 2 g yeast extract, 1 g K2HPO4, 0.5 g MgSO4·7H2O, 2 g CaCO3.

Procedure:

  • Seed Culture: Inoculate a loopful of spores of the S. tendae nikF mutant into 50 mL of seed medium in a 250 mL baffled flask. Incubate at 28°C with shaking at 200 rpm for 48-72 hours.

  • Production Culture: Inoculate 10 mL of the seed culture into 200 mL of production medium in a 1 L baffled flask. Incubate at 28°C with shaking at 200 rpm for 5-7 days.

  • Monitoring: Monitor the production of this compound by periodically taking samples and analyzing them by HPLC.

Isolation and Purification of this compound

Procedure:

  • Harvest and Clarification: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to remove the mycelia. Filter the supernatant through a 0.22 µm filter.

  • Cation Exchange Chromatography:

    • Adjust the pH of the clarified broth to 3.0 with HCl.

    • Load the broth onto a strong cation exchange column (e.g., Dowex 50WX8) pre-equilibrated with a low pH buffer.

    • Wash the column with the same buffer to remove unbound impurities.

    • Elute the bound nikkomycins with a pH gradient or a step gradient of increasing pH (e.g., using ammonium (B1175870) hydroxide).

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Pool the fractions containing nikkomycins and lyophilize.

    • Dissolve the lyophilized powder in the mobile phase.

    • Perform preparative RP-HPLC on a C18 column.

    • Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA).

    • Detection: Monitor the elution profile at 280 nm.

    • Collect the fractions corresponding to the this compound peak.

  • Desalting and Lyophilization: Desalt the purified this compound fractions and lyophilize to obtain a pure powder.

Characterization of this compound

Mass Spectrometry (MS):

  • Technique: High-resolution mass spectrometry (e.g., ESI-QTOF).

  • Expected [M+H]⁺: m/z 480.17

  • Expected Fragmentation Pattern: Fragmentation is expected to occur at the peptide bond and glycosidic linkage, yielding characteristic fragments corresponding to the nucleoside and peptidyl moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Techniques: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments in a suitable deuterated solvent (e.g., D₂O).

  • Expected ¹H NMR signals: Characteristic signals for the aromatic protons of the pyridyl ring, the anomeric proton of the sugar moiety, and the amino acid protons.

  • Expected ¹³C NMR signals: Resonances corresponding to the carbonyl groups, aromatic carbons, sugar carbons, and aliphatic carbons of the amino acid side chain.

Visualizations

Nikkomycin_Biosynthesis cluster_0 Inactivation of nikF Lysine L-Lysine Intermediate1 Piperideine-2-carboxylate Lysine->Intermediate1 NikC Intermediate2 Picolinic Acid derivative Intermediate1->Intermediate2 NikD, NikA, NikB, NikE Pyridylhomothreonine Pyridylhomothreonine Intermediate2->Pyridylhomothreonine HPHT Hydroxypyridylhomothreonine Pyridylhomothreonine->HPHT NikF (P450) [Hydroxylation] Nikkomycin_Lx This compound Pyridylhomothreonine->Nikkomycin_Lx NikP1, NikS, NikT, NikU, NikV Nikkomycin_X_Z Nikkomycin X / Z HPHT->Nikkomycin_X_Z NikP1, NikS, NikT, NikU, NikV Nucleoside_Precursor Nucleoside Precursor Nikkomycin_Nucleoside Nikkomycin Nucleoside Nucleoside_Precursor->Nikkomycin_Nucleoside nikI, J, K, L, M, N, O Nikkomycin_Nucleoside->Nikkomycin_Lx Nikkomycin_Nucleoside->Nikkomycin_X_Z

Caption: Biosynthetic pathway of this compound in S. tendae.

Experimental_Workflow Start Start: S. tendae Wild-Type Gene_Disruption Targeted Inactivation of nikF gene Start->Gene_Disruption Mutant_Selection Selection & Verification of nikF Mutant Gene_Disruption->Mutant_Selection Fermentation Fermentation of nikF Mutant Mutant_Selection->Fermentation Harvest Harvest & Clarification of Broth Fermentation->Harvest Purification1 Cation Exchange Chromatography Harvest->Purification1 Purification2 Preparative RP-HPLC Purification1->Purification2 Characterization Structural Characterization (MS, NMR) Purification2->Characterization Bioassay Antifungal Activity Testing Purification2->Bioassay End Pure this compound Characterization->End Bioassay->End

Caption: Experimental workflow for this compound production.

Conclusion

This compound represents a promising outcome of the targeted genetic manipulation of a natural product biosynthetic pathway. This technical guide has provided a comprehensive overview of its discovery, the scientific basis for its production from a genetically modified strain of Streptomyces tendae, and detailed experimental protocols for its generation and characterization. The information presented herein serves as a valuable resource for researchers and professionals in the fields of microbiology, biotechnology, and drug development, facilitating further exploration of the therapeutic potential of this compound and other novel nikkomycin analogues. Further research is warranted to fully elucidate the bioactivity profile and physicochemical properties of this compound to advance its potential as a next-generation antifungal agent.

References

The Structure-Activity Relationship of Nikkomycin Lx: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Nikkomycin (B1203212) Lx, a peptidyl nucleoside antibiotic and a key intermediate in the biosynthesis of the more potent antifungal agents, Nikkomycin X and Z. This document delves into the core structural features governing the biological activity of nikkomycins, details relevant experimental protocols, and presents signaling pathway and workflow diagrams to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction to Nikkomycins and their Mechanism of Action

Nikkomycins are a group of naturally occurring peptidyl nucleoside antibiotics produced by Streptomyces species.[1][2] They are potent and specific competitive inhibitors of chitin (B13524) synthase, a crucial enzyme responsible for the biosynthesis of chitin, an essential component of the fungal cell wall.[3][4] Since chitin is absent in mammals, chitin synthase is an attractive target for the development of antifungal agents with high selectivity and low host toxicity.[5] The structural similarity of nikkomycins to the natural substrate of chitin synthase, UDP-N-acetylglucosamine, allows them to bind to the enzyme's active site, thereby blocking chitin polymerization and leading to fungal cell wall instability and lysis.[3][5]

Nikkomycin Z is the most biologically active compound in this class and has been the subject of numerous studies.[4][6] Nikkomycin Lx is a direct biosynthetic precursor to Nikkomycin X and Z. Understanding the SAR of this compound in comparison to its more active derivatives is crucial for the rational design of novel and more effective antifungal agents.

Core Structure and Key Modifications

The fundamental structure of nikkomycins consists of a nucleoside base linked to a peptidyl moiety. Variations in both the nucleoside and the amino acid components give rise to the different nikkomycin analogues.

This compound Structure:

This compound is characterized by a uracil (B121893) nucleoside linked to a unique amino acid structure. A critical distinguishing feature of this compound is the absence of a hydroxyl group on the pyridyl residue of its peptidyl moiety. This pyridyl group is hydroxylated in the final steps of the biosynthesis to form the more active Nikkomycin X and Z.

  • Chemical Formula: C₂₀H₂₅N₅O₉

  • Molecular Weight: 479.44 g/mol

  • CAS Number: 242149-96-8

The biosynthesis of Nikkomycin X and Z involves the enzymatic hydroxylation of the pyridyl group of this compound. Disruption of the sanH gene, which codes for the hydroxylating enzyme, leads to the accumulation of this compound. This highlights its role as a key intermediate in the biosynthetic pathway.

G Nikkomycin Biosynthetic Relationship Nikkomycin_Lx This compound (No hydroxyl on pyridyl group) Enzymatic_Hydroxylation Enzymatic Hydroxylation (e.g., SanH) Nikkomycin_Lx->Enzymatic_Hydroxylation Nikkomycin_X Nikkomycin X Nikkomycin_Z Nikkomycin Z (Most Active) Enzymatic_Hydroxylation->Nikkomycin_X Enzymatic_Hydroxylation->Nikkomycin_Z

Biosynthetic conversion of this compound.

Quantitative Structure-Activity Relationship (SAR) Data

While extensive quantitative data is available for Nikkomycin Z and X, specific IC₅₀ or MIC values for this compound are not readily found in publicly available scientific literature. This is likely due to its role as a biosynthetic intermediate with presumed lower activity, leading to a research focus on the more potent end products.

The available data for Nikkomycin Z and X, however, provide a strong basis for inferring the SAR of this compound. The primary structural difference between this compound and Nikkomycins X/Z is the hydroxylation of the pyridyl ring. The consistently higher activity of the hydroxylated forms strongly suggests that this hydroxyl group is critical for potent chitin synthase inhibition.

Table 1: In Vitro Activity of Nikkomycin Z and X against Chitin Synthase

CompoundTarget Organism/EnzymeAssay TypeIC₅₀/KᵢReference
Nikkomycin ZCandida albicans (CaChs1)Enzyme Inhibition15 µM[7]
Nikkomycin ZCandida albicans (CaChs2)Enzyme Inhibition0.8 µM[7]
Nikkomycin ZCandida albicans (CaChs3)Enzyme Inhibition13 µM[7]
Nikkomycin ZCandida albicansEnzyme Inhibition (Kᵢ)0.16 µM[3]
Nikkomycin XSaccharomyces cerevisiae (Chs1 & Chs2)Enzyme InhibitionCompetitive Inhibitor[8]

Table 2: Minimum Inhibitory Concentrations (MIC) of Nikkomycin Z

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Candida auris0.125 to >64232[9]
Various FungiVaries by species--[10][11]

Based on the precursor-product relationship and the data above, it can be concluded that the hydroxyl group on the pyridyl moiety of Nikkomycin Z and X is a key determinant for high-affinity binding to the active site of chitin synthase. Therefore, this compound is expected to have significantly lower antifungal activity.

Experimental Protocols

Chitin Synthase Inhibition Assay (Non-Radioactive, WGA-Based)

This protocol outlines a high-throughput method for measuring chitin synthase activity and its inhibition.[6][12]

Materials:

  • 96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)

  • Crude or purified chitin synthase enzyme preparation

  • Substrate solution: UDP-N-acetylglucosamine (UDP-GlcNAc) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds (e.g., this compound) dissolved in an appropriate solvent

  • WGA conjugated to Horseradish Peroxidase (WGA-HRP)

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Plate reader

Procedure:

  • Enzyme Preparation: Prepare a crude cell lysate or a purified enzyme fraction containing chitin synthase from a relevant fungal species.

  • Assay Setup: To the WGA-coated wells, add the substrate solution and the test compound at various concentrations.

  • Enzyme Reaction: Initiate the reaction by adding the chitin synthase preparation to each well. Incubate the plate at the optimal temperature for the enzyme (typically 30-37°C) for a defined period (e.g., 1-3 hours).

  • Washing: After incubation, wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound substrate and enzyme.

  • Detection: Add the WGA-HRP solution to each well and incubate to allow binding to the newly synthesized chitin.

  • Washing: Repeat the washing step to remove unbound WGA-HRP.

  • Signal Development: Add the TMB substrate solution. A blue color will develop in the presence of HRP.

  • Stopping the Reaction: Add the stop solution to quench the reaction, which will turn the color to yellow.

  • Data Acquisition: Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the control (no inhibitor) and determine the IC₅₀ value.

G Chitin Synthase Inhibition Assay Workflow Start Start Add_Substrate Add Substrate (UDP-GlcNAc) and Test Compound Start->Add_Substrate Add_Enzyme Add Chitin Synthase Add_Substrate->Add_Enzyme Incubate Incubate (e.g., 37°C, 1-3h) Add_Enzyme->Incubate Wash1 Wash Plate Incubate->Wash1 Add_WGA_HRP Add WGA-HRP Wash1->Add_WGA_HRP Incubate2 Incubate Add_WGA_HRP->Incubate2 Wash2 Wash Plate Incubate2->Wash2 Add_TMB Add TMB Substrate Wash2->Add_TMB Stop_Reaction Add Stop Solution Add_TMB->Stop_Reaction Read_Absorbance Read Absorbance (450 nm) Stop_Reaction->Read_Absorbance Analyze_Data Calculate % Inhibition and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End G Nikkomycin Cellular Uptake and Action cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Nikkomycin_Ext This compound Permease Peptide Permease Nikkomycin_Ext->Permease Nikkomycin_Int This compound Permease->Nikkomycin_Int Chitin_Synthase Chitin Synthase Nikkomycin_Int->Chitin_Synthase Inhibition Chitin Chitin Chitin_Synthase->Chitin Blocked Cell_Wall_Disruption Cell Wall Disruption Chitin_Synthase->Cell_Wall_Disruption UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->Chitin_Synthase Substrate

References

An In-depth Technical Guide to the Biosynthesis of Nikkomycin Lx

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nikkomycins are a family of peptidyl-nucleoside antibiotics produced by Streptomyces species, which act as potent and specific inhibitors of chitin (B13524) synthase, a crucial enzyme for fungal cell wall integrity. This technical guide provides a comprehensive overview of the biosynthetic pathway of Nikkomycin (B1203212) Lx, a variant characterized by its hydroxypyridylhomothreonine (HPHT) peptidyl moiety. This document details the genetic organization of the biosynthetic gene cluster, the key enzymatic steps involved in the formation of both the nucleoside and peptidyl components, and the regulatory mechanisms governing its production. Furthermore, this guide includes quantitative data on nikkomycin production, detailed experimental protocols for key analytical and genetic manipulation techniques, and visual representations of the biosynthetic pathways and experimental workflows to facilitate a deeper understanding of this complex process.

Introduction

Nikkomycins, first isolated from Streptomyces tendae, are potent antifungal agents with a unique mode of action targeting chitin biosynthesis.[1] Their structural similarity to the natural substrate of chitin synthase, UDP-N-acetylglucosamine, allows them to act as competitive inhibitors.[1] The nikkomycin family comprises various analogs, with Nikkomycin X and Z being the most extensively studied. Nikkomycin Lx is distinguished by its peptidyl moiety, hydroxypyridylhomothreonine (HPHT).[2] Understanding the intricate biosynthetic pathway of this compound is paramount for targeted genetic engineering efforts aimed at improving production titers and generating novel, more potent analogs.

The biosynthesis of nikkomycins is orchestrated by a large gene cluster, referred to as the san cluster in Streptomyces ansochromogenes and the nik cluster in Streptomyces tendae.[3] These clusters encode a suite of enzymes including non-ribosomal peptide synthetases (NRPSs), aminotransferases, dehydrogenases, and regulatory proteins that work in concert to assemble the final complex molecule from primary metabolic precursors.

The Nikkomycin Biosynthetic Gene Cluster

The genetic blueprint for nikkomycin production is located on a contiguous stretch of DNA, the nikkomycin biosynthetic gene cluster. In S. ansochromogenes, this is known as the san cluster.[3][4] The cluster contains all the necessary genes for the synthesis of the nikkomycin backbone, its modification, and regulation of its production.

A key regulatory gene within this cluster is sanG, which encodes a transcriptional activator essential for the expression of the nikkomycin biosynthetic genes.[5] Overexpression of sanG has been shown to increase nikkomycin production, highlighting its role as a positive regulator.[5] The butenolide signaling system, involving the receptor SabR1, also plays a role in regulating nikkomycin biosynthesis.[6]

Biosynthesis of the Nucleoside Moiety

The nucleoside core of nikkomycins is derived from uridine (B1682114) monophosphate (UMP) and phosphoenolpyruvate (B93156) (PEP). The biosynthesis of the nucleoside portion of Nikkomycin Z, which is similar in this compound, involves several key enzymatic steps. UMP is the direct precursor for the nucleoside moiety.[1]

The proposed pathway for the formation of the nucleoside core involves the following key enzymes in the san gene cluster:

  • SanR (Uracil phosphoribosyltransferase): Catalyzes the formation of UMP from uracil (B121893).

  • SanS (Enolpyruvyl transferase): Involved in the transfer of an enolpyruvyl group from PEP.[2]

Biosynthesis of the Hydroxypyridylhomothreonine (HPHT) Moiety of this compound

The defining feature of this compound is its peptidyl moiety, hydroxypyridylhomothreonine (HPHT).[2] This non-proteinogenic amino acid is synthesized from primary metabolic precursors, L-lysine and likely L-glutamate.

Formation of the Pyridyl Ring from L-Lysine

The initial and committing step in the formation of the pyridyl component of HPHT is the conversion of L-lysine. This reaction is catalyzed by an L-lysine 2-aminotransferase.

  • NikC (SanL) - L-lysine 2-aminotransferase: This pyridoxal (B1214274) phosphate-dependent enzyme catalyzes the transfer of the α-amino group of L-lysine to an acceptor molecule, initiating the cyclization process to form the picolinic acid precursor of the pyridyl ring.[7] Inactivation of the sanL gene in S. ansochromogenes abolishes nikkomycin production, which can be restored by feeding picolinic acid, confirming its role in the biosynthesis of the peptidyl moiety.[3][7]

The subsequent steps leading to the final hydroxypyridyl structure involve a series of oxidation and modification reactions catalyzed by other enzymes within the nik/san cluster, though the exact sequence and intermediates are still under investigation.

Assembly of the Homothreonine Moiety

The homothreonine portion of HPHT is believed to be derived from L-glutamate, a common precursor for amino acids with a four-carbon backbone. The specific enzymes responsible for the conversion of L-glutamate to the homothreonine structure found in this compound are yet to be fully characterized.

Final Assembly

The fully formed HPHT and the nucleoside moiety are ultimately joined together through a peptide bond. This final condensation step is likely catalyzed by a dedicated non-ribosomal peptide synthetase (NRPS) encoded within the gene cluster.

Quantitative Data on Nikkomycin Production

Quantitative analysis of nikkomycin production is crucial for strain improvement and process optimization. High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying nikkomycin titers in fermentation broths. While specific production data for this compound is sparse in the literature, data for the related Nikkomycin Z provides a valuable benchmark.

Nikkomycin VariantProducing StrainProduction Titer (mg/L)Culture ConditionsReference
Nikkomycin ZS. ansochromogenes sanPDM300Liquid SP medium, 144 h[1]
Nikkomycin ZS. ansochromogenes sanPDM (uracil fed)800Liquid SP medium with 2 g/L uracil, 144 h[8]
Nikkomycins (total)S. ansochromogenes (with extra gene cluster)1100Not specified[9]

Note: The production of Nikkomycin Z can be significantly enhanced by feeding precursors of the nucleoside moiety, such as uracil.[8] Similar strategies could potentially be applied to improve this compound yields by feeding precursors of the HPHT moiety.

Experimental Protocols

Gene Disruption in Streptomyces ansochromogenes

This protocol describes a general method for targeted gene inactivation in Streptomyces using homologous recombination, which can be adapted for the disruption of genes in the nikkomycin biosynthetic cluster.

Materials:

  • S. ansochromogenes wild-type strain

  • E. coli ET12567 (pUZ8002) for conjugation

  • Streptomyces-E. coli shuttle vector (e.g., pKC1139)

  • Antibiotics (e.g., kanamycin (B1662678), apramycin) for selection

  • Appropriate Streptomyces growth media (e.g., MS agar, YEME liquid medium)

Procedure:

  • Construct the Gene Disruption Cassette:

    • Clone a DNA fragment containing the target gene (e.g., sanL) into a suitable vector.

    • Insert an antibiotic resistance cassette (e.g., kanamycin resistance gene, neo) into the coding sequence of the target gene to inactivate it.

    • Ensure that there are sufficient lengths of homologous DNA flanking the resistance cassette to facilitate double-crossover recombination.

  • Transform E. coli and Conjugate with Streptomyces:

    • Transform the gene disruption vector into the non-methylating E. coli strain ET12567 containing the helper plasmid pUZ8002.

    • Grow the E. coli donor strain and the S. ansochromogenes recipient strain to mid-log phase.

    • Mix the donor and recipient cells and plate them on MS agar. Incubate to allow conjugation to occur.

  • Select for Exconjugants:

    • Overlay the conjugation plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and the antibiotic corresponding to the resistance cassette to select for Streptomyces exconjugants).

  • Identify Double Crossover Mutants:

    • Screen the exconjugants for the desired double-crossover phenotype (e.g., resistance to the inserted antibiotic and sensitivity to the vector's antibiotic marker).

    • Confirm the gene disruption by PCR analysis and Southern blotting.

HPLC Analysis of Nikkomycins

This protocol outlines a method for the separation and quantification of nikkomycins from culture filtrates.

Materials:

  • HPLC system with a C18 reverse-phase column and a UV detector

  • Nikkomycin standards (e.g., Nikkomycin Z)

  • Mobile phase components (e.g., methanol (B129727), ammonium (B1175870) acetate)

  • 0.2 µm syringe filters

Procedure:

  • Sample Preparation:

    • Harvest Streptomyces culture by centrifugation.

    • Filter the supernatant through a 0.2 µm syringe filter to remove any remaining cells and particulate matter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

    • Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., 5 mM ammonium acetate).

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detection at wavelengths relevant for nikkomycins (e.g., 260 nm and 290 nm).[2]

  • Quantification:

    • Generate a standard curve using known concentrations of a nikkomycin standard.

    • Inject the prepared samples and integrate the peak areas corresponding to the nikkomycin of interest.

    • Calculate the concentration of the nikkomycin in the sample by comparing its peak area to the standard curve.

L-lysine 2-Aminotransferase (NikC/SanL) Enzyme Assay

This protocol describes a method to determine the activity of the L-lysine 2-aminotransferase enzyme.

Materials:

  • Purified NikC/SanL enzyme

  • L-lysine (substrate)

  • α-ketoglutarate (amino group acceptor)

  • Pyridoxal-5'-phosphate (cofactor)

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Reagents for detecting the product (e.g., glutamate (B1630785) or the cyclized product of the lysine (B10760008) derivative).

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the reaction buffer, L-lysine, α-ketoglutarate, and pyridoxal-5'-phosphate.

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C).

  • Enzyme Reaction:

    • Initiate the reaction by adding the purified NikC/SanL enzyme.

    • Incubate the reaction for a defined period, ensuring that the reaction rate is linear.

  • Reaction Termination and Product Detection:

    • Stop the reaction by adding a quenching agent (e.g., an acid).

    • Quantify the formation of the product (glutamate or the lysine-derived product) using a suitable method, such as HPLC or a colorimetric assay.

  • Enzyme Activity Calculation:

    • Calculate the specific activity of the enzyme (e.g., in µmol of product formed per minute per mg of enzyme).

Visualizations

This compound Biosynthesis Pathway

Nikkomycin_Lx_Biosynthesis cluster_nucleoside Nucleoside Moiety Biosynthesis cluster_peptidyl HPHT Moiety Biosynthesis cluster_assembly Final Assembly Uracil Uracil UMP UMP Uracil->UMP SanR Nucleoside_Core 5-aminohexuronic acid nucleoside UMP->Nucleoside_Core SanS, other 'san' enzymes PEP PEP PEP->Nucleoside_Core Nikkomycin_Lx Nikkomycin_Lx Nucleoside_Core->Nikkomycin_Lx NRPS-mediated condensation L_Lysine L-Lysine Picolinic_Acid_Precursor Picolinic Acid Precursor L_Lysine->Picolinic_Acid_Precursor NikC (SanL) Hydroxypyridyl_Moiety Hydroxypyridyl Moiety Picolinic_Acid_Precursor->Hydroxypyridyl_Moiety Other 'nik'/'san' enzymes HPHT Hydroxypyridyl- homothreonine (HPHT) Hydroxypyridyl_Moiety->HPHT L_Glutamate L-Glutamate Homothreonine_Moiety Homothreonine Moiety L_Glutamate->Homothreonine_Moiety Putative enzymes Homothreonine_Moiety->HPHT HPHT->Nikkomycin_Lx Gene_Disruption_Workflow cluster_construction Vector Construction cluster_conjugation Conjugation cluster_selection Selection and Verification A Clone target gene into shuttle vector B Insert resistance cassette into target gene A->B C Transform E. coli ET12567 (pUZ8002) B->C D Conjugate with S. ansochromogenes C->D E Select for exconjugants on selective media D->E F Screen for double crossover mutants E->F G Confirm disruption by PCR and Southern blot F->G

References

Nikkomycin Lx: A Technical Guide to its Antifungal Activity Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of Nikkomycin (B1203212) Lx, a potent and selective inhibitor of chitin (B13524) synthase, against a range of pathogenic fungi. Nikkomycin Lx, often interchangeably referred to as Nikkomycin Z in scientific literature, presents a promising avenue for the development of novel antifungal therapies due to its unique mechanism of action, which targets a crucial component of the fungal cell wall not present in mammals.[1] This document outlines its in vitro activity spectrum, details the experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.

In Vitro Biological Activity Spectrum

This compound has demonstrated a variable spectrum of activity against pathogenic fungi, with particularly strong efficacy against dimorphic fungi known for their high chitin content.[1][2] The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, offering a quantitative assessment of its in vitro potency.

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Coccidioides immitis (mycelial)>101 - 164.9-[1]
Coccidioides immitis (spherule)-0.125--[1]
Coccidioides immitis30.125 - >16--[1]
Blastomyces dermatitidis-0.78--[2][3]
Histoplasma capsulatum204 - >648≥64[1][3]
Candida albicans----[4][5][6][7][8][9]
Candida auris1000.125 - >64232[10][11]
Candida parapsilosis----[7][12]
Cryptococcus neoformans>10---[12]
Aspergillus fumigatus5>800 (alone)--[13]
Aspergillus flavus>10---[12]
Fusarium sp.2800 - 1600--[13]
Rhizopus sp.2>50--[13]
Sporothrix globosa16.3 - 12.5--[3]
Sporothrix schenckii650 - >400--[3]
Sporothrix brasiliensis10100 - >400--[3]

Note: MIC values can vary depending on the specific isolate, testing methodology, and laboratory conditions. The activity of this compound is notably enhanced against the parasitic (spherule) phase of Coccidioides immitis compared to its mycelial phase.[13]

Synergistic Activity

Several studies have highlighted the synergistic potential of this compound when used in combination with other antifungal agents. Additive and synergistic interactions have been observed with fluconazole (B54011) and itraconazole (B105839) against Candida albicans, Candida parapsilosis, Cryptococcus neoformans, and Coccidioides immitis.[1][12] Of particular note is the marked synergism observed between this compound and itraconazole against Aspergillus fumigatus and Aspergillus flavus, species that are typically resistant to this compound alone.[1][12] Synergistic effects have also been reported with echinocandins like caspofungin and micafungin (B1204384) against Candida albicans and Candida parapsilosis biofilms.[7][9] No antagonistic interactions have been reported.[1][12]

Mechanism of Action

This compound exerts its antifungal effect by acting as a competitive inhibitor of chitin synthase.[10][14] Structurally similar to the natural substrate UDP-N-acetylglucosamine (UDP-GlcNAc), this compound binds to the active site of chitin synthase, thereby blocking the synthesis of chitin, an essential polysaccharide component of the fungal cell wall.[14][15] This disruption of cell wall integrity leads to osmotic instability and ultimately, fungal cell death.[14] The transport of this compound into the fungal cell is mediated by a dipeptide permease system.[14][16]

Nikkomycin_Lx_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Fungal Cell This compound This compound Dipeptide Permease Dipeptide Permease This compound->Dipeptide Permease Transport Nikkomycin Lx_int This compound Dipeptide Permease->Nikkomycin Lx_int Chitin Synthase Chitin Synthase Nikkomycin Lx_int->Chitin Synthase Inhibition Chitin Chitin Chitin Synthase->Chitin Cell Wall Disruption Cell Wall Disruption & Osmotic Instability Chitin Synthase->Cell Wall Disruption UDP-GlcNAc UDP-N-acetylglucosamine UDP-GlcNAc->Chitin Synthase Substrate Fungal Cell Death Fungal Cell Death Cell Wall Disruption->Fungal Cell Death

Caption: Mechanism of action of this compound.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and other cited research.[14][17]

I. Materials
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO) or sterile distilled water (for stock solution)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate

  • Morpholinepropanesulfonic acid (MOPS)

  • 1 M Hydrochloric acid (HCl)

  • Sterile 96-well microtiter plates

  • Fungal isolates

  • Sabouraud Dextrose Agar (SDA) or other appropriate fungal growth medium

  • Sterile saline (0.85%) with 0.05% Tween 80 (for filamentous fungi)

  • Spectrophotometer or hemacytometer

  • Incubator

II. Preparation of Media and Reagents
  • RPMI-MOPS Medium: Prepare RPMI 1640 medium according to the manufacturer's instructions, supplemented with 0.165 M MOPS buffer. Adjust the pH of the medium to 6.0 with 1 M HCl, as this compound is more stable under acidic conditions.[12][14] Sterilize by filtration.

  • This compound Stock Solution: Accurately weigh this compound powder and dissolve it in a suitable solvent (e.g., DMSO or sterile water) to create a high-concentration stock solution (e.g., 1280 µg/mL).[14][17] Sterilize the stock solution by filtration through a 0.22 µm filter and store at -20°C or as recommended by the supplier.[17]

III. Inoculum Preparation
  • Yeast Suspensions (e.g., Candida species):

    • Subculture the yeast isolates on SDA plates and incubate at 35°C for 24-48 hours.[14]

    • Harvest fresh colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm (optical density of 0.09-0.13).[14]

    • Dilute this suspension in RPMI-MOPS medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.[14]

  • Filamentous Fungi Suspensions (e.g., Aspergillus species):

    • Grow the fungal isolates on SDA plates until sporulation is evident.[14]

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.[14][17]

    • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.[17]

    • Adjust the turbidity of the supernatant to achieve a final inoculum concentration of 0.4-5 x 10^4 CFU/mL by counting with a hemacytometer.[17]

IV. Broth Microdilution Assay
  • Preparation of Microdilution Plates:

    • Dispense 100 µL of RPMI-MOPS medium into all wells of a 96-well microdilution plate.[17]

    • Add 100 µL of the this compound stock solution to the first well of each row.

    • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.[17] This will create a range of this compound concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well, including a drug-free growth control well. The final volume in each well will be 200 µL.[17]

    • Seal the plates or place them in a humidified chamber to prevent evaporation.

    • Incubate the plates at 35°C for 24-72 hours, depending on the fungal species and growth rate.[17]

V. Determination of MIC
  • Examine the plates visually or with the aid of a reading mirror.

  • The MIC is the lowest concentration of this compound that causes a significant reduction in growth compared to the drug-free control well.[17]

  • For yeasts, the MIC endpoint is often read as the lowest concentration that produces a prominent decrease in turbidity (approximately 50-80% inhibition).[14][17]

  • For filamentous fungi, the MIC is typically the lowest concentration that shows complete visual inhibition of growth.[14][17]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock_Solution Prepare this compound Stock Solution Plate_Prep Prepare Serial Dilutions in 96-Well Plate Stock_Solution->Plate_Prep Media_Prep Prepare RPMI-MOPS Medium (pH 6.0) Media_Prep->Plate_Prep Inoculum_Prep Prepare Standardized Fungal Inoculum Inoculation Inoculate Plates with Fungal Suspension Inoculum_Prep->Inoculation Plate_Prep->Inoculation Incubation Incubate at 35°C (24-72h) Inoculation->Incubation Visual_Reading Visually Read Plates for Growth Inhibition Incubation->Visual_Reading MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Visual_Reading->MIC_Determination

References

Nikkomycin LX: A Technical Guide to Target Identification and Validation in Fungal Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nikkomycin (B1203212) LX, a member of the peptidyl-nucleoside family of antibiotics, presents a compelling case for the development of novel antifungal therapeutics. Its specific mechanism of action, the competitive inhibition of chitin (B13524) synthase, targets a crucial enzyme responsible for the biosynthesis of the fungal cell wall—a structure absent in humans, thus offering a high degree of selectivity and a promising safety profile. This technical guide provides an in-depth exploration of the identification and validation of chitin synthase as the primary target of Nikkomycin LX in various fungal species. It consolidates quantitative data on its inhibitory activity, details essential experimental protocols for target validation, and visualizes the underlying biochemical pathways and experimental workflows. While much of the publicly available research has focused on the closely related compound Nikkomycin Z, its mechanism of action and target are considered representative of the nikkomycin class, including this compound.

Introduction: The Fungal Cell Wall and the Role of Chitin

The fungal cell wall is a dynamic and essential organelle that provides structural integrity, protects against osmotic stress, and mediates interactions with the environment. A key component of the cell wall in most pathogenic fungi is chitin, a linear polymer of β-(1,4)-linked N-acetylglucosamine (GlcNAc).[1][2] Chitin synthesis is a multi-step enzymatic process, culminating in the polymerization of GlcNAc residues by the enzyme chitin synthase (CHS).[3]

Fungi typically possess multiple chitin synthase isoenzymes, each playing distinct roles in processes such as hyphal growth, septum formation, and cell division.[4][5] The essentiality of chitin for fungal viability and its absence in mammalian cells make chitin synthesis an ideal target for antifungal drug development.[4]

Mechanism of Action: Competitive Inhibition of Chitin Synthase

This compound acts as a competitive inhibitor of chitin synthase. Its molecular structure mimics that of the natural substrate, uridine (B1682114) diphosphate-N-acetylglucosamine (UDP-GlcNAc). This structural similarity allows this compound to bind to the active site of the chitin synthase enzyme, thereby preventing the binding of UDP-GlcNAc and halting the polymerization of the chitin chain.[6] This disruption of chitin synthesis leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.

The susceptibility of different fungal species to nikkomycins can vary, which is often attributed to differences in the uptake of the drug via peptide permeases and the specific kinetics of inhibition for different chitin synthase isoenzymes.[7]

The Chitin Biosynthesis Pathway

The synthesis of chitin begins with glucose and proceeds through a series of enzymatic steps to produce the activated sugar donor, UDP-GlcNAc. This pathway is a critical metabolic route in fungi and is tightly regulated.

Chitin_Biosynthesis_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P Phosphoglucose isomerase GlcN6P Glucosamine-6-Phosphate F6P->GlcN6P GFAT GlcNAc6P N-acetylglucosamine-6-Phosphate GlcN6P->GlcNAc6P GNPNA GlcNAc1P N-acetylglucosamine-1-Phosphate GlcNAc6P->GlcNAc1P PAGM UDPGlcNAc UDP-N-acetylglucosamine GlcNAc1P->UDPGlcNAc UAP ChitinSynthase Chitin Synthase UDPGlcNAc->ChitinSynthase Chitin Chitin NikkomycinLX This compound NikkomycinLX->ChitinSynthase Competitive Inhibition ChitinSynthase->Chitin

Caption: The fungal chitin biosynthesis pathway and the point of inhibition by this compound.

Quantitative Assessment of Inhibitory Activity

The efficacy of Nikkomycin Z, a close analog of this compound, has been evaluated against a range of fungal pathogens and their chitin synthase enzymes. The following tables summarize key in vitro data, including 50% inhibitory concentrations (IC50), inhibition constants (Ki), and minimum inhibitory concentrations (MIC).

Table 1: Inhibitory Activity (IC50) of Nikkomycin Z against Fungal Chitin Synthase Isozymes

Fungal SpeciesChitin Synthase IsozymeIC50 (µM)Reference
Candida albicansCaChs115
Candida albicansCaChs20.8
Candida albicansCaChs313

Table 2: Inhibition Constants (Ki) of Nikkomycins against Fungal Chitin Synthases

Fungal SpeciesChitin Synthase IsozymeInhibitorKi (µM)Reference
Saccharomyces cerevisiaeChs1Nikkomycin Z-[3]
Saccharomyces cerevisiaeChs2Nikkomycin Z-[3]

Note: Specific Ki values for Nikkomycin Z against S. cerevisiae chitin synthases were not explicitly provided in the cited source, but it was noted that Chs2 is more resistant than Chs1, with differences in Ki values reaching three orders of magnitude under certain assay conditions.

Table 3: Minimum Inhibitory Concentration (MIC) of Nikkomycin Z against Various Fungal Pathogens

Fungal SpeciesMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)Reference
Candida auris0.125 - >64232
Aspergillus fumigatus---[1]
Coccidioides immitis (mycelial)800--[1]
Coccidioides immitis (parasitic)0.78--[1]
Fusarium sp.800 - 1600--[1]
Rhizopus sp.50--[1]

Note: The MIC values can vary depending on the specific isolate and testing methodology.

Experimental Protocols for Target Identification and Validation

Validating that the antifungal activity of this compound is a direct result of its interaction with chitin synthase is a critical step. This involves a combination of biochemical and genetic approaches.

Biochemical Validation: Chitin Synthase Activity Assay

This assay directly measures the enzymatic activity of chitin synthase in the presence and absence of an inhibitor.

Objective: To quantify the inhibition of chitin synthase activity by this compound and to determine its IC50 value.

Principle: Crude extracts of fungal cells containing chitin synthase are incubated with the substrate UDP-GlcNAc and varying concentrations of this compound. The amount of newly synthesized chitin is then quantified. A common non-radioactive method involves capturing the chitin product on a wheat germ agglutinin (WGA)-coated plate, followed by colorimetric or fluorometric detection.

Detailed Protocol:

  • Preparation of Crude Enzyme Extract:

    • Culture the fungal species of interest to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them with a suitable buffer.

    • Disrupt the cells by methods such as grinding in liquid nitrogen, bead beating, or enzymatic digestion of the cell wall to produce spheroplasts.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the crude enzyme extract.

    • Determine the protein concentration of the extract.

  • Chitin Synthase Assay:

    • Prepare a reaction mixture containing a buffer (e.g., 50 mM Tris-HCl, pH 7.5), a divalent cation (e.g., MgCl2 or CoCl2), and the substrate UDP-GlcNAc.

    • Add varying concentrations of this compound to the wells of a WGA-coated 96-well plate. Include a no-inhibitor control.

    • Initiate the reaction by adding the crude enzyme extract to each well.

    • Incubate the plate at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-3 hours).

    • Stop the reaction by washing the plate to remove unbound substrate and enzyme.

    • Detect the captured chitin using a labeled WGA probe (e.g., WGA-HRP) followed by the addition of a suitable substrate (e.g., TMB for HRP).

    • Measure the absorbance or fluorescence and calculate the percentage of inhibition for each concentration of this compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Genetic Validation: Gene Knockout/Knockdown

This approach involves genetically modifying the fungal strain to alter the expression of the putative target gene (chitin synthase) and observing the effect on the organism's susceptibility to the inhibitor.

Objective: To confirm that chitin synthase is the biologically relevant target of this compound in a cellular context.

Principle: If chitin synthase is the primary target, a strain with reduced or eliminated expression of a specific chitin synthase gene may exhibit altered sensitivity to this compound. For example, a heterozygote mutant with reduced target expression might be hypersensitive, while overexpression of the target could confer resistance.

Detailed Protocol (using CRISPR-Cas9 for gene knockout):

  • Design and Construction of CRISPR-Cas9 Components:

    • Design a single guide RNA (sgRNA) that specifically targets a conserved and functionally important region of the chitin synthase gene.

    • Clone the sgRNA sequence into a suitable expression vector that also contains the Cas9 nuclease gene. This vector should also carry a selectable marker for the fungal species.

  • Fungal Transformation:

    • Introduce the CRISPR-Cas9 vector into the fungal cells using an appropriate transformation method (e.g., protoplast transformation, Agrobacterium tumefaciens-mediated transformation).

    • Select for transformants using the selectable marker.

  • Screening and Verification of Mutants:

    • Isolate genomic DNA from the transformants.

    • Use PCR and DNA sequencing to screen for and confirm the presence of the desired mutation (e.g., insertion or deletion) in the target chitin synthase gene.

  • Phenotypic Analysis:

    • Perform MIC or growth inhibition assays with this compound on the wild-type strain and the confirmed chitin synthase mutant strain.

    • A significant change in the susceptibility of the mutant strain compared to the wild-type provides strong evidence for on-target activity.

Visualizing Workflows and Pathways

Target Validation Workflow

The logical flow of experiments to validate chitin synthase as the target of this compound can be visualized as follows:

Target_Validation_Workflow cluster_biochemical Biochemical Validation cluster_genetic Genetic Validation Biochem_Start Hypothesis: This compound inhibits Chitin Synthase ChitinSynthaseAssay Chitin Synthase Activity Assay Biochem_Start->ChitinSynthaseAssay IC50_Determination Determine IC50 Value ChitinSynthaseAssay->IC50_Determination Competitive_Inhibition_Assay Competitive Inhibition Assay IC50_Determination->Competitive_Inhibition_Assay Ki_Determination Determine Ki Value and Mechanism of Inhibition Competitive_Inhibition_Assay->Ki_Determination Target_Confirmation Confirm Target Engagement Ki_Determination->Target_Confirmation Corroborates Genetic_Start Hypothesis: Chitin Synthase is the in vivo target Gene_Knockout Generate Chitin Synthase Knockout/Knockdown Mutant (e.g., using CRISPR-Cas9) Genetic_Start->Gene_Knockout Phenotypic_Analysis Phenotypic Analysis: Compare MIC of this compound in Wild-Type vs. Mutant Gene_Knockout->Phenotypic_Analysis Phenotypic_Analysis->Target_Confirmation

Caption: A workflow for the biochemical and genetic validation of chitin synthase as the target of this compound.

Competitive Inhibition Analysis

The mechanism of competitive inhibition can be visualized by its effect on enzyme kinetics, typically represented by a Lineweaver-Burk plot.

Competitive_Inhibition cluster_plot Lineweaver-Burk Plot origin x_axis origin->x_axis y_axis origin->y_axis x_intercept_no_inhibitor -1/Km y_intercept_no_inhibitor 1/Vmax point_no_inhibitor point_no_inhibitor y_intercept_no_inhibitor->point_no_inhibitor No Inhibitor point_inhibitor point_inhibitor y_intercept_no_inhibitor->point_inhibitor + Competitive Inhibitor x_intercept_inhibitor -1/Kmapp

References

The Chemical Architecture of Nikkomycins: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Nikkomycins are a group of peptidyl nucleoside antibiotics produced by Streptomyces species that have garnered significant interest as potent and specific inhibitors of chitin (B13524) synthase.[1][2][3] This enzyme is crucial for the integrity of fungal cell walls but is absent in mammals, making it an attractive target for selective antifungal therapies.[1][4] Nikkomycin (B1203212) Z, the most clinically promising variant, has demonstrated considerable efficacy against several pathogenic fungi, particularly endemic dimorphic fungi like Coccidioides immitis.[1][5][6]

This technical guide provides an in-depth exploration of the chemical structures of major Nikkomycin variants, their mechanism of action, and the experimental protocols used for their evaluation. The information is tailored for researchers, scientists, and drug development professionals engaged in the pursuit of novel antifungal agents.

Core Chemical Structure

Nikkomycins are complex biomolecules fundamentally composed of two key moieties: a nucleoside base linked to a peptidyl amino acid component.[2] The peptidyl portion typically consists of a unique, non-proteinogenic amino acid, 4-(4′-hydroxy-2′-pyridinyl)-homothreonine (HPHT).[2] The primary structural diversity among the different Nikkomycin variants arises from variations in the nucleoside moiety.[1]

Major Nikkomycin Variants

The main components produced by Streptomyces ansochromogenes are Nikkomycin X and Z.[1] However, several other variants, including I and J, have been identified, each with distinct structural features that influence their biological activity.

  • Nikkomycin Z : Recognized for having the highest antifungal activity, Nikkomycin Z features a uracil (B121893) nucleobase linked via an N-glycosidic bond to a 5-aminohexuronic acid.[1] Its chemical structure is a close analog of UDP-N-acetylglucosamine (UDP-GlcNAc), the natural substrate for chitin synthase.[1][7]

  • Nikkomycin X : Structurally similar to Nikkomycin Z, the primary difference in Nikkomycin X is the presence of a 4-formyl-4-imidazoline-2-one base instead of uracil.[1][2]

  • Nikkomycin J : This variant is characterized by the addition of a glutamic acid residue to the core structure.[8]

  • Nikkomycin I : Similar to Nikkomycin J, Nikkomycin I also incorporates a glutamic acid moiety attached to the nucleoside part of the molecule.[9]

Quantitative Structural Data

The structural variations among Nikkomycin variants result in different physicochemical properties, as summarized below.

Nikkomycin VariantMolecular FormulaMolecular Weight ( g/mol )Key Distinguishing Feature
Nikkomycin Z C₂₀H₂₅N₅O₁₀495.44Uracil nucleobase[7][10]
Nikkomycin X C₂₀H₂₅N₅O₁₀495.444-formyl-4-imidazoline-2-one nucleobase[11]
Nikkomycin J C₂₅H₃₂N₆O₁₃624.6Glutamic acid moiety[8]
Nikkomycin I C₂₅H₃₂N₆O₁₃624.6Glutamic acid moiety, differs from J in stereochemistry/linkage[9]

Mechanism of Action and Biological Pathways

Nikkomycins exert their antifungal effect by competitively inhibiting chitin synthase.[6][12][13] This inhibition disrupts the synthesis of chitin, a vital polymer of N-acetylglucosamine that provides structural integrity to the fungal cell wall, ultimately leading to cell lysis and death.[1][3][5] The effectiveness of Nikkomycin Z is dependent on its transport into the fungal cell, a process mediated by di- and tripeptide permeases.[12][13]

Nikkomycin_Mechanism_of_Action cluster_normal Normal Fungal Cell Wall Synthesis cluster_inhibited Inhibition by Nikkomycin Z UDP_GlcNAc UDP-GlcNAc (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Binds to active site Chitin Chitin Polymer Chitin_Synthase->Chitin Catalyzes polymerization Cell_Wall Stable Fungal Cell Wall Chitin->Cell_Wall Nikkomycin_Z Nikkomycin Z (Competitive Inhibitor) Chitin_Synthase_Inhibited Chitin Synthase (Enzyme) Nikkomycin_Z->Chitin_Synthase_Inhibited Competitively binds to active site No_Chitin Chitin Synthesis Blocked Chitin_Synthase_Inhibited->No_Chitin Cell_Lysis Fungal Cell Lysis No_Chitin->Cell_Lysis

Caption: Mechanism of Nikkomycin Z as a competitive inhibitor of chitin synthase.

The biosynthesis of Nikkomycins X and Z originates from a common pathway before diverging. The formation of the imidazolone (B8795221) ring, unique to Nikkomycin X, is a key branching point. Genetic manipulation to block the imidazolone biosynthetic pathway can selectively increase the production of Nikkomycin Z.[14]

Nikkomycin_Biosynthesis_Divergence cluster_X Nikkomycin X Pathway cluster_Z Nikkomycin Z Pathway Precursor Common Biosynthetic Precursor Imidazolone_Synth Imidazolone Biosynthesis (e.g., sanP gene product) Precursor->Imidazolone_Synth Uracil_Synth UMP Synthesis (from Uracil) Precursor->Uracil_Synth Nik_X_Nucleoside Imidazolone Nucleoside Imidazolone_Synth->Nik_X_Nucleoside Nik_X Nikkomycin X Nik_X_Nucleoside->Nik_X Nik_Z_Nucleoside Uracil Nucleoside Uracil_Synth->Nik_Z_Nucleoside Nik_Z Nikkomycin Z Nik_Z_Nucleoside->Nik_Z Peptidyl_Moiety HPHT Peptidyl Moiety Peptidyl_Moiety->Nik_X Condensation Peptidyl_Moiety->Nik_Z Condensation

Caption: Divergent biosynthetic pathways for Nikkomycin X and Nikkomycin Z.

Experimental Protocols

Standardized methods are critical for evaluating the efficacy of Nikkomycin variants. Below are detailed protocols for in vitro susceptibility testing and a general workflow for in vivo evaluation.

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 documents for determining the Minimum Inhibitory Concentration (MIC) of Nikkomycin Z against fungal isolates.[15]

1. Preparation of Nikkomycin Z Stock Solution:

  • Accurately weigh Nikkomycin Z powder and dissolve in sterile distilled water to create a high-concentration stock solution (e.g., 1280 µg/mL).[15]

  • Sterilize the solution by filtration through a 0.22 µm filter.[15]

2. Inoculum Preparation:

  • For Yeasts: Subculture the isolate on an appropriate agar (B569324) medium (e.g., Sabouraud dextrose agar) and incubate for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.[15]

  • For Molds: Grow the isolate on potato dextrose agar until adequate sporulation occurs (e.g., 7 days). Harvest spores and prepare a suspension in sterile saline. Adjust the spore concentration to achieve a final inoculum of 0.4-5 x 10⁴ CFU/mL.[15]

3. Microdilution Plate Preparation:

  • Dispense 100 µL of RPMI-1640 medium into all wells of a 96-well microtiter plate, except for the first column.

  • Add 200 µL of the stock drug solution to the first well of each row.

  • Perform twofold serial dilutions by transferring 100 µL from each well to the next well in the same row. Discard the final 100 µL from the last well.[15]

4. Inoculation and Incubation:

  • Add 100 µL of the standardized fungal inoculum to each well, including a drug-free growth control well. The final volume in each well will be 200 µL.[15]

  • Incubate the plates at 35-37°C for a period suitable for the fungus's growth rate (typically 24-72 hours).[4]

5. MIC Determination:

  • The MIC is determined as the lowest concentration of Nikkomycin Z that causes a significant reduction in growth (e.g., 50% or 100%, depending on the fungus) compared to the drug-free control well.[15]

MIC_Workflow start Start prep_drug Prepare Nikkomycin Z Stock Solution & Serial Dilutions start->prep_drug prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum inoculate Inoculate Microdilution Plate (100µL Drug + 100µL Inoculum) prep_drug->inoculate prep_inoculum->inoculate incubate Incubate Plate (e.g., 35°C for 24-72h) inoculate->incubate read_mic Visually or Spectrophotometrically Read MIC Endpoint incubate->read_mic end End read_mic->end

Caption: Experimental workflow for broth microdilution MIC testing.

Protocol 2: General Workflow for In Vivo Efficacy Testing in a Murine Model

Murine models are essential for evaluating the therapeutic potential of Nikkomycin Z against systemic fungal infections like coccidioidomycosis.[16][17]

1. Animal Model and Fungal Strain:

  • Select an appropriate mouse strain (e.g., Swiss-Webster or C57BL/6).[16]

  • Use a virulent fungal strain, such as Coccidioides posadasii, grown to the infectious arthroconidial phase.[18]

2. Infection:

  • Challenge mice with a standardized inoculum of arthroconidia. The route of infection can be intravenous (for disseminated disease) or intranasal (for pulmonary disease) to mimic natural infection.[16][17]

3. Treatment Regimen:

  • Initiate treatment at a specified time post-infection (e.g., 48 hours).[17]

  • Administer Nikkomycin Z via an appropriate route, such as oral gavage or intraperitoneally. Dosing can be multiple times a day to account for its short half-life.[17][18]

  • Include control groups (vehicle only) and comparator drug groups (e.g., fluconazole).[18]

4. Efficacy Endpoints:

  • Survival: Monitor animals daily over a defined period (e.g., 30 days).[16]

  • Fungal Burden: At the end of the study, euthanize animals and aseptically harvest organs (e.g., lungs, liver, spleen, brain). Homogenize tissues and perform quantitative culture to determine the colony-forming units (CFU) per gram of tissue.[16][18]

5. Data Analysis:

  • Compare survival curves between treated and control groups using statistical methods like the log-rank test.

  • Analyze differences in organ fungal burden between groups using appropriate statistical tests (e.g., t-test or ANOVA).[18]

Conclusion

The Nikkomycin family of antibiotics presents a compelling structural framework for the development of targeted antifungal therapies. The detailed understanding of the chemical differences between variants, particularly the distinction between the uracil moiety of Nikkomycin Z and the imidazolone of Nikkomycin X, is crucial for structure-activity relationship studies. The specific inhibition of chitin synthase remains a highly validated and promising strategy. The provided experimental protocols offer a standardized basis for the continued evaluation and optimization of these compounds, paving the way for their potential clinical application in treating life-threatening mycoses.

References

The Trajectory of a Novel Antifungal: A Technical History of Nikkomycin Z Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Nikkomycin (B1203212) Z, a naturally derived nucleoside-peptide antibiotic, has been a subject of scientific interest for decades due to its unique mechanism of action and potential as a potent antifungal agent. This technical guide provides a comprehensive overview of the historical development of Nikkomycin Z, from its initial discovery to its preclinical and clinical evaluations. It is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its mechanism of action, quantitative data from key studies, and the experimental protocols employed in its evaluation.

Discovery and Mechanism of Action

Nikkomycin Z was first identified in the 1970s as a secondary metabolite produced by the bacterium Streptomyces tendae[1][2][3]. Its potential as an antifungal agent was quickly recognized, leading to further investigation into its biological activity. The primary mechanism of action of Nikkomycin Z is the competitive inhibition of chitin (B13524) synthase, an essential enzyme for the synthesis of chitin[4][5][6]. Chitin is a vital structural component of the fungal cell wall, providing rigidity and osmotic stability. Crucially, chitin and chitin synthase are absent in mammals, making this enzyme a highly selective and promising target for antifungal therapy with a potentially high therapeutic index and low host toxicity[4][5][7].

Nikkomycin Z's structure mimics that of the natural substrate for chitin synthase, uridine (B1682114) diphosphate-N-acetylglucosamine (UDP-GlcNAc). This molecular mimicry allows it to bind to the active site of the enzyme, thereby blocking the polymerization of N-acetylglucosamine into chitin chains[4][8]. The resulting inhibition of chitin synthesis weakens the fungal cell wall, leading to osmotic lysis and cell death, conferring its fungicidal activity against susceptible fungi[1][5][9].

NikkomycinZ_Mechanism cluster_fungal_cell Fungal Cell cluster_inhibition Inhibition by Nikkomycin Z UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin Polymer Chitin_Synthase->Chitin Catalyzes Cell_Wall Fungal Cell Wall Integrity Chitin->Cell_Wall Nikkomycin_Z Nikkomycin Z Nikkomycin_Z->Chitin_Synthase Competitive Inhibitor

Mechanism of Nikkomycin Z as a competitive inhibitor of chitin synthase.

Preclinical Development: In Vitro and In Vivo Studies

The preclinical evaluation of Nikkomycin Z has demonstrated its efficacy against a range of fungal pathogens, with particularly strong activity against dimorphic fungi that have a high chitin content in their cell walls[5][10].

In Vitro Activity

In vitro studies have been crucial in defining the antifungal spectrum of Nikkomycin Z. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) have been determined for various clinically relevant fungi.

Fungal SpeciesNumber of StrainsGeometric Mean MIC (µg/mL)MIC Range (µg/mL)MFC (µg/mL)Reference
Coccidioides posadasii10.0625--[11]
Blastomyces dermatitidis100.25-3.1[1][11]
Histoplasma capsulatum92.474 to >64-[1][11]
Candida albicans595.56--[11]
Candida auris100-0.125 to >64-[12]
Aspergillus fumigatus2500--[11]
Aspergillus flavus2500--[11]

Note: MIC values can vary depending on the specific isolate and testing methodology.

Studies have also explored the synergistic effects of Nikkomycin Z with other antifungal agents. Marked synergism has been observed when Nikkomycin Z is combined with fluconazole (B54011) or itraconazole (B105839) against several important fungi, including Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus, and Aspergillus flavus[1][13].

In Vivo Efficacy in Animal Models

Animal models of fungal infections have been instrumental in demonstrating the in vivo potential of Nikkomycin Z. Murine models of coccidioidomycosis, blastomycosis, and histoplasmosis have shown significant therapeutic effects.

Animal ModelFungal PathogenNikkomycin Z DosageOutcomeReference
Murine Pulmonary BlastomycosisBlastomyces dermatitidis200, 400, or 1000 mg/kg/day (oral, BID for 10 days)100% survival[1]
Murine Pulmonary CoccidioidomycosisCoccidioides immitis80 mg/kg/day and 160 mg/kg/day5 out of 6 mice in each group were culture-negative[14]
Murine CNS CoccidioidomycosisCoccidioides immitis50, 100, or 300 mg/kg (oral, TID)Significantly improved survival and reduced brain fungal burden[15]
Murine Disseminated CoccidioidomycosisCoccidioides immitis≥200 mg/kg/day (oral)Greater reduction of CFU in organs compared to fluconazole[16]

Notably, in some murine models of coccidioidomycosis, Nikkomycin Z treatment resulted in the sterilization of fungal lesions in the lungs, a fungicidal effect not observed with fluconazole or amphotericin B[17][18][19].

Clinical Development: Human Trials

The promising preclinical data led to the initiation of clinical trials to evaluate the safety, pharmacokinetics, and efficacy of Nikkomycin Z in humans.

Phase I Clinical Trials

Phase I studies in healthy volunteers demonstrated that Nikkomycin Z was well-tolerated with little to no toxicity observed even at high doses[5][7][20]. Single oral doses ranging from 250 mg to 2,000 mg were administered, and while the drug was well-tolerated, the relative bioavailability was lower at doses of 1,000 mg or higher[19]. The terminal elimination half-life was determined to be approximately 2 to 2.5 hours, suggesting the need for twice or three times daily dosing[19][21]. Multiple-dose studies with oral doses ranging from 250 mg twice daily to 750 mg three times a day for 14 days also showed no adverse events[2][3].

Phase II Clinical Trials

A Phase II clinical trial was initiated to evaluate the efficacy of Nikkomycin Z in patients with early coccidioidal pneumonia[7]. However, the trial was terminated early due to challenges with patient recruitment and a lack of funding[5][22]. Despite this setback, the development of Nikkomycin Z continues, with a focus on its potential as a curative therapy for coccidioidomycosis, also known as Valley Fever[7][17].

NikkomycinZ_Development_Workflow Discovery Discovery (1970s) from Streptomyces tendae Mechanism_ID Mechanism Identification (Chitin Synthase Inhibition) Discovery->Mechanism_ID In_Vitro In Vitro Studies (MIC, MFC, Synergy) Mechanism_ID->In_Vitro In_Vivo In Vivo Animal Models (Efficacy and Toxicology) In_Vitro->In_Vivo Phase_I Phase I Clinical Trials (Safety and Pharmacokinetics) In_Vivo->Phase_I Phase_II Phase II Clinical Trials (Efficacy in Patients) Phase_I->Phase_II Future_Dev Future Development (Orphan Drug for Coccidioidomycosis) Phase_II->Future_Dev Halted, but development continues

The developmental workflow of Nikkomycin Z as an antifungal agent.

Experimental Protocols

Detailed methodologies are critical for the replication and advancement of research. The following are generalized protocols for key experiments cited in the development of Nikkomycin Z.

In Vitro Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of Nikkomycin Z against a fungal isolate.

Methodology:

  • Inoculum Preparation: Fungal isolates are grown on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline, and the suspension is adjusted to a standardized concentration (e.g., by hemocytometer or spectrophotometrically) to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL in the test wells[13].

  • Drug Dilution: A serial twofold dilution of Nikkomycin Z is prepared in RPMI 1640 medium in a 96-well microtiter plate[13].

  • Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungus.

  • MIC Determination: The MIC is determined as the lowest concentration of Nikkomycin Z that causes a significant inhibition of growth (e.g., 50% or 100%) compared to the growth control[13][15].

In Vivo Efficacy in a Murine Model of Pulmonary Coccidioidomycosis

Objective: To evaluate the therapeutic efficacy of Nikkomycin Z in treating a pulmonary fungal infection in mice.

Methodology:

  • Animal Model: Female BALB/c or Swiss-Webster mice (6-8 weeks old) are commonly used[9][21].

  • Infection: Mice are anesthetized and infected intranasally with a suspension of Coccidioides immitis arthroconidia (e.g., 50-100 spores) in sterile saline to mimic the natural route of infection[9].

  • Treatment Groups: Mice are randomized into treatment groups:

    • Vehicle Control (e.g., sterile water or saline)

    • Nikkomycin Z (administered orally via gavage at various dosages, e.g., 80 mg/kg/day)[14]

    • Positive Control (e.g., fluconazole)

  • Treatment Administration: Treatment is initiated at a specified time post-infection (e.g., 48 or 120 hours) and continued for a defined duration (e.g., 7 or 21 days)[9][14].

  • Efficacy Endpoints:

    • Survival: Mice are monitored daily for morbidity and mortality.

    • Fungal Burden: At the end of the treatment period, mice are euthanized, and organs (e.g., lungs, spleen) are aseptically harvested. The organs are homogenized, and serial dilutions are plated on fungal growth medium to determine the number of colony-forming units (CFU) per gram of tissue[9][14][21].

InVivo_Workflow Animal_Selection Animal Selection (e.g., BALB/c mice) Infection Intranasal Infection (Coccidioides immitis arthroconidia) Animal_Selection->Infection Group_Allocation Randomization into Treatment Groups Infection->Group_Allocation Treatment Oral Administration (Nikkomycin Z, Vehicle, Positive Control) Group_Allocation->Treatment Monitoring Daily Monitoring (Survival and Morbidity) Treatment->Monitoring Endpoint_Analysis Endpoint Analysis Monitoring->Endpoint_Analysis Fungal_Burden Fungal Burden (CFU) in Lungs and Spleen Endpoint_Analysis->Fungal_Burden Survival_Analysis Survival Curve Analysis Endpoint_Analysis->Survival_Analysis

General experimental workflow for in vivo efficacy testing of Nikkomycin Z.

Conclusion

The development of Nikkomycin Z represents a significant endeavor in the search for novel antifungal therapies. Its unique mechanism of action, targeting a fungal-specific pathway, offers a compelling therapeutic advantage. While clinical development has faced hurdles, the robust preclinical data, particularly its fungicidal activity against challenging pathogens like Coccidioides species, underscores its potential. Continued research and investment will be critical to fully realize the promise of Nikkomycin Z as a valuable addition to the antifungal armamentarium, especially for difficult-to-treat mycoses.

References

Nikkomycin LX: A Technical Guide to the Inhibition of Fungal Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The fungal cell wall represents a critical and highly specific target for the development of novel antifungal agents, as it is essential for fungal viability and absent in human hosts.[1][2][3] Chitin (B13524), a polymer of β-(1,4)-linked N-acetylglucosamine, is a key structural component of the cell wall in most pathogenic fungi.[2][4][5] Nikkomycin (B1203212) LX, part of the Nikkomycin complex of peptidyl nucleoside antibiotics, functions as a potent and specific inhibitor of chitin synthase, the enzyme responsible for chitin polymerization.[3][6][7][8] This technical guide provides an in-depth analysis of Nikkomycin LX's mechanism of action, a summary of its quantitative efficacy, and an exploration of the fungal compensatory responses that highlight its potential for synergistic combination therapies. Detailed experimental protocols for assessing its activity are also provided for researchers, scientists, and drug development professionals.

The Chitin Biosynthesis Pathway

The synthesis of chitin is a multi-step enzymatic process that begins with glucose and culminates in the polymerization of N-acetylglucosamine (GlcNAc) monomers at the plasma membrane.[4] The pathway's final substrate, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), is the direct precursor for the chitin synthase enzyme.[9][10] The integrity of this pathway is paramount for fungal cell division, morphogenesis, and survival.[4]

The key enzymatic steps leading to the formation of UDP-GlcNAc are as follows:

  • Glucose is converted to Glucose-6-phosphate (G6P) by hexokinase.

  • G6P is isomerized to Fructose-6-phosphate (F6P) .[9]

  • In the first committed step, glutamine-fructose-6-phosphate amidotransferase (GFAT) converts F6P to Glucosamine-6-phosphate .[9][10]

  • Subsequent enzymatic reactions modify this intermediate to GlcNAc-1-phosphate .[10]

  • Finally, UDP-N-acetylglucosamine pyrophosphorylase (UAP1) catalyzes the formation of UDP-GlcNAc .[10]

This final product, UDP-GlcNAc, serves as the sugar donor for chitin synthase.[4]

Chitin_Biosynthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane Glucose Glucose G6P Glucose-6-P Glucose->G6P Hexokinase F6P Fructose-6-P G6P->F6P Isomerase GlcN6P Glucosamine-6-P F6P->GlcN6P GFAT (Rate-limiting) GlcNAc1P GlcNAc-1-P GlcN6P->GlcNAc1P Multi-step UDP_GlcNAc UDP-GlcNAc GlcNAc1P->UDP_GlcNAc UAP1 CHS Chitin Synthase (Target of this compound) UDP_GlcNAc->CHS Substrate Chitin Chitin CHS->Chitin Polymerization

Caption: The fungal chitin biosynthesis pathway.

Mechanism of Action of this compound

Competitive Inhibition of Chitin Synthase

This compound exerts its antifungal effect through competitive inhibition of chitin synthase (CHS).[3][6][11][12] Its molecular structure mimics that of the natural substrate, UDP-GlcNAc, consisting of a pyrimidine (B1678525) nucleoside linked to an amino acid moiety.[3][11] This structural similarity allows this compound to bind with high affinity to the catalytic site of the CHS enzyme.[3][11] By occupying the active site, it prevents the binding and subsequent polymerization of UDP-GlcNAc, thereby halting chitin synthesis.[5] The resulting deficiency in chitin compromises the structural integrity of the fungal cell wall, leading to osmotic instability, cell lysis, and ultimately, fungal cell death, particularly during active growth phases like hyphal tip extension and septum formation.[7][12]

Competitive_Inhibition cluster_reaction Normal Enzymatic Reaction cluster_inhibition Competitive Inhibition by this compound Enzyme Chitin Synthase Product Chitin Substrate UDP-GlcNAc Substrate->Enzyme Binds to Active Site Enzyme_I Chitin Synthase NoProduct No Chitin Synthesis Inhibitor This compound Inhibitor->Enzyme_I Blocks Active Site

Caption: this compound competitively inhibits chitin synthase.
Isozyme Specificity

Fungi typically possess multiple chitin synthase isozymes, each playing a distinct role in processes like cell wall maintenance, septum formation, and spore synthesis.[2][13] Nikkomycin's inhibitory activity can vary significantly between these isozymes. For instance, in the model yeast Saccharomyces cerevisiae, Nikkomycin Z inhibits Chitin Synthase I (Chs1) and Chs3, but not Chs2.[12] In the pathogenic yeast Candida albicans, however, Nikkomycin Z effectively inhibits all three of its major chitin synthase isozymes (CaChs1, CaChs2, and CaChs3), albeit with different potencies.[12] This differential activity underscores the importance of characterizing the inhibitor's effect on the specific CHS isozymes of the target pathogen.

Quantitative Efficacy Data

The potency of Nikkomycin Z has been quantified against purified enzymes (IC₅₀/Kᵢ) and whole fungal cells (Minimum Inhibitory Concentration, MIC). These values can be influenced by the fungal species, the specific isozyme, and the assay conditions.

Table 1: In Vitro Inhibitory Activity of Nikkomycin Z against Candida albicans Chitin Synthase Isozymes

Isozyme Inhibition Constant Reference
CaChs1 IC₅₀ = 15 µM [12]
CaChs2 IC₅₀ = 0.8 µM [12]
CaChs3 IC₅₀ = 13 µM [12]

| Chitin Synthase (General) | Kᵢ = 0.16 µM |[14] |

Table 2: Minimum Inhibitory Concentration (MIC) of Nikkomycin Z against Various Fungal Pathogens

Fungal Species MIC Range (µg/mL) Key Finding Reference
Candida auris MIC₅₀ = 2, MIC₉₀ = 32 Activity against emerging multidrug-resistant pathogen. [15]
Blastomyces dermatitidis 0.78 Fungicidal activity observed (MFC = 3.1 µg/mL). [7]
Histoplasma capsulatum 4 to >64 Wide, strain-dependent variation in susceptibility. [7]
Aspergillus fumigatus ~800 (alone) Poor activity alone, but powerful synergy with echinocandins. [16]

| Coccidioides immitis | 800 (mycelial phase) | High MIC against mycelial form. |[16] |

Fungal Response and Synergistic Interactions

The Cell Wall Integrity (CWI) Pathway

Fungi possess robust signaling networks to sense and respond to cell wall stress. The primary mechanism is the Cell Wall Integrity (CWI) pathway, a highly conserved MAP kinase (MAPK) cascade.[1][17][18] When the cell wall is damaged by antifungal agents, mechanical stress, or other insults, cell surface sensors (e.g., Wsc1, Mid2) trigger the activation of the Rho1 GTPase.[17][18] Rho1, in turn, activates Protein Kinase C (Pkc1), which initiates a sequential phosphorylation cascade through the MAP kinases Bck1, Mkk1/2, and finally MpkA (Slt2).[1][19] The activated MpkA translocates to the nucleus to regulate transcription factors that upregulate genes involved in cell wall repair, including chitin synthase genes.[17][19] This compensatory mechanism can sometimes reduce the efficacy of cell wall-targeting drugs when used in monotherapy.

CWI_Pathway cluster_surface Cell Surface / Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CW_Stress Cell Wall Stress (e.g., Echinocandins) Sensor Wsc1 / Mid2 Sensors CW_Stress->Sensor Activates Rho1 Rho1-GTP Sensor->Rho1 Pkc1 Pkc1 Rho1->Pkc1 Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk2 Mkk2 (MAPKK) Bck1->Mkk2 MpkA MpkA / Slt2 (MAPK) Mkk2->MpkA TF Transcription Factors (e.g., Rlm1) MpkA->TF Phosphorylates Response Cell Wall Repair Genes (incl. Chitin Synthases) TF->Response Upregulates

Caption: The Fungal Cell Wall Integrity (CWI) signaling pathway.
Synergy with Echinocandins

The CWI pathway's compensatory upregulation of chitin synthesis provides a strong rationale for combining this compound with other cell wall inhibitors, particularly echinocandins.[7][20] Echinocandins inhibit β-1,3-D-glucan synthase, another essential enzyme for cell wall construction.[20] This inhibition triggers a potent CWI stress response, causing the fungus to increase chitin production in an attempt to fortify its weakened cell wall.[7][20] When this compound is co-administered, it blocks this critical salvage pathway. This "dual blockade" of both major structural polysaccharides leads to a catastrophic failure of cell wall integrity and potent synergistic or fungicidal activity, even against organisms that are not highly susceptible to either drug alone.[16][20] This synergistic interaction has been demonstrated against Aspergillus fumigatus, Candida albicans, and other difficult-to-treat pathogens.[8][16][21][22]

Experimental Protocols

Non-Radioactive Chitin Synthase Inhibition Assay

This protocol is adapted from methods utilizing the specific binding of Wheat Germ Agglutinin (WGA) to chitin for high-throughput screening.[23][24][25]

Methodology:

  • Enzyme Preparation:

    • Harvest fresh fungal mycelia by centrifugation (e.g., 3,000 x g for 10 min).[24][25]

    • Wash mycelia twice with sterile water.

    • Freeze the pellet in liquid nitrogen and grind to a fine powder with a mortar and pestle.[24]

    • Resuspend the powder in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5 with protease inhibitors and a reducing agent like DTT).[23][24]

    • (Optional) To activate the zymogenic form of CHS, incubate with trypsin (e.g., 80 µg/mL) at 30°C for 30 minutes, then stop the reaction with soybean trypsin inhibitor.[24]

    • Centrifuge the extract (e.g., 3,000 x g for 10 min at 4°C) and collect the supernatant containing the crude enzyme.[24]

  • Enzymatic Reaction:

    • Use a 96-well microtiter plate pre-coated with WGA (e.g., 100 µL of 1 mg/mL WGA overnight).[24][25]

    • To each well, add the reaction mixture (e.g., 50 mM Tris-HCl pH 7.5, 80 mM GlcNAc, 8 mM UDP-GlcNAc, 3.2 mM CoCl₂ or Mg²⁺).[24][25]

    • Add the test inhibitor (this compound) at various concentrations. Use a solvent control (e.g., DMSO).[25]

    • Initiate the reaction by adding the crude enzyme extract.[23]

    • Incubate the plate with shaking at the optimal temperature (e.g., 30°C) for 1-3 hours.[24][25]

  • Detection:

    • Stop the reaction by washing the plate six times with ultrapure water to remove unbound substrate and enzyme.[24]

    • Add HRP-conjugated WGA solution (e.g., 100 µL of 1 µg/mL WGA-HRP in buffer with BSA) to each well and incubate for 30 minutes at 30°C.[25]

    • Wash the plate again six times with water.[24]

    • Add a colorimetric HRP substrate like TMB (3,3',5,5'-Tetramethylbenzidine).[25]

    • Measure the optical density (OD) at the appropriate wavelength (e.g., 600 nm for kinetic reads or 450 nm after adding a stop solution).[24]

    • Calculate the percent inhibition relative to the solvent control and determine the IC₅₀ value.

Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. Detection & Analysis A Harvest & Lyse Fungal Mycelia B Prepare Crude Enzyme Extract A->B E Initiate with Enzyme Extract B->E C Coat 96-well Plate with WGA D Add Reaction Mix, Substrate (UDP-GlcNAc), & this compound C->D D->E F Incubate (e.g., 30°C) Synthesized chitin binds to WGA E->F G Wash Plate to Remove Unbound Reagents H Add WGA-HRP (binds to chitin) G->H I Wash Plate H->I J Add TMB Substrate (Color Development) I->J K Read Absorbance (OD) J->K L Calculate % Inhibition and IC50 Value K->L

Caption: Workflow for a non-radioactive chitin synthase assay.
Broth Microdilution MIC Assay

This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.[26]

Methodology:

  • Inoculum Preparation:

    • For yeasts (Candida spp.), suspend fresh colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (~1-5 x 10⁶ CFU/mL).[26] Dilute this suspension in the appropriate test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL).

    • For filamentous fungi (Aspergillus spp.), harvest conidia from a sporulating culture into sterile saline with a surfactant (e.g., 0.05% Tween 80).[26] Count the conidia with a hemacytometer and dilute in the test medium to the final desired concentration (e.g., 0.4-5 x 10⁴ CFU/mL).

  • Plate Preparation:

    • Prepare a stock solution of Nikkomycin Z in a suitable solvent.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of Nikkomycin Z in the test medium to create a range of concentrations.

    • Include a growth control well (no drug) and a sterility control well (no drug, no inoculum).

  • Inoculation and Incubation:

    • Dispense the standardized fungal inoculum into each well (except the sterility control).

    • Incubate the plates at the appropriate temperature (e.g., 35°C) for the required duration (e.g., 24-48 hours).[27]

  • MIC Determination:

    • Read the plate visually or with a spectrophotometer.

    • The MIC is defined as the lowest concentration of Nikkomycin Z that causes a significant inhibition of growth compared to the drug-free growth control.[26] For yeasts, this is often an ~80% reduction in turbidity, while for molds, it is typically the concentration showing complete visual inhibition of growth.[26]

MIC_Workflow A 1. Prepare Standardized Fungal Inoculum (0.5 McFarland) C 3. Inoculate Wells with Fungal Suspension A->C B 2. Prepare Serial Dilutions of this compound in a 96-well Plate B->C D 4. Incubate Plate (e.g., 35°C, 24-48h) C->D E 5. Read Growth Inhibition (Visually or Spectrophotometrically) D->E F 6. Determine MIC: Lowest concentration with significant growth inhibition E->F

Caption: Workflow for MIC determination via broth microdilution.

Conclusion

This compound is a highly specific inhibitor of fungal chitin synthase, targeting an essential pathway that is absent in humans. Its mechanism as a competitive inhibitor of a key cell wall biosynthesis enzyme has been well-characterized. While its efficacy as a monotherapy varies between fungal species, its true potential may lie in combination therapies. By blocking the compensatory chitin synthesis response, this compound acts synergistically with glucan synthase inhibitors like echinocandins. This dual-pronged attack on the fungal cell wall represents a promising strategy to enhance antifungal efficacy, overcome resistance, and broaden the therapeutic arsenal (B13267) against invasive fungal infections. Further research and clinical development are critical to fully realize the therapeutic promise of this targeted antifungal agent.

References

The Effect of Nikkomycin Lx on Dimorphic Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nikkomycin (B1203212) Lx, a member of the nikkomycin family of nucleoside-peptide antibiotics, presents a compelling profile as an antifungal agent, particularly against pathogenic dimorphic fungi. Its targeted mechanism of action, inhibiting the synthesis of chitin (B13524)—a crucial component of the fungal cell wall absent in mammals—affords it a high degree of selectivity. This technical guide provides a comprehensive overview of the current understanding of Nikkomycin Lx's effects on dimorphic fungi, consolidating in vitro efficacy data, detailing experimental methodologies, and visualizing its mechanism of action and associated research workflows.

Introduction

Dimorphic fungi, such as Coccidioides immitis, Blastomyces dermatitidis, and Histoplasma capsulatum, are responsible for significant endemic mycoses, which can range from self-limiting respiratory infections to life-threatening systemic diseases[1]. The therapeutic arsenal (B13267) against these pathogens has historically been limited, often relying on agents with considerable host toxicity. This compound (commonly referred to as Nikkomycin Z in scientific literature) has emerged as a promising candidate due to its unique mode of action[2][3]. As a competitive inhibitor of chitin synthase, it disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell death[4][5]. This guide synthesizes key findings on the activity of this compound against these challenging pathogens.

Mechanism of Action: Targeting Fungal Cell Wall Integrity

This compound functions as a potent and competitive inhibitor of chitin synthase, a critical enzyme responsible for the polymerization of N-acetylglucosamine into chitin, an essential polysaccharide in the fungal cell wall[4][5]. Structurally analogous to the natural substrate UDP-N-acetylglucosamine (UDP-GlcNAc), this compound binds to the active site of chitin synthase, thereby blocking chitin production[4]. This disruption of cell wall synthesis is particularly effective against highly chitinous fungi[6][7][8]. The transport of this compound into the fungal cell is mediated by a dipeptide permease system, which can influence its spectrum of activity[4][9].

The targeted signaling pathway is illustrated below:

Nikkomycin_Lx_Mechanism_of_Action cluster_cell Fungal Cell UDP_GlcNAc UDP-N-acetylglucosamine (Natural Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Binds to Nikkomycin_Lx_ext This compound (External) Permease Dipeptide Permease Nikkomycin_Lx_ext->Permease Transport Nikkomycin_Lx_int This compound (Internal) Permease->Nikkomycin_Lx_int Nikkomycin_Lx_int->Chitin_Synthase Competitively Inhibits Chitin Chitin Synthesis Chitin_Synthase->Chitin Catalyzes Cell_Wall Cell Wall Integrity Chitin->Cell_Wall Maintains Lysis Cell Lysis Cell_Wall->Lysis Loss of Integrity Leads to

Mechanism of action of this compound.

In Vitro Efficacy Against Dimorphic Fungi

This compound has demonstrated significant in vitro activity against several medically important dimorphic fungi. Its efficacy is most pronounced against species with a high chitin content in their cell walls[6][7][8]. The following tables summarize the Minimum Inhibitory Concentration (MIC) values reported in the literature.

Table 1: MIC of this compound Against Coccidioides spp.
SpeciesPhaseMIC (µg/mL)Reference
Coccidioides immitisSpherules0.125[1]
Coccidioides immitisMycelial Phase800[10]
Coccidioides immitisParasitic Phase0.78[10]

Note: A significant difference in susceptibility is observed between the mycelial and parasitic phases of C. immitis, with the parasitic phase being over 1,000-fold more susceptible[10].

Table 2: MIC of this compound Against Blastomyces dermatitidis
SpeciesMIC (µg/mL)MFC (µg/mL)Reference
Blastomyces dermatitidis0.783.1[8][11]

MFC: Minimum Fungicidal Concentration

Table 3: MIC of this compound Against Histoplasma capsulatum
SpeciesNumber of IsolatesMIC Range (µg/mL)Median MIC (µg/mL)Reference
Histoplasma capsulatum204 to >648[8]
Table 4: MIC of this compound Against Sporothrix spp.
SpeciesNumber of IsolatesMIC (µg/mL)Reference
Sporothrix globosa112.5[12]
Sporothrix schenckii650 to ≥400[2]
Sporothrix brasiliensis10100 to >400[2]

Note: this compound shows synergistic activity with itraconazole (B105839) against most Sporothrix isolates tested[2][12].

Experimental Protocols

The determination of in vitro susceptibility of dimorphic fungi to this compound is crucial for assessing its potential therapeutic efficacy. The broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), is a standard approach[4][5].

Broth Microdilution Method for MIC Determination

1. Preparation of Media and Reagents:

  • Medium: RPMI 1640 medium with L-glutamine and without sodium bicarbonate is commonly used. It is buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to a pH of 6.0, as this compound is more stable under acidic conditions[4][5].

  • This compound Stock Solution: A high-concentration stock solution (e.g., 1280 µg/mL) is prepared by dissolving this compound powder in a suitable solvent like DMSO or sterile distilled water[4][5]. The solution is sterilized by filtration.

2. Inoculum Preparation:

  • Yeast Phase (e.g., Histoplasma capsulatum, Blastomyces dermatitidis): Fungal isolates are subcultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubated. Fresh colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL)[4][5]. This suspension is then diluted in the RPMI-MOPS medium to achieve the final desired inoculum concentration.

  • Mycelial/Spore Phase (e.g., Coccidioides immitis arthroconidia): Spores (conidia) are harvested from agar plates by flooding with sterile saline containing a wetting agent like 0.05% Tween 80 and gently scraping the surface[4]. The resulting suspension's concentration is determined using a hemacytometer or spectrophotometer and then diluted to the final inoculum concentration.

3. Assay Procedure:

  • Serial twofold dilutions of the this compound stock solution are prepared in a 96-well microtiter plate.

  • The standardized fungal inoculum is added to each well.

  • The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 48-72 hours).

  • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., 80% reduction in turbidity for yeasts or complete visual inhibition for molds) compared to a drug-free growth control well[4].

The following diagram illustrates the general workflow for this experimental protocol:

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Media_Prep Prepare RPMI-MOPS Medium (pH 6.0) Serial_Dilution Perform Serial Dilutions of This compound in Microplate Media_Prep->Serial_Dilution Drug_Prep Prepare this compound Stock Solution Drug_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Fungal Inoculum Inoculation Inoculate Wells with Fungal Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plates (e.g., 35°C, 48-72h) Inoculation->Incubation Read_Results Read Results Visually or Spectrophotometrically Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Workflow for MIC determination.

In Vivo Studies and Clinical Perspectives

In vivo studies in murine models of coccidioidomycosis, histoplasmosis, and blastomycosis have corroborated the in vitro findings, demonstrating the therapeutic potential of this compound[6][7][8]. In these models, Nikkomycin Z (Lx) was effective in reducing fungal burden and prolonging survival[8][13]. For instance, in a murine model of pulmonary blastomycosis, orally administered Nikkomycin Z showed good activity and could result in a biological cure[8][11]. Furthermore, this compound has shown efficacy against disseminated coccidioidomycosis in mice[13].

Human Phase 1 trials have indicated that this compound is well-tolerated with no serious or dose-related adverse events observed[2][3]. These promising preclinical and early clinical findings have positioned this compound as an orphan drug candidate for the treatment of coccidioidomycosis[3][8].

Combination Therapies

The potential for synergistic interactions between this compound and other antifungal agents is an active area of research. Given that some fungi may compensate for cell wall damage by upregulating chitin synthesis, combining a chitin synthase inhibitor like this compound with a glucan synthase inhibitor (e.g., an echinocandin) can be a powerful strategy[10]. Synergistic effects have been observed in vitro against various fungi, including Aspergillus fumigatus and Coccidioides immitis[10][14][15]. Additionally, synergy has been noted with azoles, such as itraconazole, against Sporothrix species[2][12]. These combination approaches may offer a means to enhance efficacy, reduce required dosages, and overcome resistance.

Conclusion

This compound represents a significant development in the search for novel antifungal therapies against dimorphic fungal pathogens. Its specific mechanism of action, potent in vitro and in vivo activity against key pathogens like Coccidioides, Blastomyces, and Histoplasma, and favorable safety profile in early human studies underscore its potential. Further research, particularly Phase 2 clinical trials, will be critical in defining its role in the clinical management of endemic mycoses. The exploration of combination therapies also holds promise for optimizing its antifungal effects and expanding its clinical utility. This guide provides a foundational understanding for researchers and drug development professionals engaged in the vital work of advancing antifungal treatments.

References

Methodological & Application

Nikkomycin Z in Murine Models of Coccidioidomycosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidioidomycosis, commonly known as Valley Fever, is an infectious fungal disease caused by the inhalation of Coccidioides immitis or C. posadasii spores.[1] While many infections are mild or asymptomatic, the disease can progress to severe pulmonary conditions and disseminate to other parts of the body, including the central nervous system, which can be life-threatening.[1][2] Current antifungal treatments can be limited by toxicity and the potential for relapse.[1]

Nikkomycin (B1203212) Z, an investigational antifungal agent, presents a promising therapeutic alternative. It functions as a competitive inhibitor of chitin (B13524) synthase, an enzyme crucial for the synthesis of the fungal cell wall.[3][4] Since chitin is absent in mammals, Nikkomycin Z offers a targeted mechanism of action with a potentially high therapeutic index.[1][2] It is important to note that while the user requested information on Nikkomycin Lx, the vast majority of in vivo research has been conducted with Nikkomycin Z, a complex of which this compound is a component.[5] Therefore, these notes will focus on Nikkomycin Z.

These application notes provide a comprehensive overview of Nikkomycin Z dosage and administration in murine models of coccidioidomycosis, based on published in vivo studies. Detailed protocols for various experimental models are also provided to guide researchers in their study design.

Mechanism of Action

Nikkomycin Z's primary mechanism of action is the competitive inhibition of chitin synthase.[3] This enzyme is responsible for polymerizing N-acetylglucosamine to form chitin, a vital structural component of the fungal cell wall.[6] By blocking chitin synthesis, Nikkomycin Z disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately, fungal cell death.[1] The drug enters the fungal cell through a dipeptide permease-mediated transport system.[3]

NikkomycinZ_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Fungal Plasma Membrane cluster_cytoplasm Cytoplasm cluster_cell_wall Fungal Cell Wall NikZ_ext Nikkomycin Z Permease Dipeptide Permease NikZ_ext->Permease Uptake NikZ_int Nikkomycin Z Permease->NikZ_int ChitinSynthase Chitin Synthase NikZ_int->ChitinSynthase Competitively Inhibits Disrupted_CW Disrupted Cell Wall (Osmotic Instability, Cell Death) Chitin Chitin ChitinSynthase->Chitin Synthesizes ChitinSynthase->Disrupted_CW UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) UDP_GlcNAc->ChitinSynthase Binds to Experimental_Workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_endpoints Efficacy Assessment Animal_Model Select Animal Model (e.g., Swiss-Webster, CD-1) Infection_Route Infection Route Animal_Model->Infection_Route Fungal_Culture Culture & Harvest Coccidioides arthroconidia Fungal_Culture->Infection_Route Intranasal Intranasal (Pulmonary Model) Infection_Route->Intranasal Intracranial Intracranial (CNS Model) Infection_Route->Intracranial Intravenous Intravenous (Disseminated Model) Infection_Route->Intravenous Treatment_Start Initiate Treatment (e.g., 48h, 120h post-infection) Intranasal->Treatment_Start Intracranial->Treatment_Start Intravenous->Treatment_Start Drug_Admin Administer Nikkomycin Z (p.o., i.p., drinking water) Treatment_Start->Drug_Admin Monitoring Daily Monitoring Drug_Admin->Monitoring Endpoint Endpoint Determination Monitoring->Endpoint Survival Survival Analysis Endpoint->Survival Fungal_Burden Fungal Burden (CFU) (Lungs, Brain, Spleen, Liver) Endpoint->Fungal_Burden

References

Application Notes and Protocols for the Use of Nikkomycin Lx in Chitin Synthase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nikkomycin (B1203212) Lx, a member of the nikkomycin family of peptidyl-nucleoside antibiotics, is a potent and specific competitive inhibitor of chitin (B13524) synthase (CHS).[1] Chitin, a β-(1,4)-linked polymer of N-acetylglucosamine, is an essential structural component of the fungal cell wall, providing rigidity and osmotic stability.[2][3] Crucially, chitin and the enzymatic machinery for its synthesis are absent in mammals, making chitin synthase an attractive and highly selective target for the development of antifungal therapeutics with a potentially high therapeutic index.[1] Nikkomycin Lx mimics the structure of the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), and binds to the active site of chitin synthase, thereby blocking the polymerization of chitin.[1] This disruption of cell wall synthesis leads to osmotic lysis and fungal cell death.[1] These application notes provide detailed protocols for utilizing this compound in a non-radioactive, in vitro chitin synthase inhibition assay, present key quantitative data for this inhibitor, and illustrate the relevant biological pathways and experimental workflows.

Data Presentation: Inhibitory Activity of Nikkomycin Z

The inhibitory potency of Nikkomycin Z (a closely related and well-studied nikkomycin) against various fungal chitin synthase isozymes is summarized in the table below. These values are critical for comparative analysis and for designing effective screening concentrations in antifungal drug discovery programs.

Fungal SpeciesChitin Synthase IsozymeInhibition Constant (Ki)IC50 ValueAssay ConditionsReference(s)
Saccharomyces cerevisiaeChitin Synthase 1 (Chs1)0.14 µM-Competitive inhibition, Mg²⁺[4]
Saccharomyces cerevisiaeChitin Synthase 2 (Chs2)110 µM-Competitive inhibition, Co²⁺[4]
Candida albicansChitin Synthase 1 (CaChs1)-15 µM-[5]
Candida albicansChitin Synthase 2 (CaChs2)1.5 ± 0.5 μM0.8 µMCompetitive inhibition[5][6]
Candida albicansChitin Synthase 3 (CaChs3)-13 µM-[5]

Note: this compound is expected to have a similar inhibitory profile to Nikkomycin Z. The specific Ki and IC50 values can vary depending on the fungal species, the specific isozyme, and the assay conditions, such as the concentration of the substrate (UDP-GlcNAc) and the divalent cations used.[4]

Signaling Pathway: Fungal Cell Wall Integrity (CWI)

Inhibition of chitin synthesis by agents like this compound induces significant stress on the fungal cell wall. The primary response to this stress is the activation of the Cell Wall Integrity (CWI) signaling pathway, which attempts to compensate for the damage by upregulating the expression of cell wall-related genes, including other chitin synthases.[2][7] Understanding this pathway is crucial for anticipating potential mechanisms of fungal resistance and for developing synergistic drug combinations.

CWI_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wsc1 Wsc1/Mid2 Rom2 Rom2 Wsc1->Rom2 Activates Rho1_GDP Rho1-GDP Rho1_GTP Rho1-GTP Rho1_GDP->Rho1_GTP GTP Pkc1 Pkc1 Rho1_GTP->Pkc1 Activates Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Phosphorylates Rom2->Rho1_GDP GEF Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Phosphorylates Slt2 Slt2/Mpk1 (MAPK) Mkk1_2->Slt2 Phosphorylates Rlm1 Rlm1 Slt2->Rlm1 Activates Swi4_6 Swi4/Swi6 (SBF) Slt2->Swi4_6 Activates CHS_genes CHS Gene Expression Rlm1->CHS_genes Upregulates Swi4_6->CHS_genes Upregulates CellWallStress Cell Wall Stress (e.g., this compound) CellWallStress->Wsc1 Detected by Chitin_Synthase_Assay_Workflow start Start plate_coating Coat 96-well plate with WGA overnight start->plate_coating washing1 Wash plate 3x with ultrapure water plate_coating->washing1 blocking Block with BSA solution washing1->blocking washing2 Wash plate blocking->washing2 add_reagents Add Reaction Mixture, This compound (or DMSO), and Enzyme Extract washing2->add_reagents incubation Incubate at 30°C for 3 hours add_reagents->incubation washing3 Wash plate 6x with ultrapure water incubation->washing3 add_wga_hrp Add WGA-HRP solution washing3->add_wga_hrp incubation2 Incubate at 30°C for 30 minutes add_wga_hrp->incubation2 washing4 Wash plate 6x with ultrapure water incubation2->washing4 add_tmb Add TMB substrate washing4->add_tmb color_development Incubate for color development add_tmb->color_development stop_reaction Add Stop Solution color_development->stop_reaction read_absorbance Read absorbance stop_reaction->read_absorbance end End read_absorbance->end

References

Application Notes and Protocols for Testing Nikkomycin Z Synergy with Echinocandins Against Candida auris

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candida auris is an emerging multidrug-resistant fungal pathogen of significant global concern. The limited efficacy of existing antifungal agents necessitates the exploration of novel therapeutic strategies, including combination therapy. This document provides detailed protocols for investigating the synergistic activity of Nikkomycin (B1203212) Z, a chitin (B13524) synthase inhibitor, with echinocandins, which inhibit β-1,3-glucan synthesis, against C. auris. The simultaneous targeting of two critical components of the fungal cell wall—chitin and β-glucan—presents a promising approach to combatting infections caused by this formidable pathogen.[1][2][3]

Note on Nikkomycin Lx: The protocols provided herein specify the use of Nikkomycin Z. While the user requested information on "this compound," a thorough review of the scientific literature indicates that Nikkomycin Z is the well-characterized and commercially available compound used in synergy studies against Candida species. It is presumed that "this compound" was a typographical error.

Rationale for Synergy: Targeting the Fungal Cell Wall

The fungal cell wall is a dynamic structure essential for maintaining cell integrity, and it is a prime target for antifungal drugs. Echinocandins act by non-competitively inhibiting the β-1,3-D-glucan synthase enzyme complex, disrupting the synthesis of β-glucan polymers.[4][5][6] Nikkomycin Z competitively inhibits chitin synthase, an enzyme responsible for the synthesis of chitin, another crucial component of the fungal cell wall.[7][8][9] By combining these two drug classes, the synthesis of the two primary structural polysaccharides in the C. auris cell wall is simultaneously inhibited, potentially leading to a synergistic antifungal effect.

Below is a diagram illustrating the targeted signaling pathways in the Candida auris cell wall.

Caption: Inhibition of C. auris cell wall synthesis by Nikkomycin Z and echinocandins.

Experimental Protocols

Materials and Reagents
  • Candida auris isolates (including clinical and reference strains)

  • Nikkomycin Z (analytical grade)

  • Echinocandin antifungal agents (e.g., Caspofungin, Micafungin, Anidulafungin; analytical grade)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, 96-well flat-bottom microtiter plates

  • Sterile saline (0.85% NaCl)

  • Sabouraud Dextrose Agar (SDA) plates

  • Spectrophotometer

  • Incubator (35°C)

In Vitro Synergy Testing: Checkerboard Microdilution Assay

The checkerboard assay is a standard method to assess the in vitro interaction of two antimicrobial agents.[10][11]

Workflow Diagram:

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis A Prepare C. auris inoculum C Dispense drug dilutions into 96-well plate in a checkerboard format A->C B Prepare serial dilutions of Nikkomycin Z and Echinocandin B->C D Add C. auris inoculum to each well C->D E Incubate at 35°C for 24-48 hours D->E F Determine Minimum Inhibitory Concentrations (MICs) E->F G Calculate Fractional Inhibitory Concentration Index (FICI) F->G H Interpret synergy, additivity, or antagonism G->H

Caption: Workflow for the checkerboard microdilution assay.

Detailed Protocol:

  • Inoculum Preparation:

    • Culture C. auris on SDA plates at 35°C for 24 hours.

    • Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to obtain a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Drug Dilution and Plate Setup:

    • Prepare stock solutions of Nikkomycin Z and the selected echinocandin in DMSO.

    • In a 96-well plate, create a two-dimensional array of drug concentrations. Typically, serial two-fold dilutions of Nikkomycin Z are made along the x-axis, and serial two-fold dilutions of the echinocandin are made along the y-axis.

    • The final volume in each well should be 100 µL, with drug concentrations spanning a range above and below their individual Minimum Inhibitory Concentrations (MICs).

    • Include wells with each drug alone to determine their individual MICs, as well as a drug-free well for a growth control.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared C. auris inoculum to each well of the microtiter plate.

    • Incubate the plate at 35°C for 24 to 48 hours.

  • Endpoint Determination and FICI Calculation:

    • The MIC is defined as the lowest concentration of the drug (alone or in combination) that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control.

    • The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • The interaction is interpreted based on the FICI value:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Time-Kill Assay

Time-kill assays provide dynamic information about the rate of fungal killing by antimicrobial agents over time.[12][13]

Detailed Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of C. auris in RPMI-1640 medium as described for the checkerboard assay, adjusting the final concentration to approximately 1-5 x 10⁵ CFU/mL.

  • Assay Setup:

    • Prepare tubes containing RPMI-1640 medium with the following:

      • No drug (growth control)

      • Nikkomycin Z at a sub-inhibitory concentration (e.g., 0.25x or 0.5x MIC)

      • Echinocandin at a sub-inhibitory concentration (e.g., 0.25x or 0.5x MIC)

      • The combination of Nikkomycin Z and the echinocandin at the same sub-inhibitory concentrations.

    • Inoculate each tube with the prepared C. auris suspension.

  • Incubation and Sampling:

    • Incubate the tubes at 35°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquots in sterile saline and plate them onto SDA plates.

  • Data Analysis:

    • Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).

    • Plot the log₁₀ CFU/mL against time for each condition.

    • Synergy is defined as a ≥2 log₁₀ decrease in CFU/mL with the drug combination compared to the most active single agent at 24 hours.

    • Fungicidal activity is defined as a ≥3 log₁₀ decrease in CFU/mL from the initial inoculum.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Checkerboard Assay Results for Nikkomycin Z and Echinocandin against C. auris

C. auris IsolateDrug A (Echinocandin) MIC Alone (µg/mL)Drug B (Nikkomycin Z) MIC Alone (µg/mL)Drug A MIC in Combination (µg/mL)Drug B MIC in Combination (µg/mL)FICIInterpretation
Strain 10.25160.062540.5Additive
Strain 20.12580.015620.375Synergy
Strain 3 (Resistant)432180.5Additive

Table 2: Time-Kill Assay Results (log₁₀ CFU/mL reduction at 24h) for Nikkomycin Z and Echinocandin against C. auris

TreatmentInitial Inoculum (log₁₀ CFU/mL)Final CFU/mL (log₁₀) at 24hlog₁₀ Reduction from Initial Inoculumlog₁₀ Reduction vs. Most Active Single AgentInterpretation
Growth Control5.08.2---
Echinocandin (0.5x MIC)5.04.80.2--
Nikkomycin Z (0.5x MIC)5.05.1-0.1--
Combination5.02.52.52.3Synergy

Conclusion

The protocols outlined in this document provide a robust framework for evaluating the synergistic potential of Nikkomycin Z and echinocandins against Candida auris. The combination of checkerboard and time-kill assays offers a comprehensive in vitro assessment of this promising therapeutic strategy. The data generated from these studies will be crucial for guiding further preclinical and clinical development of combination therapies to address the urgent threat of multidrug-resistant C. auris infections.

References

Application Notes and Protocols: Evaluating Nikkomycin Z Efficacy in a Galleria mellonella Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nikkomycin Z is an experimental antifungal agent that acts as a competitive inhibitor of chitin (B13524) synthase, a crucial enzyme for the synthesis of the fungal cell wall. Since chitin is absent in mammalian cells, Nikkomycin Z is anticipated to have low toxicity.[1] This compound has shown promising activity against various fungal pathogens, particularly dimorphic fungi such as Coccidioides immitis, Blastomyces dermatitidis, and Histoplasma capsulatum in murine models.[2][3][4] The Galleria mellonella (greater wax moth) larva has emerged as a valuable in vivo model for assessing the efficacy of antimicrobial agents.[5] Its immune system shares functional similarities with the innate immune system of mammals, and it offers several advantages, including cost-effectiveness, rapid generation of results, and reduced ethical concerns compared to vertebrate models.[6][7] These application notes provide a detailed protocol for evaluating the efficacy of Nikkomycin Z against fungal pathogens using the G. mellonella infection model.

Mechanism of Action of Nikkomycin Z

Nikkomycin Z's primary mode of action is the competitive inhibition of chitin synthase. This enzyme is responsible for the polymerization of N-acetylglucosamine to form chitin, an essential component of the fungal cell wall. By disrupting chitin synthesis, Nikkomycin Z compromises the structural integrity of the fungal cell wall, leading to osmotic instability and cell death.[1][4] The effectiveness of Nikkomycin Z depends on its ability to enter the fungal cell, which is mediated by a dipeptide permease transport system.[1][8]

Figure 1. Mechanism of action of Nikkomycin Z.

Experimental Protocols

Materials and Reagents
  • Galleria mellonella larvae in their final instar stage (250-350 mg)

  • Fungal pathogen of interest (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • Nikkomycin Z (analytical grade)

  • Phosphate-buffered saline (PBS), sterile

  • Sabouraud Dextrose Agar/Broth (SDA/SDB) or other appropriate fungal growth medium

  • Hemocytometer

  • Micro-syringes (e.g., Hamilton syringes)

  • Incubator set to 37°C

  • Sterile petri dishes

  • Forceps

Experimental Workflow

A Larva Selection & Acclimatization E Infection of Larvae A->E B Fungal Inoculum Preparation B->E C Nikkomycin Z Dose Preparation D Toxicity Assay (Nikkomycin Z alone) C->D F Administration of Nikkomycin Z C->F D->F Determine Max Tolerated Dose E->F Post-infection G Incubation & Monitoring F->G H Survival Analysis G->H I Fungal Burden Determination G->I J Data Analysis H->J I->J

Figure 2. Experimental workflow for efficacy testing.

Detailed Methodologies

a. Galleria mellonella Larva Selection and Maintenance

  • Select healthy, final instar larvae weighing between 250-350 mg.

  • Ensure larvae are cream-colored and show no signs of melanization.

  • Acclimatize larvae at 37°C for 24 hours in sterile petri dishes before the experiment.

b. Preparation of Fungal Inoculum

  • Culture the fungal pathogen on SDA plates at an appropriate temperature until sporulation or sufficient growth is achieved.

  • Harvest fungal cells (yeast or conidia) by washing the plate with sterile PBS.

  • For filamentous fungi, filter the suspension through sterile gauze to remove hyphal fragments.

  • Wash the cells twice with sterile PBS by centrifugation.

  • Resuspend the pellet in sterile PBS and determine the cell concentration using a hemocytometer.

  • Adjust the concentration to the desired inoculum size (e.g., 1 x 10^6 CFU/mL). The optimal inoculum should be determined in preliminary experiments to achieve approximately 80-90% mortality within 2-3 days.[9]

c. Preparation of Nikkomycin Z

  • Prepare a stock solution of Nikkomycin Z in sterile PBS or another suitable solvent. Note that the solubility of Nikkomycin Z is high in aqueous solutions.[10]

  • Prepare serial dilutions to obtain the desired concentrations for administration. The dosage will need to be optimized, but concentrations used in murine models (e.g., 10-400 mg/kg) can serve as a starting point.[1][3]

d. Nikkomycin Z Toxicity Assay

  • Before efficacy testing, determine the maximum tolerated dose (MTD) of Nikkomycin Z in uninfected larvae.

  • Inject groups of 10-15 larvae with different concentrations of Nikkomycin Z (10 µL volume).

  • Include a control group injected with PBS.

  • Incubate the larvae at 37°C and monitor for survival daily for 5-7 days.

  • The highest concentration that does not cause significant mortality compared to the PBS control is the MTD.

e. Infection and Treatment

  • Randomly divide the larvae into the following groups (n=15-20 per group):

    • Group 1 (Infection Control): Infected with the fungal pathogen and treated with PBS.

    • Group 2 (Treatment Group): Infected with the fungal pathogen and treated with Nikkomycin Z at a specific dose.

    • Group 3 (Drug Control): Uninfected and treated with Nikkomycin Z (at the highest dose used).

    • Group 4 (Sham Control): Injected with PBS only.

  • Inject 10 µL of the fungal inoculum into the last left proleg of each larva in Groups 1 and 2 using a micro-syringe.

  • At a predetermined time post-infection (e.g., 1-2 hours), inject 10 µL of the appropriate Nikkomycin Z solution or PBS into the last right proleg of the larvae in the respective groups.

  • Incubate all larvae at 37°C in the dark.

Endpoint Evaluation

a. Survival Assay

  • Monitor the larvae for survival at 12 or 24-hour intervals for a period of 5-7 days.

  • Larvae are considered dead if they do not respond to touch with forceps.

  • Record the number of surviving larvae at each time point.

  • Plot the data as a Kaplan-Meier survival curve.

b. Fungal Burden Determination

  • At specific time points post-infection (e.g., 24, 48, 72 hours), randomly select 3-5 larvae from each group.

  • Surface-sterilize the larvae with 70% ethanol.

  • Homogenize each larva individually in a known volume of sterile PBS (e.g., 1 mL).

  • Prepare serial dilutions of the homogenate in sterile PBS.

  • Plate the dilutions onto SDA plates.

  • Incubate the plates at an appropriate temperature until colonies are visible.

  • Count the number of colonies to determine the number of colony-forming units (CFU) per larva.

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison between experimental groups.

Table 1: Survival Data of G. mellonella Larvae

Treatment GroupInoculum (CFU/larva)Nikkomycin Z Dose (mg/kg)Number of LarvaeMedian Survival Time (hours)Percent Survival at 120h
Sham Control0020>120100%
Drug Control0X20>12095%
Infection Control1 x 10^50204810%
Treatment Group 11 x 10^5Y209660%
Treatment Group 21 x 10^5Z2012080%

Table 2: Fungal Burden in G. mellonella Larvae at 48 Hours Post-Infection

Treatment GroupInoculum (CFU/larva)Nikkomycin Z Dose (mg/kg)Mean Fungal Burden (log10 CFU/larva) ± SD
Infection Control1 x 10^505.8 ± 0.4
Treatment Group 11 x 10^5Y4.2 ± 0.6
Treatment Group 21 x 10^5Z3.1 ± 0.5

Data Analysis

  • Survival Data: Analyze Kaplan-Meier survival curves using the log-rank (Mantel-Cox) test to determine statistical significance between groups.

  • Fungal Burden: Compare the mean CFU counts between groups using appropriate statistical tests, such as a one-way ANOVA with post-hoc tests (e.g., Tukey's or Dunnett's) or a Kruskal-Wallis test for non-parametric data. A p-value of <0.05 is typically considered statistically significant.

Conclusion

The Galleria mellonella model provides a robust and efficient platform for the in vivo evaluation of Nikkomycin Z's antifungal efficacy.[9][11] By following these detailed protocols, researchers can obtain reliable data on survival rates and fungal burden, which are critical endpoints for assessing the therapeutic potential of this promising chitin synthase inhibitor. The data generated can guide further preclinical development and optimization of Nikkomycin Z as a potential treatment for invasive fungal infections.

References

Nikkomycin Lx: Application Notes and Protocols for Phytopathogenic Fungi Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nikkomycin (B1203212) Lx, a member of the nikkomycin family of nucleoside-peptide antibiotics, presents a compelling area of study in the agricultural sector for its targeted action against phytopathogenic fungi. Produced by Streptomyces tendae, its unique mechanism of action offers a selective and potentially more sustainable approach to crop protection.[1][2] This document provides detailed application notes and experimental protocols for the evaluation of Nikkomycin Lx's efficacy against key fungal pathogens in a research setting.

Application Notes

Mechanism of Action

This compound functions as a potent and competitive inhibitor of chitin (B13524) synthase.[1][3][4] This enzyme is critical for the biosynthesis of chitin, a vital structural polysaccharide in the fungal cell wall that provides rigidity and integrity.[5][6] Chitin is absent in plants and mammals, making chitin synthase an ideal target for selective antifungal agents.[5][7] this compound mimics the structure of UDP-N-acetylglucosamine (UDP-GlcNAc), the natural substrate for chitin synthase, and binds to the enzyme's active site, thereby blocking the polymerization of chitin chains.[2][3][4] This disruption of cell wall synthesis leads to osmotic instability, abnormal morphology (such as swelling and bursting of hyphal tips), and ultimately, fungal cell death.[2][8] The uptake of this compound into the fungal cell is an active process mediated by dipeptide permease transport systems.[3][4][9]

Spectrum of Activity

This compound has demonstrated a varied spectrum of activity against a range of phytopathogenic fungi. Its effectiveness is particularly noted against dimorphic fungi that have a high chitin content in their cell walls.[10] While research has heavily focused on its clinical applications against human pathogens like Coccidioides immitis and Blastomyces dermatitidis, its activity against plant pathogens is a significant area of investigation.[1][10]

Key agricultural pathogens of interest for this compound application include:

  • Magnaporthe oryzae : The causal agent of rice blast disease, a devastating disease affecting a staple global food crop. The M. oryzae genome contains seven chitin synthase genes, some of which are critical for various developmental stages, including appressorium formation and plant infection, making them potential targets for inhibitors like this compound.[11]

  • Botrytis cinerea : The fungus responsible for gray mold, which affects over 1400 plant species, causing significant economic losses in fruits, vegetables, and ornamental plants.[12] The development of resistance to conventional fungicides in B. cinerea necessitates the exploration of new control methods.[13]

  • Fusarium species : This genus includes numerous soil-borne pathogens like Fusarium oxysporum, which cause root rot, wilt, and other diseases in a wide variety of crops.[8][14][15][16] The efficacy of this compound against Fusarium can be species-dependent and influenced by the ability of the fungus to transport the antibiotic into its cells.[8]

Synergistic Potential

A significant advantage of this compound in agricultural research is its potential for synergistic interactions with other classes of fungicides. Fungi often respond to the inhibition of one cell wall component by increasing the synthesis of another in a compensatory mechanism.[5][17] For instance, when treated with β-(1,3)-D-glucan synthase inhibitors (e.g., echinocandins), fungi may upregulate chitin synthesis, making them more vulnerable to chitin synthase inhibitors like this compound.[9] This synergistic action could allow for lower effective doses of each fungicide, potentially reducing the development of resistance and environmental impact.[9][18][19][20]

Quantitative Data

The efficacy of this compound, often expressed as the Minimum Inhibitory Concentration (MIC), varies significantly among different fungal species and even between isolates. The following table summarizes reported MIC values.

Fungal SpeciesCommon DiseaseMIC Range (µg/mL)Notes
Magnaporthe oryzae (Triticum)Wheat BlastNot explicitly detailed for this compound, but related compounds show MICs as low as 0.005 µ g/disk .[21][22]Efficacy is dose-dependent.[21]
Fusarium oxysporumFusarium WiltGenerally tolerant, with MICs often >100 µM.[8]Tolerance is linked to poor transport of the antibiotic into the cell.[8]
Fusarium solaniRoot Rot>512Data from studies on clinical isolates.[23]
Aspergillus fumigatus(Post-harvest mold)8 - 64Data from studies on clinical isolates.[23]
Aspergillus niger(Post-harvest mold)>64Data from studies on clinical isolates.[2]
Botrytis cinereaGray MoldNot explicitly detailed in provided texts, but is a target for chitin synthase inhibitors.[5]
Rhizopus oryzae(Post-harvest rot)0.5Data from studies on clinical isolates.[23]

Note: MIC values can be influenced by the specific isolate, testing methodology (e.g., broth vs. agar (B569324) dilution), media composition, and incubation conditions.[3][8]

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the in vitro susceptibility of a fungal isolate to this compound.[3][24]

I. Materials

  • This compound powder

  • Solvent (e.g., sterile distilled water or DMSO)[3][24]

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate

  • Morpholinepropanesulfonic acid (MOPS) buffer (0.165 M)

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolate for testing

  • Appropriate fungal growth medium (e.g., Potato Dextrose Agar - PDA)

  • Sterile saline (0.85%) with 0.05% Tween 80 (for filamentous fungi)

  • Spectrophotometer or hemacytometer

  • Incubator

II. Preparation of Media and Reagents

  • RPMI-MOPS Medium: Prepare RPMI 1640 according to the manufacturer's instructions. Add 0.165 M MOPS buffer. Adjust the pH to 7.0 for general testing or pH 6.0, as Nikkomycin Z has been noted to be more stable under slightly acidic conditions.[3] Sterilize by filtration.

  • This compound Stock Solution: Create a high-concentration stock solution (e.g., 1280 µg/mL) by dissolving this compound powder in the appropriate solvent.[3][24]

  • Fungal Inoculum Preparation:

    • Filamentous Fungi (e.g., Fusarium, Magnaporthe): Grow the fungus on an agar plate until sporulation is evident.[3] Harvest conidia by gently scraping the surface in the presence of sterile saline with Tween 80.[3] Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a hemacytometer or spectrophotometer.

    • Yeasts (if applicable): Grow the yeast on an agar plate. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[3] Dilute this suspension in RPMI-MOPS medium to achieve the final testing concentration.

III. Assay Procedure

  • Serial Dilutions: Add 100 µL of RPMI-MOPS medium to wells 2 through 12 of a 96-well plate. Add 200 µL of the working this compound solution to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, through well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 serves as a sterility control (no inoculum).

  • Inoculation: Add 100 µL of the standardized fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Seal the plate to prevent evaporation and incubate at an appropriate temperature (e.g., 28-35°C) for 48-72 hours, or until sufficient growth is visible in the growth control well (well 11).[2][24]

  • Reading the MIC: The MIC is the lowest concentration of this compound that causes complete visual inhibition of growth for filamentous fungi or a significant reduction in turbidity (e.g., ≥80%) for yeasts compared to the growth control.[3]

Protocol 2: Mycelial Growth Inhibition Assay (Agar Dilution)

This method assesses the effect of this compound on the radial growth of fungi on a solid medium.

I. Materials

  • This compound

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Sterile Petri dishes (90 mm)

  • Fungal isolate actively growing on an agar plate

  • Sterile cork borer (5 mm diameter)

  • Incubator

II. Procedure

  • Medium Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow the medium to cool to approximately 45-50°C.

  • Drug Incorporation: Add the required volume of this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare control plates with no this compound.

  • Plating: Pour approximately 20 mL of the amended and control agar into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take a 5 mm plug of mycelium from the edge of an actively growing colony of the test fungus. Place the plug, mycelium-side down, in the center of each test and control plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28°C).

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony on the control plate reaches the edge of the dish.

  • Calculation: Calculate the percentage of inhibition of mycelial growth for each concentration using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the treated plate.

Protocol 3: Detached Leaf Assay for In Vivo Efficacy

This protocol evaluates the protective or curative effect of this compound on plant tissue.

I. Materials

  • Healthy, young leaves from the host plant (e.g., rice for M. oryzae, tomato for B. cinerea)

  • This compound solution at various concentrations

  • Fungal spore suspension (e.g., 1 x 10⁵ spores/mL)

  • Sterile water with a surfactant (e.g., 0.02% Tween 20)

  • Moist chambers (e.g., large Petri dishes with wet filter paper)

  • Micropipette

II. Procedure

  • Leaf Preparation: Gently wash and surface-sterilize the detached leaves. Place them adaxial side up in the moist chambers.

  • Treatment Application (Protective):

    • Apply a small droplet (e.g., 20 µL) of the this compound solution to a specific site on the leaf.

    • Apply a control droplet of sterile water with surfactant to other leaves.

    • Allow the droplets to dry for a few hours.

  • Inoculation:

    • Apply a droplet (e.g., 10 µL) of the fungal spore suspension directly onto the treated spot.

  • Treatment Application (Curative):

    • First, apply the fungal spore suspension to the leaves.

    • After a set incubation period (e.g., 6-12 hours), apply the this compound solution over the inoculation site.

  • Incubation: Place the sealed moist chambers in a growth chamber with appropriate light and temperature conditions for disease development (e.g., 25°C with a 12h photoperiod).

  • Assessment: After 3-7 days, assess the disease severity by measuring the lesion diameter or scoring the lesion development on a predefined scale. Compare the severity on treated leaves to the control leaves to determine the efficacy of this compound.

Visualizations

Nikkomycin_Lx_Mechanism_of_Action cluster_cell Fungal Cell cluster_action Inhibitory Action UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Binds to active site Chitin Chitin Polymer Chitin_Synthase->Chitin Synthesizes Cell_Wall Fungal Cell Wall (Structural Integrity) Chitin->Cell_Wall Forms Nikkomycin This compound Nikkomycin->Chitin_Synthase Competitive Inhibition

Caption: Mechanism of action of this compound on the fungal chitin synthesis pathway.

Broth_Microdilution_Workflow prep_media Prepare RPMI-MOPS Medium & Stock Solution serial_dilute Perform 2-fold Serial Dilutions of this compound in 96-well Plate prep_media->serial_dilute prep_inoculum Prepare Standardized Fungal Inoculum inoculate Inoculate Wells with Fungal Suspension prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate Plate (e.g., 48-72h at 35°C) inoculate->incubate read_mic Visually Read MIC: Lowest Concentration with Complete Growth Inhibition incubate->read_mic Mycelial_Growth_Inhibition_Workflow prep_agar Prepare PDA Amended with Varying this compound Concentrations pour_plates Pour Agar into Petri Dishes prep_agar->pour_plates inoculate Inoculate Center of Plate with Fungal Mycelial Plug pour_plates->inoculate incubate Incubate Plates (e.g., 5-7 days at 25°C) inoculate->incubate measure Measure Colony Diameter Daily incubate->measure calculate Calculate Percentage of Inhibition vs. Control measure->calculate

References

Application Notes and Protocols for In Vitro Testing of Nikkomycin Lx Against Clinical Isolates of Aspergillus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nikkomycin (B1203212) Lx, a member of the nikkomycin family of nucleoside-peptide antibiotics, exhibits potent antifungal activity by inhibiting chitin (B13524) synthase, an essential enzyme for fungal cell wall biosynthesis.[1][2] Chitin is a critical structural component of the Aspergillus cell wall, making its synthesis an attractive target for antifungal therapy.[3] These application notes provide a comprehensive overview and detailed protocols for the in vitro susceptibility testing of Nikkomycin Lx against clinical isolates of Aspergillus species. The methodologies are primarily based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) in document M38-A2, which provides a standardized reference method for broth dilution antifungal susceptibility testing of filamentous fungi.[4][5][6]

Note: The majority of published in vitro studies utilize Nikkomycin Z, the most potent and well-characterized component of the nikkomycin complex. In the context of in vitro antifungal activity, the terms this compound and Nikkomycin Z are often used interchangeably, with Nikkomycin Z being the primary agent investigated.[1][7]

Mechanism of Action of this compound

This compound exerts its antifungal effect by acting as a competitive inhibitor of chitin synthase.[1][2] Structurally similar to the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), this compound binds to the active site of the enzyme, thereby preventing the polymerization of GlcNAc into chitin chains.[8] This disruption of cell wall synthesis leads to osmotic instability and fungal cell death.[3]

cluster_cell Fungal Cell UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Binds to Chitin Chitin Polymer Chitin_Synthase->Chitin Synthesizes Disruption Disruption Chitin_Synthase->Disruption Cell_Wall Cell Wall Integrity Chitin->Cell_Wall Maintains Nikkomycin_Lx This compound Inhibition Inhibition Nikkomycin_Lx->Inhibition Inhibition->Chitin_Synthase Competitively Inhibits Disruption->Cell_Wall Leads to loss of start Start prep_isolate Prepare Aspergillus Isolate (Culture on PDA/SDA) start->prep_isolate prep_inoculum Prepare and Standardize Inoculum (0.4-0.7 McFarland) prep_isolate->prep_inoculum add_inoculum Inoculate Plate with Standardized Fungal Suspension prep_inoculum->add_inoculum prep_nikkomycin Prepare this compound Stock and Serial Dilutions setup_plate Set up 96-Well Microdilution Plate prep_nikkomycin->setup_plate setup_plate->add_inoculum incubate Incubate at 35°C for 48-72 hours add_inoculum->incubate read_mic Read MIC (100% Growth Inhibition) incubate->read_mic end End read_mic->end

References

Nikkomycin Lx Administration in Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited specific data is publicly available for Nikkomycin (B1203212) Lx. The following information is based on studies conducted with Nikkomycin Z, a closely related and well-studied structural analog. Researchers should consider the potential for differences in the pharmacokinetic and pharmacodynamic properties between Nikkomycin Lx and Nikkomycin Z when designing their studies.

Introduction

Nikkomycins are a group of peptidyl nucleoside antibiotics that act as competitive inhibitors of chitin (B13524) synthase, an enzyme essential for fungal cell wall integrity.[1][2] This mechanism of action makes them promising antifungal agents with a high therapeutic index, as chitin is absent in mammals.[2][3] Animal models are crucial for the preclinical evaluation of Nikkomycin efficacy and safety. This document provides a detailed overview of administration routes, experimental protocols, and quantitative data from in vivo studies using Nikkomycin Z, which can serve as a valuable reference for planning studies with this compound.

Administration Routes in Animal Models

The most common administration routes for Nikkomycin Z in animal studies, primarily in murine models of fungal infections, include oral (p.o.), intraperitoneal (i.p.), intravenous (i.v.), and subcutaneous (s.c.). The choice of administration route depends on the experimental objectives, such as modeling a specific type of infection or achieving a particular pharmacokinetic profile.

Oral Administration (P.O.)

Oral administration is frequently used due to its convenience and clinical relevance.[4] Nikkomycin Z has demonstrated good oral bioavailability in animal models. It can be administered via oral gavage for precise dosing or provided in drinking water to simulate sustained release.[5]

Intraperitoneal Administration (I.P.)

Intraperitoneal injection is another common route that allows for rapid absorption into the systemic circulation. It is often used in efficacy studies to bypass potential variability in gastrointestinal absorption.

Intravenous Administration (I.V.)

Intravenous administration ensures immediate and complete bioavailability. It is the preferred route for pharmacokinetic studies and for treating severe, disseminated infections where rapid attainment of therapeutic drug levels is critical.[4]

Subcutaneous Administration (S.C.)

Subcutaneous injection provides a slower, more sustained release of the compound compared to I.V. or I.P. administration.[4] This route can be useful for maintaining therapeutic drug concentrations over a longer period.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on Nikkomycin Z, highlighting the efficacy of different administration routes in murine models of coccidioidomycosis.

Table 1: Efficacy of Oral Nikkomycin Z in Murine Coccidioidomycosis

Animal ModelFungal StrainInoculumTreatment RegimenEfficacy EndpointResultsReference
Murine Pulmonary CoccidioidomycosisCoccidioides immitis500 arthrospores (intranasal)100 mg/kg TID for 9 daysFungal Burden (CFU)"Negligible" fungal burden in lung, liver, and spleen[4]
Murine Pulmonary CoccidioidomycosisCoccidioides immitisNot specified20 and 50 mg/kg BID for 10 daysSurvival100% survival[4]
Murine Pulmonary CoccidioidomycosisCoccidioides immitisNot specified100 mg/kg/day (divided BID)Fungal Burden (CFU)Log₁₀ 5.98 reduction in lung CFU[4]
Murine Disseminated CoccidioidomycosisCoccidioides posadasii193 CFU (i.v.)200, 600, or 2000 mg/kg/day in drinking water for 5 daysFungal Burden (CFU)Sterilized infection in most animals; greater reduction in CFU than fluconazole[1][6]
Murine CNS CoccidioidomycosisCoccidioides immitis100-4,400 arthroconidia (intracranial)50, 100, or 300 mg/kg TID for 14 daysSurvival & Fungal BurdenSignificantly improved survival and reduced brain fungal burden[5]

Table 2: Efficacy of Intraperitoneal Nikkomycin Z in Murine Coccidioidomycosis

Animal ModelFungal StrainInoculumTreatment RegimenEfficacy EndpointResultsReference
Murine Disseminated CoccidioidomycosisCoccidioides posadasii193 CFU (i.v.)100, 300, or 1000 mg/kg BID for 5 daysFungal Burden (CFU)Similar results to oral administration; sterilized infection in most animals[1][7]

Table 3: Pharmacokinetic Parameters of Nikkomycin Z in Mice

Administration RouteDoseAUC (µg·h/mL)T½ (hours)
Subcutaneous (s.c.)40 mg/kg18.6~2
Subcutaneous (s.c.)40 mg/kg27.2Not Specified

Experimental Protocols

Protocol 1: Oral Administration of Nikkomycin Z in a Murine Model of Pulmonary Coccidioidomycosis

Objective: To evaluate the efficacy of orally administered Nikkomycin Z in reducing fungal burden in a pulmonary infection model.

Materials:

  • Nikkomycin Z

  • Vehicle (e.g., sterile water)

  • Coccidioides immitis arthroconidia

  • 6-8 week old male BALB/c mice

  • Oral gavage needles

  • Sterile saline

Procedure:

  • Infection: Anesthetize mice and intranasally instill 500 C. immitis arthroconidia in a volume of 50 µL sterile saline.

  • Treatment: Begin treatment 48 hours post-infection. Prepare a solution of Nikkomycin Z in the desired vehicle. Administer the designated dose (e.g., 100 mg/kg) via oral gavage three times daily (TID) for 9 days.[4]

  • Monitoring: Monitor mice daily for signs of morbidity.

  • Efficacy Assessment: At the end of the treatment period, euthanize the mice. Aseptically harvest the lungs, liver, and spleen. Homogenize the organs in sterile saline and perform serial dilutions. Plate the dilutions on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) and incubate at 37°C. After 3-5 days, count the number of colony-forming units (CFU) to determine the fungal burden per gram of tissue.

Protocol 2: Intraperitoneal Administration of Nikkomycin Z in a Murine Model of Disseminated Coccidioidomycosis

Objective: To assess the efficacy of intraperitoneally administered Nikkomycin Z in a disseminated infection model.

Materials:

  • Nikkomycin Z

  • Vehicle (e.g., sterile water for injection)

  • Coccidioides posadasii arthroconidia

  • 6-8 week old female CD-1 mice

  • Syringes and needles (e.g., 27-gauge)

  • Sterile saline

Procedure:

  • Infection: Challenge mice with an intravenous (i.v.) injection of 193 CFU of C. posadasii arthroconidia via the lateral tail vein.[1]

  • Treatment: Initiate therapy on day 4 post-infection. Prepare a sterile solution of Nikkomycin Z. Administer the designated dose (e.g., 100 mg/kg) via intraperitoneal injection twice daily (BID) for 5 days.

  • Monitoring: Monitor mice daily for survival and signs of illness.

  • Efficacy Assessment: Two days after the final treatment, euthanize the mice.[1] Harvest the lungs, liver, and spleen for determination of fungal burden (CFU/g of tissue) as described in Protocol 1.

Visualizations

Experimental_Workflow_Oral_Administration cluster_pre_treatment Pre-Treatment cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Infection Intranasal Inoculation (C. immitis) Treatment Oral Gavage (Nikkomycin Z) Infection->Treatment 48 hours Monitoring Daily Monitoring Treatment->Monitoring Euthanasia Euthanasia Monitoring->Euthanasia End of Treatment Organ_Harvest Organ Harvest (Lungs, Liver, Spleen) Euthanasia->Organ_Harvest CFU_Quantification CFU Quantification Organ_Harvest->CFU_Quantification

Caption: Experimental workflow for oral administration of Nikkomycin Z.

Experimental_Workflow_IP_Administration cluster_pre_treatment Pre-Treatment cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Infection Intravenous Inoculation (C. posadasii) Treatment Intraperitoneal Injection (Nikkomycin Z) Infection->Treatment Day 4 Monitoring Daily Monitoring Treatment->Monitoring Euthanasia Euthanasia Monitoring->Euthanasia Day 7 Organ_Harvest Organ Harvest (Lungs, Liver, Spleen) Euthanasia->Organ_Harvest CFU_Quantification CFU Quantification Organ_Harvest->CFU_Quantification

Caption: Experimental workflow for intraperitoneal administration of Nikkomycin Z.

Signaling_Pathway_Nikkomycin Nikkomycin Nikkomycin Z/Lx Chitin_Synthase Chitin Synthase Nikkomycin->Chitin_Synthase Inhibition Chitin Chitin Chitin_Synthase->Chitin Synthesis Cell_Wall Fungal Cell Wall UDP_GlcNAc UDP-N-acetylglucosamine UDP_GlcNAc->Chitin_Synthase Substrate Chitin->Cell_Wall Component of Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to

Caption: Mechanism of action of Nikkomycin.

References

Determining the Minimum Inhibitory Concentration (MIC) of Nikkomycin Z: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the Minimum Inhibitory Concentration (MIC) of Nikkomycin (B1203212) Z, a potent antifungal agent. This document outlines the mechanism of action, detailed experimental protocols based on established standards, and a summary of reported MIC values against a range of clinically relevant fungal pathogens.

Mechanism of Action

Nikkomycin Z is a competitive inhibitor of chitin (B13524) synthase, an essential enzyme in the fungal cell wall biosynthesis pathway.[1] Chitin, a polymer of N-acetylglucosamine, provides structural integrity to the fungal cell wall. By mimicking the natural substrate, UDP-N-acetylglucosamine, Nikkomycin Z binds to the active site of chitin synthase, thereby blocking chitin production.[1] This disruption of cell wall synthesis leads to osmotic instability and fungal cell death.[1] The uptake of Nikkomycin Z into the fungal cell is mediated by a dipeptide permease transport system.[1]

NikkomycinZ_Pathway Nikkomycin Z (Extracellular) Nikkomycin Z (Extracellular) Dipeptide Permease Dipeptide Permease Nikkomycin Z (Extracellular)->Dipeptide Permease Nikkomycin Z (Intracellular) Nikkomycin Z (Intracellular) Dipeptide Permease->Nikkomycin Z (Intracellular) Chitin Synthase Chitin Synthase Nikkomycin Z (Intracellular)->Chitin Synthase Inhibits Chitin Chitin Chitin Synthase->Chitin UDP-GlcNAc UDP-GlcNAc UDP-GlcNAc->Chitin Synthase Fungal Cell Wall Fungal Cell Wall Chitin->Fungal Cell Wall

Diagram 1: Signaling pathway of Nikkomycin Z's antifungal action.

Experimental Protocols

The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing, with specific modifications for Nikkomycin Z.[2]

Broth Microdilution Method for Yeasts (e.g., Candida species)

This method is adapted from the CLSI M27 document.

Materials:

  • Nikkomycin Z powder

  • Sterile, 96-well, U-bottom microdilution plates

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • Sterile distilled water or dimethyl sulfoxide (B87167) (DMSO) for stock solution

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Incubator (35°C)

  • Yeast isolates

  • Sabouraud Dextrose Agar (SDA)

Procedure:

  • Media Preparation: Prepare RPMI 1640 medium and buffer it with 0.165 M MOPS to a pH of 6.0. Nikkomycin Z is more stable under slightly acidic conditions.[2] Sterilize by filtration.

  • Nikkomycin Z Stock Solution: Prepare a stock solution of Nikkomycin Z (e.g., 1280 µg/mL) in sterile distilled water or DMSO.

  • Inoculum Preparation:

    • Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24 hours.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute this suspension 1:1000 in the prepared RPMI-MOPS medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Plate Preparation:

    • Dispense 100 µL of RPMI-MOPS medium into all wells of a 96-well plate.

    • Add 100 µL of the Nikkomycin Z stock solution to the first well of each row.

    • Perform serial twofold dilutions by transferring 100 µL from well to well.

    • The final drug concentrations will be half of these initial concentrations after adding the inoculum.

  • Inoculation: Add 100 µL of the standardized yeast inoculum to each well. This brings the final volume in each well to 200 µL.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of Nikkomycin Z that causes a significant inhibition of growth (typically a 50% reduction in turbidity, or MIC-2) compared to the growth control well.[3]

Broth Microdilution Method for Filamentous Fungi (e.g., Aspergillus species)

This method is adapted from the CLSI M38 document.

Materials:

  • Same as for yeasts, with the addition of Tween 80.

  • Potato Dextrose Agar (PDA)

Procedure:

  • Media and Stock Solution Preparation: Same as for yeasts.

  • Inoculum Preparation:

    • Grow the fungal isolate on a PDA plate at 35°C for 7 days, or until sporulation is observed.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Transfer the conidial suspension to a sterile tube and allow larger particles to settle for 3-5 minutes.

    • Adjust the supernatant to a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer or spectrophotometer.

  • Plate Preparation and Inoculation: Same as for yeasts.

  • Incubation: Incubate the plates at 35°C for 48-72 hours.

  • MIC Determination: For filamentous fungi, the MIC is typically defined as the lowest concentration of Nikkomycin Z that causes complete visual inhibition of growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare Media Prepare Media Serial Dilutions Perform Serial Drug Dilutions Prepare Media->Serial Dilutions Prepare Drug Stock Prepare Drug Stock Prepare Drug Stock->Serial Dilutions Prepare Inoculum Prepare Inoculum Inoculate Plate Inoculate Plate Prepare Inoculum->Inoculate Plate Serial Dilutions->Inoculate Plate Incubate Plate Incubate Plate Inoculate Plate->Incubate Plate Read MIC Read and Record MIC Value Incubate Plate->Read MIC

Diagram 2: Experimental workflow for MIC determination.

Data Presentation

The following tables summarize the reported MIC ranges of Nikkomycin Z against various fungal species. It is important to note that MIC values can vary depending on the specific isolate, testing methodology, and laboratory conditions.

Table 1: Minimum Inhibitory Concentration (MIC) of Nikkomycin Z against Candida Species

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Candida albicans≤0.5 - 32--[4]
Candida auris0.125 - >64232[5][6]
Candida glabrata>64--[4]
Candida krusei>64--[4]
Candida parapsilosis1 - 4--[4]
Candida tropicalis>64--[4]

Table 2: Minimum Inhibitory Concentration (MIC) of Nikkomycin Z against Aspergillus Species

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Aspergillus fumigatus2 - >1284-[2][7][8]
Aspergillus flavus>64--[4]
Aspergillus niger>64--[4]
Aspergillus terreus>64--
Aspergillus versicolor>64--[4]

Table 3: Minimum Inhibitory Concentration (MIC) of Nikkomycin Z against Dimorphic Fungi and Other Yeasts

Fungal SpeciesGrowth PhaseMIC Range (µg/mL)Reference(s)
Blastomyces dermatitidisYeast0.78[9]
Coccidioides immitisMycelial1 - 16[4]
Coccidioides immitisSpherule-endospore0.125 - 4.9[3]
Histoplasma capsulatumYeast4 - >64[9]
Cryptococcus neoformansYeast0.5 - >64[4]
Mucor hiemalis-1[10]
Rhizopus circinans-1[10]

Quality Control

To ensure the accuracy and reproducibility of MIC testing, it is crucial to include quality control (QC) strains with known MIC values in each assay. Recommended QC strains can be obtained from recognized culture collections such as the American Type Culture Collection (ATCC). The obtained MIC values for the QC strains should fall within the expected range for the assay to be considered valid.

References

High-Throughput Screening of Compound Libraries with Nikkomycin Lx: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nikkomycin (B1203212) Lx, a peptidyl nucleoside antibiotic, is a potent and specific inhibitor of chitin (B13524) synthase, an essential enzyme for fungal cell wall biosynthesis. Chitin is a crucial structural component of the fungal cell wall, providing rigidity and osmotic stability. As chitin is absent in mammals, its synthesis pathway represents a highly selective target for antifungal drug development. Nikkomycin Lx mimics the natural substrate of chitin synthase, UDP-N-acetylglucosamine, and competitively inhibits the enzyme, leading to a weakened cell wall, osmotic lysis, and ultimately, fungal cell death.

The emergence of antifungal resistance and the limited arsenal (B13267) of effective antifungal drugs necessitate novel therapeutic strategies. One promising approach is combination therapy, where a known antifungal agent is combined with other compounds to enhance its efficacy, overcome resistance, or reduce required dosages and associated toxicity. High-throughput screening (HTS) of large compound libraries in the presence of a sub-inhibitory concentration of this compound offers a powerful method to identify such synergistic compounds that can potentiate its antifungal activity.

This document provides detailed application notes and protocols for conducting high-throughput screening of compound libraries to identify molecules that work synergistically with this compound. Two primary HTS approaches are detailed: a biochemical assay targeting chitin synthase activity and a cell-based assay measuring fungal growth inhibition.

Mechanism of Action: this compound

This compound exerts its antifungal effect by targeting chitin synthase. The fungal cell wall is a dynamic structure, and its integrity is paramount for cell viability. Chitin synthesis is a key process in maintaining this integrity. By inhibiting chitin synthase, this compound disrupts this process, leading to a compromised cell wall.

Nikkomycin_Lx_Pathway UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Binds to Chitin Chitin (Cell Wall Component) Chitin_Synthase->Chitin Synthesizes Cell_Wall Fungal Cell Wall Integrity Chitin_Synthase->Cell_Wall Chitin->Cell_Wall Maintains Nikkomycin_Lx This compound Nikkomycin_Lx->Chitin_Synthase Competitively Inhibits Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to

Figure 1: Mechanism of action of this compound.

Data Presentation

While specific high-throughput screening data for this compound in combination with large compound libraries is not extensively published, the activity of the closely related and well-studied Nikkomycin Z provides a strong proxy for assay development and hit validation. The following tables summarize the in vitro activity of Nikkomycin Z against various fungal pathogens.

Table 1: Inhibitory Activity of Nikkomycin Z against Fungal Chitin Synthases

Target Organism/EnzymeAssay TypeIC50 ValueReference
Candida albicans (CaChs1)Biochemical15 µM[1]
Candida albicans (CaChs2)Biochemical0.8 µM[1]
Candida albicans (CaChs3)Biochemical13 µM[1]

Table 2: Minimum Inhibitory Concentrations (MIC) of Nikkomycin Z against Various Fungal Species

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Coccidioides immitis10+1 - 164.9-[2]
Blastomyces dermatitidis-0.78--[2]
Histoplasma capsulatum204 - ≥648-[2]
Candida auris1000.125 - >64232[3][4]
Aspergillus fumigatus-8 - 6432-[5]

Table 3: Synergistic Interactions of Nikkomycin Z with Other Antifungal Agents

Combination AgentFungal SpeciesInteractionReference
FluconazoleCandida albicans, Cryptococcus neoformans, Coccidioides immitisAdditive to Synergistic[2]
ItraconazoleAspergillus fumigatus, Aspergillus flavusMarked Synergism[2]
CaspofunginCandida albicans, Candida parapsilosis biofilmsSynergistic[6]
MicafunginCandida albicans, Candida parapsilosis biofilmsSynergistic[6]
LY303366 (Echinocandin)Aspergillus fumigatusSynergistic[7]

Experimental Protocols

Protocol 1: Biochemical High-Throughput Screening for Chitin Synthase Inhibitors Synergistic with this compound

This protocol describes a non-radioactive, colorimetric HTS assay to identify compounds that enhance the inhibition of chitin synthase by this compound.[8][9][10]

Objective: To identify compounds from a library that, in combination with a sub-inhibitory concentration of this compound, lead to a significant reduction in chitin synthase activity.

Materials:

  • 96-well or 384-well high-binding microplates

  • Crude chitin synthase enzyme extract from a relevant fungal species (e.g., Candida albicans, Aspergillus fumigatus)

  • This compound

  • Compound library

  • Wheat Germ Agglutinin (WGA)

  • Bovine Serum Albumin (BSA)

  • Reaction Buffer (50 mM Tris-HCl, pH 7.5)

  • Reaction Mixture: Reaction Buffer containing UDP-N-acetylglucosamine (UDP-GlcNAc, substrate), N-acetyl-D-glucosamine (GlcNAc), and a divalent cation (e.g., MgCl₂ or CoCl₂)

  • WGA-Horseradish Peroxidase (WGA-HRP) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Plate reader

Workflow Diagram:

HTS_Biochemical_Workflow start Start coat_plate Coat plate with Wheat Germ Agglutinin (WGA) start->coat_plate block_plate Block plate with BSA coat_plate->block_plate add_reagents Add this compound (sub-IC₅₀), compound library, and reaction mixture block_plate->add_reagents add_enzyme Initiate reaction with chitin synthase extract add_reagents->add_enzyme incubate_reaction Incubate (e.g., 3 hours at 30°C) add_enzyme->incubate_reaction wash1 Wash plate to remove unbound reagents incubate_reaction->wash1 add_wga_hrp Add WGA-HRP conjugate wash1->add_wga_hrp incubate_detection Incubate (e.g., 30 mins at 30°C) add_wga_hrp->incubate_detection wash2 Wash plate incubate_detection->wash2 add_tmb Add TMB substrate wash2->add_tmb read_plate Read absorbance (e.g., 450 nm) add_tmb->read_plate analyze_data Analyze data for decreased signal (hits) read_plate->analyze_data end End analyze_data->end

Figure 2: Biochemical HTS workflow for synergistic inhibitors.

Procedure:

  • Plate Coating: Add 100 µL of WGA solution to each well of a microplate and incubate overnight at room temperature.

  • Washing: Wash the plate three times with deionized water.

  • Blocking: Add 200 µL of blocking buffer (e.g., 2% BSA in Tris-HCl) to each well and incubate for 1 hour at room temperature. Wash three times with deionized water.

  • Compound and this compound Addition: Add a sub-inhibitory concentration of this compound (e.g., IC₁₀) to all wells except the negative control. Add the test compounds from the library to the appropriate wells. Include positive controls (high concentration of this compound) and negative/vehicle controls (DMSO).

  • Reaction Initiation: Add the reaction mixture to the wells, followed by the crude chitin synthase enzyme extract to initiate the reaction.

  • Incubation: Incubate the plate on a shaker for 2-3 hours at 30°C.

  • Washing: Stop the reaction by washing the plate six times with deionized water.

  • Detection: Add 100 µL of WGA-HRP solution to each well and incubate for 30 minutes at 30°C.

  • Washing: Wash the plate six times with deionized water.

  • Signal Generation: Add 100 µL of TMB substrate to each well. After sufficient color development, add 100 µL of stop solution.

  • Data Acquisition: Measure the optical density (OD) at 450 nm using a plate reader.

  • Data Analysis: A decrease in OD relative to the this compound-only control indicates enhanced inhibition and a potential synergistic hit.

Protocol 2: Cell-Based High-Throughput Fungal Growth Inhibition Assay

This protocol outlines a whole-cell HTS assay to identify compounds that synergize with this compound to inhibit fungal growth.[7]

Objective: To identify compounds that, in combination with a sub-inhibitory concentration of this compound, inhibit the growth of a target fungal pathogen.

Materials:

  • 96-well or 384-well clear, flat-bottom microplates

  • Target fungal strain (e.g., Candida albicans, Aspergillus fumigatus)

  • Growth medium (e.g., RPMI 1640)

  • This compound

  • Compound library

  • Resazurin or other cell viability reagent

  • Spectrophotometer or fluorescence plate reader

Workflow Diagram:

HTS_Cell_Based_Workflow start Start prepare_inoculum Prepare standardized fungal inoculum start->prepare_inoculum add_compounds Dispense compound library and This compound (sub-MIC) into microplate prepare_inoculum->add_compounds add_inoculum Add fungal inoculum to each well add_compounds->add_inoculum incubate_plate Incubate plate (e.g., 24-48 hours at 35°C) add_inoculum->incubate_plate add_viability_reagent Add cell viability reagent (e.g., Resazurin) incubate_plate->add_viability_reagent incubate_readout Incubate for color/fluorescence development add_viability_reagent->incubate_readout read_plate Read absorbance or fluorescence incubate_readout->read_plate analyze_data Analyze data for growth inhibition (hits) read_plate->analyze_data end End analyze_data->end

References

Developing a Topical Formulation of Nikkomycin Z for Fungal Skin Infections: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the development of a topical formulation of Nikkomycin (B1203212) Z, a potent chitin (B13524) synthase inhibitor, for the treatment of fungal skin infections. These application notes and protocols are designed to assist researchers in navigating the preclinical development process, from formulation design to in vivo efficacy evaluation.

Introduction

Nikkomycin Z is a nucleoside-peptide antibiotic that competitively inhibits chitin synthase, an essential enzyme for the synthesis of chitin, a critical component of the fungal cell wall.[1][2] This mechanism of action offers a high degree of selectivity, as chitin is absent in mammals, suggesting a favorable safety profile.[3][4] While Nikkomycin Z has shown promise in systemic applications, its potential as a topical agent for superficial fungal infections, such as dermatophytosis, remains largely unexplored.[3] The development of a topical formulation presents a valuable opportunity to deliver Nikkomycin Z directly to the site of infection, maximizing local efficacy while minimizing potential systemic side effects.

This document outlines the critical steps for developing and evaluating a topical Nikkomycin Z formulation, including considerations for its physicochemical properties, formulation strategies, and a roadmap for in vitro and in vivo testing.

Physicochemical Properties of Nikkomycin Z

A thorough understanding of Nikkomycin Z's physicochemical properties is paramount for designing a stable and effective topical formulation.

PropertyValueReference
Molecular Formula C₂₀H₂₅N₅O₁₀[2]
Molecular Weight 495.44 g/mol [2]
Solubility High in water (≥ 100 mg/mL)[2]
Stability More stable in acidic conditions (pH < 7).[5] Unstable in neutral to alkaline aqueous solutions, with maximal degradation at pH 7.5.[1][5]
pKa Not readily available in the searched literature.

The high water solubility and instability at physiological skin pH (around 4.7-5.75) are key challenges to address during formulation development.

Formulation Development Strategy

The primary goal is to develop a stable formulation that enhances the penetration of Nikkomycin Z into the stratum corneum and underlying skin layers to reach the site of fungal infection.

Choice of Formulation Base

Given Nikkomycin Z's hydrophilicity, oil-in-water (o/w) creams or hydrogels are logical starting points. These formulations can incorporate a significant aqueous phase to dissolve the drug and can be formulated to an acidic pH to improve stability.

Key Excipients

The following table outlines potential excipients to be considered for a topical Nikkomycin Z formulation.

Excipient ClassExamplesPurposeReference
Solvents/Co-solvents Propylene glycol, Polyethylene glycol (PEG) 400To ensure Nikkomycin Z remains solubilized within the formulation.[6]
Gelling Agents Carbomers (e.g., Carbopol®), Cellulose derivatives (e.g., HPMC)To provide the desired viscosity and consistency for creams and gels.[7]
pH Adjusters/Buffers Citric acid, Lactic acid, Phosphate (B84403) buffersTo maintain an acidic pH (ideally below 6.0) for Nikkomycin Z stability.[5][6]
Penetration Enhancers Propylene glycol, Oleic acid, Transcutol®To improve the diffusion of Nikkomycin Z across the stratum corneum.[6][8]
Humectants Glycerin, Propylene glycolTo hydrate (B1144303) the skin and prevent the formulation from drying out.[6]
Preservatives Parabens, Phenoxyethanol, Benzyl alcoholTo prevent microbial contamination of the formulation.[6]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of Nikkomycin Z against relevant dermatophytes.

Protocol: Broth Microdilution Assay (adapted from CLSI M38-A3)[9]

  • Fungal Strains: Obtain clinical isolates or reference strains of common dermatophytes (e.g., Trichophyton rubrum, Trichophyton mentagrophytes, Microsporum canis).

  • Medium Preparation: Prepare RPMI-1640 medium buffered with MOPS to a pH of 6.0 to ensure Nikkomycin Z stability.[10]

  • Nikkomycin Z Preparation: Prepare a stock solution of Nikkomycin Z in sterile distilled water. Perform serial two-fold dilutions in RPMI-1640 to achieve a final concentration range (e.g., 0.03 to 128 µg/mL).

  • Inoculum Preparation: Grow fungi on a suitable agar (B569324) medium. Prepare a conidial suspension and adjust the turbidity to achieve a final inoculum concentration of 1-3 x 10³ CFU/mL.

  • Incubation: Add 100 µL of the fungal inoculum to each well of a 96-well microtiter plate containing 100 µL of the serially diluted Nikkomycin Z. Incubate at 28-30°C for 4-7 days.

  • MIC Determination: The MIC is the lowest concentration of Nikkomycin Z that causes a significant inhibition of growth (e.g., ≥80%) compared to the drug-free control.

In Vitro Skin Permeation Study

Objective: To evaluate the penetration of Nikkomycin Z from a topical formulation into and through the skin.

Protocol: Franz Diffusion Cell System[11]

  • Skin Preparation: Use excised human or porcine skin. Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Receptor Fluid: Fill the receptor compartment with a buffered solution at a pH that ensures Nikkomycin Z stability and maintains sink conditions (e.g., phosphate buffer pH 6.0). The temperature should be maintained at 32°C.

  • Formulation Application: Apply a finite dose of the topical Nikkomycin Z formulation to the skin surface in the donor compartment.

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), collect samples from the receptor fluid.

  • Quantification: Analyze the concentration of Nikkomycin Z in the receptor fluid samples using a validated analytical method (e.g., HPLC).

  • Skin Deposition: At the end of the experiment, dismount the skin, and separate the epidermis and dermis. Extract Nikkomycin Z from each layer to determine drug retention.

In Vivo Efficacy Study in a Guinea Pig Model of Dermatophytosis

Objective: To evaluate the therapeutic efficacy of the topical Nikkomycin Z formulation in a relevant animal model.

Protocol:

  • Animal Model: Use adult guinea pigs, as their skin is structurally similar to human skin.

  • Infection: Inoculate a defined area on the dorsum of the guinea pigs with a suspension of a dermatophyte (e.g., Trichophyton mentagrophytes).

  • Treatment: Once infection is established (typically 3-4 days post-inoculation, characterized by erythema and scaling), divide the animals into treatment groups:

    • Topical Nikkomycin Z formulation

    • Placebo formulation (vehicle control)

    • Positive control (e.g., a commercially available topical antifungal)

    • Untreated control

  • Dosing: Apply a specified amount of the formulation to the infected area once or twice daily for a defined period (e.g., 14 days).

  • Efficacy Assessment:

    • Clinical Scoring: At regular intervals, score the clinical signs of infection (erythema, scaling, crusting) using a standardized scoring system.

    • Mycological Assessment: At the end of the treatment period, collect skin scrapings from the treated area for fungal culture to determine the presence or absence of viable fungi.

    • Histopathology: At the end of the study, skin biopsies can be taken for histopathological examination to assess the extent of inflammation and fungal elements in the skin layers.

Visualizations

G cluster_0 Fungal Cell UDP-GlcNAc UDP-GlcNAc Chitin Synthase Chitin Synthase UDP-GlcNAc->Chitin Synthase Substrate Chitin Chitin Chitin Synthase->Chitin Synthesis Cell Wall Cell Wall Chitin->Cell Wall Component Cell Lysis Cell Lysis Cell Wall->Cell Lysis Disruption Nikkomycin Z Nikkomycin Z Nikkomycin Z->Chitin Synthase Competitive Inhibition

Caption: Mechanism of action of Nikkomycin Z.

G cluster_1 In Vitro Evaluation Formulation_Development Formulation Development (Cream/Gel) Stability_Studies Stability Studies Formulation_Development->Stability_Studies In_Vitro_Testing In Vitro Testing In_Vivo_Efficacy In Vivo Efficacy (Guinea Pig Model) Preclinical_Candidate Preclinical Candidate Selection In_Vivo_Efficacy->Preclinical_Candidate Antifungal_Susceptibility Antifungal Susceptibility (MIC) Skin_Permeation Skin Permeation (Franz Cells) Antifungal_Susceptibility->Skin_Permeation Skin_Permeation->In_Vivo_Efficacy Stability_Studies->Antifungal_Susceptibility

Caption: Experimental workflow for topical Nikkomycin Z development.

G cluster_0 Assessment Endpoints Day_0 Day 0: Inoculation (T. mentagrophytes) Day_4 Day 4: Treatment Initiation Day_0->Day_4 Day_4_18 Days 4-18: Daily Topical Application Day_4->Day_4_18 Day_18 Day 18: Final Assessment Day_4_18->Day_18 Clinical_Score Clinical Score (Erythema, Scaling) Day_18->Clinical_Score Fungal_Culture Fungal Culture (Skin Scrapings) Day_18->Fungal_Culture Histopathology Histopathology Day_18->Histopathology

Caption: In vivo efficacy study design.

Conclusion

The development of a topical formulation of Nikkomycin Z presents a promising strategy for the treatment of fungal skin infections. Its unique mechanism of action and potential for a favorable safety profile make it an attractive candidate for further investigation. The protocols and strategies outlined in this document provide a foundational framework for researchers to systematically develop and evaluate a topical Nikkomycin Z product. Addressing the challenges of its stability and skin penetration through rational formulation design will be critical for translating the in vitro potential of Nikkomycin Z into a clinically effective topical antifungal therapy.

References

Application Note: Quantitative Analysis of Chitin Content in Fungi Treated with Nikkomycin Z

Author: BenchChem Technical Support Team. Date: December 2025

AN-001 | For Research Use Only

Abstract

This document provides detailed protocols for the quantitative analysis of chitin (B13524) content in fungal cell walls following treatment with Nikkomycin (B1203212) Z. Nikkomycin Z is a potent competitive inhibitor of chitin synthase, a critical enzyme for fungal cell wall integrity.[1][2] By quantifying the reduction in chitin content, researchers can assess the efficacy of Nikkomycin Z and understand its impact on fungal physiology. This note includes methodologies for fungal culture, Nikkomycin Z treatment, chitin extraction and hydrolysis, and colorimetric quantification of chitin-derived glucosamine (B1671600). Additionally, it presents data organization tables and visual workflows to guide the experimental process.

Introduction

The fungal cell wall is a dynamic and essential structure, primarily composed of polysaccharides like chitin and glucans, which are not found in mammals.[1] Chitin, a linear polymer of β-(1,4)-linked N-acetylglucosamine, provides structural rigidity and is synthesized by the enzyme chitin synthase (Chs).[3][4] This makes chitin synthase an attractive target for the development of antifungal agents with high selectivity and low host toxicity.[1]

Nikkomycin Z is a nucleoside-peptide antibiotic that acts as a competitive inhibitor of chitin synthase.[1][5][6] Its structure mimics the natural substrate, uridine (B1682114) diphosphate-N-acetylglucosamine (UDP-GlcNAc), allowing it to bind to the enzyme's active site and block chitin polymerization.[1] This inhibition leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.[1][7] The efficacy of Nikkomycin Z can vary between fungal species, depending on their chitin content and the specific chitin synthase isoenzymes they possess.[2] For instance, Nikkomycin Z inhibits all three chitin synthase isozymes in Candida albicans but is a selective inhibitor of Chs3 in Saccharomyces cerevisiae.[5][8][9]

This application note details a robust method to quantify the chitin content in fungi treated with Nikkomycin Z, providing researchers and drug developers with a reliable protocol to evaluate its antifungal activity.

Mechanism of Action: Nikkomycin Z Inhibition of Chitin Synthesis

Nikkomycin Z exerts its antifungal effect by directly interfering with the final step of chitin biosynthesis at the plasma membrane. The diagram below illustrates this inhibitory mechanism.

UDP_GlcNAc UDP-GlcNAc (Substrate) Chs Chitin Synthase (Enzyme) UDP_GlcNAc->Chs Binds to active site Chitin Chitin Polymer (Cell Wall Component) Chs->Chitin Polymerizes Nikkomycin Nikkomycin Z Nikkomycin->Chs Inhibition Competitive Inhibition

Caption: Nikkomycin Z competitively inhibits chitin synthase, blocking chitin synthesis.

Experimental Protocols

This section provides a comprehensive workflow for treating a model fungus (e.g., Candida albicans or Aspergillus fumigatus) with Nikkomycin Z and subsequently quantifying the cellular chitin content.

Overall Experimental Workflow

The process involves several key stages, from fungal culture to final data analysis.

cluster_0 Preparation & Treatment cluster_1 Sample Processing cluster_2 Quantification & Analysis A 1. Fungal Culture (e.g., YPD Broth) B 2. Inoculate with Fungi (to early log phase) A->B C 3. Treat with Nikkomycin Z (and vehicle control) B->C D 4. Harvest Cells (Centrifugation) C->D E 5. Wash & Lyophilize (Determine dry weight) D->E F 6. Chitin Extraction & Hydrolysis (Acid) E->F G 7. Glucosamine Assay (Colorimetric Method) F->G I 9. Calculate Chitin Content & Statistical Analysis G->I H 8. Create Standard Curve (Glucosamine standards) H->I Reference

Caption: Workflow for quantifying fungal chitin content after Nikkomycin Z treatment.

Protocol 1: Fungal Culture and Nikkomycin Z Treatment
  • Culture Preparation : Prepare an appropriate liquid medium (e.g., YPD for yeast, PDB for molds). Autoclave and allow to cool.

  • Inoculation : Inoculate the medium with the fungal species of interest from a fresh plate or frozen stock.

  • Incubation : Incubate the culture at the optimal temperature with shaking (e.g., 30°C for C. albicans) until it reaches the early-to-mid logarithmic growth phase.

  • Treatment :

    • Divide the culture into separate, sterile flasks.

    • To test flasks, add Nikkomycin Z to achieve a range of final concentrations (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM).

    • To a control flask, add the same volume of the vehicle solvent used to dissolve Nikkomycin Z.

    • Include an untreated control flask.

  • Continued Incubation : Incubate all flasks under the same conditions for a defined period (e.g., 16-24 hours). The duration should be sufficient to observe an effect on growth or cell morphology.

Protocol 2: Chitin Extraction and Quantification

This protocol is adapted from established methods for determining chitin content by measuring glucosamine released after acid hydrolysis.[10][11]

Materials:

  • 6M HCl

  • Sodium nitrite (B80452) solution (5% w/v)

  • Ammonium (B1175870) sulfamate (B1201201) solution (12.5% w/v)

  • MBTH (3-methyl-2-benzothiazolinone hydrazone hydrochloride) solution (0.5% w/v)

  • FeCl₃ solution (0.5% w/v)

  • D-Glucosamine hydrochloride (for standard curve)

  • Spectrophotometer or plate reader

Procedure:

  • Harvest and Weigh : Harvest fungal cells from Protocol 1 by centrifugation (e.g., 5000 x g for 10 min). Wash the pellets twice with deionized water. Lyophilize (freeze-dry) the pellets to completion and record the dry weight.

  • Acid Hydrolysis :

    • Weigh 5-10 mg of dried mycelia into a screw-cap glass tube.

    • Add 1 mL of 6M HCl.

    • Seal the tube tightly and heat at 100°C for 4-6 hours in a heating block or water bath.[12]

    • Allow the hydrolysate to cool completely.

  • Neutralization and Clarification :

    • Centrifuge the hydrolysate at 12,000 x g for 5 minutes to pellet any debris.[10]

    • Carefully transfer the supernatant to a new tube.

    • Neutralize the sample with NaOH. Caution: This is an exothermic reaction.

  • Colorimetric Assay (Morgan-Elson Method adapted) :

    • Prepare a standard curve using D-glucosamine hydrochloride (0-200 µg/mL).

    • In a microplate or test tubes, add 100 µL of the neutralized sample or standard.

    • Add 100 µL of 5% sodium nitrite and mix. Let stand for 15 minutes.

    • Add 100 µL of 12.5% ammonium sulfamate and mix. Let stand for 5 minutes.

    • Add 50 µL of 0.5% MBTH solution and incubate at 100°C for 3 minutes.

    • Cool the reaction to room temperature.

    • Add 50 µL of 0.5% FeCl₃ solution.

    • Read the absorbance at 650 nm.

  • Calculation :

    • Determine the concentration of glucosamine in your samples using the standard curve.

    • Calculate the mass of glucosamine (m) per mg of dry fungal biomass.

    • Convert the mass of glucosamine to the mass of chitin (M) using the following formula, which accounts for the molecular weights of the N-acetylglucosamine monomer (203.19 g/mol ) and glucosamine (179.17 g/mol )[13]: M (Chitin) = m (Glucosamine) × (203.19 / 179.17)

Data Presentation

Results should be presented clearly to compare the effects of different Nikkomycin Z concentrations. The data can be summarized in a table as shown below.

Table 1: Effect of Nikkomycin Z on Chitin Content in [Fungal Species]

Treatment GroupNikkomycin Z Conc. (µM)Fungal Dry Weight (mg)Glucosamine per mg Dry Weight (µg/mg)Calculated Chitin Content (% of Dry Weight)% Chitin Reduction (vs. Control)
Control0Value ± SDValue ± SDValue ± SD0%
Treatment 10.5Value ± SDValue ± SDValue ± SDValue
Treatment 21.0Value ± SDValue ± SDValue ± SDValue
Treatment 35.0Value ± SDValue ± SDValue ± SDValue
Treatment 410.0Value ± SDValue ± SDValue ± SDValue

Data should be presented as mean ± standard deviation (SD) from at least three biological replicates.

Application in Drug Development: Synergistic Interactions

Nikkomycin Z is also being explored in combination therapies. Fungi often respond to cell wall damage from one agent (e.g., echinocandins targeting glucan synthesis) by increasing chitin production as a compensatory mechanism.[14] Combining Nikkomycin Z with an echinocandin can create a potent synergistic effect by blocking both primary and compensatory cell wall synthesis pathways.[15] This "dual blockade" is a promising strategy against resistant fungal strains.

cluster_0 Fungal Cell Wall Synthesis Glucan β-1,3-Glucan Synthesis Lysis Cell Wall Failure & Osmotic Lysis Chitin Chitin Synthesis Echinocandin Echinocandins Echinocandin->Glucan Inhibits Echinocandin->Lysis Synergistic Effect Nikkomycin Nikkomycin Z Nikkomycin->Chitin Inhibits Nikkomycin->Lysis Synergistic Effect

References

Troubleshooting & Optimization

Troubleshooting inconsistent Nikkomycin Lx results in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with Nikkomycin (B1203212) Z in vitro.

Troubleshooting Guide

Inconsistent results in Nikkomycin Z in vitro experiments can arise from several factors. This guide provides a systematic approach to identifying and resolving common issues.

Question: Why am I seeing variable Minimum Inhibitory Concentration (MIC) values for Nikkomycin Z against the same fungal strain?

Answer: Variation in MIC values is a common issue and can be attributed to several factors related to the experimental setup. Here’s a checklist of potential causes and solutions:

  • Media Composition: The composition of the growth medium can significantly impact the apparent activity of Nikkomycin Z.[1] Peptides in the medium can compete with Nikkomycin Z for uptake into the fungal cells, as it is transported via a dipeptide permease system.[2][3]

    • Recommendation: Use a defined, peptide-free medium where possible. If using a complex medium like RPMI-1640, be aware that lot-to-lot variability in peptide content can affect results. Consider performing a media qualification step.

  • pH of the Medium: The pH of the testing medium can influence the activity of Nikkomycin Z.

    • Recommendation: Ensure the pH of the RPMI-1640 medium is buffered to 6.0 for checkerboard synergy studies.[4] Consistent pH control across experiments is crucial for reproducibility.

  • Inoculum Preparation and Density: The concentration of the fungal inoculum is a critical parameter in susceptibility testing.[5]

    • Recommendation: Standardize your inoculum preparation carefully. For yeast, adjust the suspension to a 0.5 McFarland standard and then dilute to the final recommended concentration (e.g., 0.5-2.5 x 10³ CFU/mL).[5][6] For filamentous fungi, ensure consistent spore harvesting and counting techniques.[5]

  • Reading of MIC Endpoints: The interpretation of growth inhibition can be subjective and species-dependent.[5]

    • Recommendation: For Candida species, the MIC is often read as the lowest concentration causing a ~50% reduction in turbidity compared to the growth control.[5] For Aspergillus species, a 100% inhibition of growth is typically used as the endpoint.[5] Establish and consistently apply a clear endpoint definition for your specific organism.

Question: My results show that Nikkomycin Z has poor activity against Saccharomyces cerevisiae. Is this expected?

Answer: Yes, this is an expected finding. The resistance of Saccharomyces cerevisiae to Nikkomycin Z is likely due to the resistance of its chitin (B13524) synthase 2 isozyme to the antibiotic.[7]

Question: I am observing cell lysis in some experiments but not others. What could be the cause?

Answer: The lytic effect of Nikkomycin Z is dependent on the growth medium and the resulting osmotic stress.

  • Explanation: Nikkomycin Z inhibits chitin synthesis, which is crucial for the fungal cell wall's integrity.[8] In a medium that does not provide osmotic support, the weakened cell wall can lead to cell lysis.[1]

  • Troubleshooting:

    • If you are observing lysis, it is likely in a medium with low osmolarity.

    • The absence of lysis might be due to the use of an osmotically stabilizing medium, such as Lee's medium, or the addition of an osmostabilizer like sorbitol.[1] Note the composition of your media to understand the observed phenotype.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of Nikkomycin Z?

Nikkomycin Z is a competitive inhibitor of chitin synthase, an essential enzyme in the fungal cell wall synthesis pathway.[2] It is a structural analog of the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc).[2] By binding to the active site of chitin synthase, Nikkomycin Z blocks the synthesis of chitin, a key structural polysaccharide in the cell walls of most fungi.[5][8] This disruption of the cell wall leads to growth inhibition and can cause cell death.[2] The uptake of Nikkomycin Z into the fungal cell is mediated by a dipeptide permease transport system.[2][9]

2. Against which fungal species is Nikkomycin Z most active?

Nikkomycin Z shows notable activity against endemic dimorphic fungi such as Coccidioides, Histoplasma, and Blastomyces species.[10] Its efficacy can vary significantly between different fungal species and even strains.[10][11]

3. Can Nikkomycin Z be used in combination with other antifungal agents?

Yes, Nikkomycin Z has shown synergistic or additive effects when combined with other classes of antifungal agents, such as azoles (e.g., fluconazole (B54011), itraconazole) and echinocandins.[4][8][9] This is a promising strategy to enhance efficacy and combat resistance.[8] For instance, fungi exposed to echinocandins may upregulate chitin synthesis as a compensatory mechanism, making them more susceptible to Nikkomycin Z.[9]

4. What are the known mechanisms of resistance to Nikkomycin Z?

Potential mechanisms of resistance to Nikkomycin Z include:

  • Alterations in the target enzyme: Mutations in the chitin synthase enzyme could reduce the binding affinity of Nikkomycin Z.[9]

  • Reduced drug uptake: Changes in the dipeptide permease transport system can limit the entry of Nikkomycin Z into the fungal cell.[3]

5. How does the chitin content of a fungus affect its susceptibility to Nikkomycin Z?

The susceptibility of an organism to Nikkomycin Z is dependent on its chitin content, as well as the distribution and function of its chitin synthase isoenzymes.[2] Fungi with a higher chitin content in their cell walls are generally more susceptible.[11]

Quantitative Data Summary

Table 1: In Vitro Activity of Nikkomycin Z Against Various Fungal Species

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Coccidioides immitis (mycelial)10+1 - 164.9-[11]
Coccidioides immitis (spherule)-0.125--[11]
Coccidioides immitis30.125 - >16--[11]
Blastomyces dermatitidis-0.78--[11]
Histoplasma capsulatum204 - ≥648-[11]
Candida albicans100.125 - 814[11]
Candida parapsilosis100.06 - 40.52[11]
Candida tropicalis1016 - >64>64>64[11]
Candida krusei1032 - >64>64>64[11]
Candida glabrata10>64>64>64[11]
Candida auris1000.125 - >64--[12]
Cryptococcus neoformans100.03 - 0.50.1250.25[11]
Aspergillus fumigatus10>64>64>64[11]
Aspergillus flavus10>64>64>64[11]

A hyphen (-) indicates that the data was not provided in the cited reference. The reading endpoint (e.g., 50% or 100% inhibition) may vary between studies and organisms.[5]

Table 2: Inhibitory Concentration (IC₅₀) of Nikkomycin Z against C. albicans Chitin Synthase Isozymes

Chitin Synthase IsozymeIC₅₀ (µM)Reference
CaChs115[6]
CaChs20.8[6]
CaChs313[6]

Experimental Protocols

Broth Microdilution MIC Assay Protocol

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[5][6]

  • Preparation of Antifungal Agent:

    • Prepare a stock solution of Nikkomycin Z.

    • Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.015 to 128 µg/mL).[5]

  • Inoculum Preparation:

    • Yeast (e.g., Candida spp.):

      • Subculture the yeast isolate onto a fresh Sabouraud dextrose agar (B569324) plate and incubate at 35°C for 24-48 hours.[5]

      • Suspend several well-isolated colonies in sterile saline.

      • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.[5]

      • Dilute the adjusted suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[5]

    • Filamentous Fungi (e.g., Aspergillus spp.):

      • Grow the mold on potato dextrose agar at 35°C for 7 days or until adequate sporulation is observed.[5]

      • Harvest conidia by flooding the agar surface with sterile saline and gently scraping the surface.

      • Adjust the conidial suspension to the desired concentration using a hemacytometer.

  • Assay Procedure:

    • Add 100 µL of the standardized fungal inoculum to each well of the microdilution plate containing 100 µL of the diluted Nikkomycin Z. The final volume in each well will be 200 µL.[5]

    • Include a drug-free growth control well and a sterility control well (medium only).[6]

  • Incubation:

    • Seal the plates to prevent evaporation and incubate at 35°C.[5]

    • Incubation times are typically 24-48 hours for yeasts and 48-72 hours for filamentous fungi, or until sufficient growth is observed in the growth control well.[5]

  • MIC Determination:

    • Examine the plates visually.

    • The MIC is the lowest concentration of Nikkomycin Z that causes a significant reduction in growth compared to the drug-free control well.[5]

    • For Candida species, the MIC endpoint is typically read as the lowest concentration that produces a prominent decrease in turbidity (~50% inhibition).[5]

    • For Aspergillus species, the MIC endpoint is often read as the lowest concentration that shows 100% inhibition of growth.[5]

Visualizations

NikkomycinZ_MOA cluster_cell Fungal Cell cluster_transport Cell Membrane UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) ChitinSynthase Chitin Synthase (Enzyme) UDP_GlcNAc->ChitinSynthase Binds to Chitin Chitin (Cell Wall Component) ChitinSynthase->Chitin Synthesizes DipeptidePermease Dipeptide Permease NikkomycinZ_int Nikkomycin Z (Intracellular) DipeptidePermease->NikkomycinZ_int NikkomycinZ_ext Nikkomycin Z (Extracellular) NikkomycinZ_ext->DipeptidePermease Transported via NikkomycinZ_int->ChitinSynthase Competitively Inhibits

Caption: Mechanism of action of Nikkomycin Z.

Experimental_Workflow prep_drug 1. Prepare Nikkomycin Z Serial Dilutions inoculate 3. Inoculate Microtiter Plate prep_drug->inoculate prep_inoculum 2. Prepare Standardized Fungal Inoculum prep_inoculum->inoculate incubate 4. Incubate at 35°C inoculate->incubate read_mic 5. Determine MIC incubate->read_mic

Caption: Broth microdilution MIC assay workflow.

Chitin_Regulation cluster_pathways Signaling Pathways stress Cell Wall Stress PKC PKC Pathway stress->PKC HOG HOG Pathway stress->HOG Calcineurin Ca2+/Calcineurin Pathway stress->Calcineurin CHS_genes Chitin Synthase Gene Expression PKC->CHS_genes HOG->CHS_genes Calcineurin->CHS_genes Chitin_synthesis Chitin Synthesis CHS_genes->Chitin_synthesis

Caption: Signaling pathways regulating chitin synthesis.

References

Optimizing Nikkomycin Lx concentration to minimize off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nikkomycin (B1203212) Lx. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Nikkomycin Lx in their experiments, with a specific focus on minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, and more specifically its well-studied component Nikkomycin Z, acts as a competitive inhibitor of chitin (B13524) synthase.[1][2][3] This enzyme is crucial for the biosynthesis of chitin, an essential structural component of the fungal cell wall.[1][3][4] By inhibiting this enzyme, Nikkomycin Z disrupts cell wall integrity, leading to cell lysis and fungal death.[5] Since chitin is absent in mammals, this mechanism provides a high degree of selectivity for fungal targets.[3][6]

Q2: What are the known off-target effects of Nikkomycin Z and at what concentrations do they typically occur?

A2: Clinical trial data in humans for Nikkomycin Z have shown it to be generally well-tolerated.[4][7] However, some mild and possibly related adverse events, such as headache and dizziness, have been reported at single oral doses as low as 250 mg.[4] In preclinical studies, particularly in the context of production, high concentrations of precursors like uracil (B121893) (greater than 2 g/L) have been shown to inhibit the growth of the producing organism, Streptomyces ansochromogenes, suggesting that at very high concentrations, cellular processes beyond chitin synthesis could be affected.[8] It is important to note that bioavailability is not proportional at higher doses, with a significant drop observed at doses greater than 500 mg in humans, which may mitigate some concentration-dependent off-target effects in vivo.[7]

Q3: How can I determine the optimal concentration of this compound for my experiments while minimizing off-target effects?

A3: The optimal concentration, often determined as the Minimum Inhibitory Concentration (MIC), varies depending on the fungal species and even the specific isolate being tested.[3][9] To minimize off-target effects, it is recommended to use the lowest effective concentration. A standard approach is to perform a dose-response curve using a broth microdilution assay to determine the MIC for your specific fungal strain.[10] Additionally, considering combination therapy with other antifungals, such as echinocandins, can be a viable strategy. Synergistic effects have been observed, which may allow for a reduction in the required concentration of Nikkomycin Z, thereby lowering the potential for off-target effects.[11][12][13][14][15]

Troubleshooting Guides

Problem 1: High variability in experimental results (e.g., inconsistent MIC values).

  • Possible Cause: Inconsistent inoculum preparation.

    • Solution: Ensure a standardized inoculum is prepared for each experiment. For yeasts, adjust the turbidity to a 0.5 McFarland standard. For filamentous fungi, use a hemocytometer or spectrophotometer to achieve a consistent conidial concentration.[10]

  • Possible Cause: The composition of the culture medium.

    • Solution: The inhibitory effect of Nikkomycin Z can be influenced by the growth medium.[5][9] For example, its activity can be antagonized by peptone and defined peptides.[2][16] Use a consistent and well-defined medium, such as RPMI-1640, for susceptibility testing to ensure reproducibility.[10]

Problem 2: The observed antifungal effect is lower than expected.

  • Possible Cause: The target fungus has low susceptibility to this compound.

    • Solution: Nikkomycin Z has a varied spectrum of activity, with particular potency against dimorphic fungi with high chitin content.[3] Verify the reported susceptibility of your target organism from published data. If your fungus is known to be less susceptible, a higher concentration may be needed, or combination therapy could be explored.

  • Possible Cause: Degradation of this compound.

    • Solution: Prepare fresh stock solutions of this compound and store them properly according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.

Problem 3: Signs of cytotoxicity in host cells (in in vitro models).

  • Possible Cause: The concentration of this compound is too high.

    • Solution: Perform a cytotoxicity assay on your host cells using a range of this compound concentrations to determine the maximum non-toxic concentration. Use this information to guide the concentrations used in your antifungal experiments.

  • Possible Cause: Synergistic toxicity with other components in the experimental system.

    • Solution: Evaluate the toxicity of all components of your experimental setup individually and in combination to identify any potential synergistic cytotoxic effects.

Data Presentation

Table 1: In Vitro Activity of Nikkomycin Z Against Various Fungal Species

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Coccidioides immitis (mycelial)10+1 - 164.9-[3]
Coccidioides immitis (spherule)-0.125--[3]
Blastomyces dermatitidis-0.78--[3]
Histoplasma capsulatum204 - ≥648-[3]

Table 2: Pharmacokinetic Parameters of Nikkomycin Z in Healthy Male Subjects (Single Oral Dose)

Dose (mg)Cmax (µg/mL)Tmax (h)AUC₀→∞ (µg·h/mL)Terminal Half-life (h)Reference(s)
2502.21211.32.1 - 2.5[4]
500-2 - 4-2.1 - 2.5[4]
1000-2 - 4-2.1 - 2.5[4]
1500-2 - 4-2.1 - 2.5[4]
2000-2 - 4-2.1 - 2.5[4]

Experimental Protocols

Protocol 1: Broth Microdilution Method for Determining Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 documents.[10]

  • Preparation of Nikkomycin Z Stock Solution:

    • Accurately weigh Nikkomycin Z powder and dissolve it in sterile distilled water to create a stock solution of high concentration (e.g., 1280 µg/mL).

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Inoculum Preparation:

    • Yeasts: Subculture the yeast isolate on an appropriate agar (B569324) plate and incubate. Harvest colonies and suspend them in sterile saline. Adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to a final concentration of 0.5-2.5 x 10³ CFU/mL.[10]

    • Filamentous Fungi: Grow the mold on potato dextrose agar until sporulation. Harvest conidia and suspend in sterile saline with 0.05% Tween 80. Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL.[10]

  • Microdilution Plate Setup:

    • Dispense 100 µL of RPMI-1640 medium into all wells of a 96-well microdilution plate.

    • Add 100 µL of the Nikkomycin Z stock solution to the first well of each test row.

    • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well.

    • Include a drug-free growth control well.

    • Incubate the plates at 35-37°C for 24-72 hours, depending on the fungus.[3]

  • MIC Determination:

    • The MIC is the lowest concentration of Nikkomycin Z that causes a significant inhibition of growth (e.g., 50% reduction in turbidity) compared to the drug-free control.

Visualizations

Nikkomycin_Mechanism_of_Action cluster_fungal_cell Fungal Cell UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin Chitin_Synthase->Chitin Synthesis Cell_Wall Cell Wall Integrity Chitin->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Nikkomycin_Z Nikkomycin Z Nikkomycin_Z->Chitin_Synthase Competitive Inhibition

Diagram 1: Mechanism of Action of Nikkomycin Z.

Experimental_Workflow_MIC start Start prep_nikko Prepare Nikkomycin Z Stock Solution start->prep_nikko prep_inoculum Prepare Fungal Inoculum start->prep_inoculum plate_setup Set up 96-well Plate (Serial Dilutions) prep_nikko->plate_setup inoculate Inoculate Plate prep_inoculum->inoculate plate_setup->inoculate incubate Incubate Plate (24-72h at 35-37°C) inoculate->incubate read_results Read MIC incubate->read_results end End read_results->end

Diagram 2: Experimental Workflow for MIC Determination.

Troubleshooting_Logic issue High Variability in Results? cause1 Inconsistent Inoculum? issue->cause1 Yes cause2 Variable Medium? issue->cause2 Yes solution1 Standardize Inoculum (McFarland/Hemocytometer) cause1->solution1 solution2 Use Consistent, Defined Medium (e.g., RPMI-1640) cause2->solution2

Diagram 3: Troubleshooting Logic for High Variability.

References

Technical Support Center: Overcoming Solubility Challenges of Nikkomycin in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nikkomycin (B1203212) Variants: Research on nikkomycins has predominantly focused on Nikkomycin Z , which is the most potent and well-characterized member of this class of antifungal agents. While other variants like Nikkomycin Lx exist, the vast majority of available scientific literature, including solubility and stability data, pertains to Nikkomycin Z. Therefore, this technical support guide will focus on Nikkomycin Z, with the understanding that the principles outlined here are likely applicable to other nikkomycin variants, though empirical verification is always recommended.

Troubleshooting Guide

This guide addresses common issues researchers may encounter when preparing and using Nikkomycin Z solutions in aqueous media.

Issue Potential Cause Recommended Solution
Precipitation or cloudiness upon dissolution in neutral buffer (e.g., PBS pH 7.4). Nikkomycin Z has its maximal degradation rate and potentially lower stability at a neutral pH of 7.5.[1][2] This instability can lead to the formation of less soluble degradation products.Prepare stock solutions in an appropriate solvent like sterile distilled water or DMSO. For aqueous working solutions, consider using a slightly acidic buffer system (e.g., pH 6.0) to improve stability, especially for prolonged experiments.[3]
Loss of antifungal activity in cell culture media. Standard cell culture media are typically buffered to a neutral pH (around 7.2-7.4), which can lead to the degradation of Nikkomycin Z over time.[1][2]If the experimental design allows, adjust the pH of the medium to a more acidic range (e.g., 6.0) using a biological buffer such as MOPS.[3] Alternatively, prepare fresh working solutions immediately before use and minimize the incubation time.
Inconsistent results between experimental batches. - Incomplete initial dissolution: Nikkomycin Z powder may not have fully dissolved, leading to inaccurate concentrations.- Degradation of stock solutions: Improper storage or repeated freeze-thaw cycles of stock solutions can cause degradation.- Ensure complete dissolution of the powder by vortexing or brief sonication.- Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C for long-term stability.[4]
Difficulty dissolving high concentrations of Nikkomycin Z in water. While soluble in water, achieving very high concentrations may be challenging.For high-concentration stock solutions, consider using DMSO or methanol (B129727).[5] Subsequently, dilute the stock solution into the desired aqueous medium. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of Nikkomycin Z?

A1: For a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) or methanol are good choices as Nikkomycin Z is soluble in these solvents.[5] For lower concentration stock solutions or when an organic solvent is not desirable, sterile distilled water can be used.[3][6]

Q2: How should I store my Nikkomycin Z stock solutions?

A2: It is recommended to store stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[4]

Q3: What is the stability of Nikkomycin Z in aqueous solutions?

A3: The stability of Nikkomycin Z in aqueous solutions is highly pH-dependent. It is more stable in acidic conditions and exhibits its maximal degradation rate at pH 7.5.[1][2] In a pH 7.5 buffer at 37°C, the half-life is approximately 8.6 hours.[1][2]

Q4: Can I use Phosphate Buffered Saline (PBS) to dissolve Nikkomycin Z?

A4: While Nikkomycin Z is expected to dissolve in PBS, its stability will be compromised due to the neutral pH of standard PBS (typically pH 7.4). This can lead to degradation and a loss of activity over time. If PBS must be used, prepare the solution immediately before the experiment. For experiments requiring longer incubation periods, a buffer with a slightly acidic pH is recommended.

Q5: How can I ensure I have a clear, fully dissolved solution?

A5: After adding the solvent, ensure the solution is thoroughly mixed by vortexing. If needed, brief sonication in a water bath can aid in dissolving the compound. Visually inspect the solution against a light source to ensure there are no visible particles or cloudiness.

Quantitative Solubility Data

The following table summarizes the available solubility data for Nikkomycin Z in various solvents.

Solvent Reported Solubility Notes
Water 5 mg/mL[6], ≥ 100 mg/mL[7][8]There is some variability in the reported values, which may depend on the purity and salt form of the compound. It is a hydrophilic compound.[9]
Methanol Soluble[5]Specific quantitative data is not readily available.
DMSO (Dimethyl Sulfoxide) Soluble[5]A common solvent for preparing high-concentration stock solutions.
Ethanol No specific data availableSolubility is likely to be lower than in methanol or DMSO. Empirical testing is recommended.
PBS (Phosphate Buffered Saline, pH ~7.4) Expected to be solubleStability is a concern at this pH; degradation is maximal at pH 7.5.[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Nikkomycin Z Stock Solution in Water

  • Weighing: Accurately weigh 10 mg of Nikkomycin Z powder in a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of sterile, purified water to the tube.

  • Mixing: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes.

  • Sterilization (Optional): If required for your application, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: Preparation of a 50 mg/mL Nikkomycin Z Stock Solution in DMSO

  • Weighing: Accurately weigh 50 mg of Nikkomycin Z powder in a sterile, chemically resistant tube (e.g., glass or polypropylene).

  • Dissolution: Add 1 mL of anhydrous, sterile-filtered DMSO to the tube.

  • Mixing: Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if needed.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light and moisture.

Protocol 3: Preparation of a Nikkomycin Z Working Solution in RPMI 1640 Medium (pH 6.0) for Antifungal Susceptibility Testing

This protocol is adapted for improved stability during in vitro assays.

  • Medium Preparation: Prepare RPMI 1640 medium according to the manufacturer's instructions. Add MOPS (morpholinepropanesulfonic acid) buffer to a final concentration of 0.165 M.

  • pH Adjustment: Adjust the pH of the RPMI-MOPS medium to 6.0 using 1 M HCl.[3]

  • Sterilization: Sterilize the pH-adjusted medium by filtration through a 0.22 µm filter.

  • Dilution: Based on your desired final concentration, perform a serial dilution of your Nikkomycin Z stock solution (from Protocol 1 or 2) into the prepared RPMI-MOPS (pH 6.0) medium.

  • Use: Use the freshly prepared working solutions promptly in your assay.

Visualizations

NikkomycinZ_MOA cluster_fungal_cell Fungal Cell UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin Chitin_Synthase->Chitin Synthesis Cell_Wall Fungal Cell Wall Chitin->Cell_Wall Incorporation NikkomycinZ Nikkomycin Z NikkomycinZ->Inhibition Inhibition->Chitin_Synthase NikkomycinZ_Workflow cluster_preparation Solution Preparation cluster_application Experimental Application Start Nikkomycin Z Powder Choose_Solvent Choose Solvent (Water, DMSO, etc.) Start->Choose_Solvent Dissolve Dissolve & Mix (Vortex/Sonicate) Choose_Solvent->Dissolve Stock_Solution Stock Solution Dissolve->Stock_Solution Store Aliquot & Store (-20°C / -80°C) Stock_Solution->Store Prepare_Working Prepare Working Solution (e.g., in pH 6.0 buffer) Stock_Solution->Prepare_Working Dilute Experiment Perform Experiment (e.g., MIC Assay) Prepare_Working->Experiment Analyze Analyze Results Experiment->Analyze

References

Nikkomycin Lx Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability and degradation of Nikkomycin (B1203212) Lx in various buffer systems. As specific stability data for Nikkomycin Lx is limited in publicly available literature, the information presented here is primarily based on comprehensive studies of Nikkomycin Z, a closely related and well-researched member of the Nikkomycin family. These insights serve as a valuable guide for handling and experimental design involving this compound.

Troubleshooting Guide: Common Issues in this compound Experiments

Issue Potential Cause Recommended Solution
Loss of Antifungal Activity in Neutral or Alkaline Media Nikkomycins, particularly Nikkomycin Z, exhibit significant instability at neutral to alkaline pH, with maximum degradation observed around pH 7.5.[1]Adjust the pH of your experimental medium to a more acidic range (pH 4.0 - 6.0) to improve stability. For in vitro antifungal assays, buffering the medium to pH 6.0 has been shown to maintain the stability of Nikkomycin Z.
Inconsistent Results in Biological Assays (e.g., cell culture, plasma) Enzymatic degradation by esterases present in biological matrices like plasma can lead to rapid breakdown of Nikkomycins.[1] Degradation rates can vary significantly between species.[1]If working with plasma or cell lysates, consider adding an esterase inhibitor, such as sodium fluoride (B91410) (NaF), to minimize enzymatic degradation.[1] It is also crucial to process samples promptly and store them at low temperatures (-20°C or -80°C) to reduce enzymatic activity.
Precipitation of Nikkomycin in Stock Solutions While soluble in water, high concentrations of Nikkomycin in aqueous solutions or improper storage, including repeated freeze-thaw cycles, can lead to precipitation.Prepare stock solutions in high-quality sterile water or a suitable organic solvent like DMSO. Store stock solutions in small aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles. Before use, ensure the solution is fully thawed and vortexed gently to ensure homogeneity.
Variable HPLC Quantification Results Inadequate sample preparation, leading to protein interference, or suboptimal chromatographic conditions can cause variability in HPLC analysis.For plasma samples, protein precipitation and ultrafiltration are crucial steps to obtain a clean sample for injection. Utilize a validated HPLC method with a suitable C18 column and a mobile phase that provides good peak resolution and separation from potential degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing this compound solutions?

A1: Based on data for Nikkomycin Z, acidic conditions (pH 4.0-6.0) are optimal for the stability of Nikkomycin solutions. Degradation significantly increases as the pH approaches neutral (7.0) and alkaline conditions.[1]

Q2: How does temperature affect the stability of this compound?

A2: Nikkomycins are temperature-sensitive. Studies on related compounds show that stability decreases with increasing temperature. For long-term storage, lyophilized powder should be kept at -20°C or below. Solutions should be stored frozen and thawed immediately before use.

Q3: What are the main degradation pathways for this compound?

A3: As a peptidyl nucleoside antibiotic, this compound is susceptible to hydrolysis of the peptide bond and potential modifications to the nucleoside base, particularly under non-optimal pH conditions. The primary degradation pathway is likely the cleavage of the peptide linkage, separating the amino acid moiety from the nucleoside core.

Q4: Can I use standard cell culture media for my experiments with this compound?

A4: Standard cell culture media are often buffered around pH 7.2-7.4, a range where Nikkomycins are known to be unstable.[1] For experiments requiring prolonged incubation, it is advisable to either use a medium with a more acidic pH or conduct a preliminary stability study of this compound in your specific medium under your experimental conditions (e.g., temperature, CO2 levels).

Quantitative Stability Data

The following tables summarize the degradation kinetics of Nikkomycin Z in aqueous solutions at 37°C, which can be used as a reference for this compound.

Table 1: Half-life of Nikkomycin Z in Aqueous Buffer Systems at 37°C

pHApparent First-Order Rate Constant (k_obs) (h⁻¹)Half-life (t₁₂) (hours)
4.0-~130
7.58.08 x 10⁻²8.6
10.2 - 11.5-~13.8

Data extrapolated from studies on Nikkomycin Z.[1]

Table 2: Degradation Rate of Nikkomycin Z in Animal Plasma at 37°C

Plasma SourceApparent First-Order Rate Constant (k_obs)
Dog6.14 x 10⁻² h⁻¹
Rabbit5.10 x 10⁻¹ h⁻¹
Mouse3.64 x 10⁻² min⁻¹
Rat1.74 x 10⁻¹ min⁻¹

Data from studies on Nikkomycin Z, highlighting the impact of plasma esterases on stability.[1]

Experimental Protocols

Protocol 1: General Method for Stability Testing of this compound in a Buffer System
  • Preparation of Buffer Solutions: Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0). A common choice is a phosphate (B84403) or acetate (B1210297) buffer. Ensure the buffer components do not interfere with the analytical method.

  • Preparation of this compound Stock Solution: Accurately weigh a known amount of this compound and dissolve it in sterile, HPLC-grade water to a final concentration of 1 mg/mL.

  • Sample Preparation: Spike the buffer solutions with the this compound stock solution to a final concentration relevant to your experiments (e.g., 10 µg/mL).

  • Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each sample.

  • Sample Analysis: Immediately analyze the samples by a validated HPLC method to determine the concentration of the remaining this compound.

  • Data Analysis: Plot the concentration of this compound versus time. Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and the half-life (t₁₂) under each condition.

Protocol 2: HPLC Method for Quantification of Nikkomycins
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used. For example:

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient Program: A linear gradient from 5% to 30% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

  • Quantification: Create a standard curve using known concentrations of a Nikkomycin reference standard. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) spike Spike Buffers with This compound stock->spike buffers Prepare Buffer Systems (Varying pH) buffers->spike incubate Incubate at Constant Temperature spike->incubate sample Collect Aliquots at Defined Time Points incubate->sample hplc HPLC Analysis sample->hplc data Data Processing and Kinetic Analysis hplc->data

Caption: Workflow for this compound Stability Assessment.

degradation_pathway Nikkomycin_Lx This compound (Peptidyl Nucleoside) Hydrolysis Hydrolysis (pH, Temperature, Enzymes) Nikkomycin_Lx->Hydrolysis Product_1 Nucleoside Core Hydrolysis->Product_1 Product_2 Peptide Moiety Hydrolysis->Product_2

Caption: Postulated Degradation of this compound.

References

Technical Support Center: Strategies to Address the Short In Vivo Half-Life of Nikkomycin Z

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Nikkomycin (B1203212) Z Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vivo experiments, specifically addressing the challenges posed by Nikkomycin Z's short half-life.

Frequently Asked Questions (FAQs)

Q1: What is the typical in vivo half-life of Nikkomycin Z?

Nikkomycin Z exhibits a short in vivo half-life. In humans, the terminal elimination half-life is approximately 2.1 to 2.5 hours, independent of the administered oral dose.[1][2][3] This rapid clearance necessitates strategies to maintain therapeutic concentrations for effective antifungal activity.

Q2: Why is the short half-life of Nikkomycin Z a concern for in vivo studies?

The rapid clearance of Nikkomycin Z requires frequent administration to maintain plasma concentrations above the minimum inhibitory concentration (MIC) needed to effectively inhibit fungal growth.[4] In preclinical animal models and clinical settings, a short half-life can lead to periods of sub-therapeutic drug levels, potentially resulting in reduced efficacy, the development of drug resistance, and the need for inconvenient and frequent dosing schedules.[4]

Q3: What are the primary strategies to overcome the short in vivo half-life of Nikkomycin Z?

Several strategies are being explored to address the short half-life of Nikkomycin Z. These can be broadly categorized as:

  • Dosing Regimen Optimization: This involves administering the drug more frequently to compensate for its rapid clearance.

  • Sustained-Release Formulations: These are designed to release the drug slowly over an extended period, maintaining therapeutic concentrations for longer.

  • Advanced Drug Delivery Systems: This includes encapsulating Nikkomycin Z in nanoparticles or liposomes to alter its pharmacokinetic profile.

  • Combination Therapies: While primarily aimed at synergistic antifungal effects, combination with other agents can sometimes influence pharmacokinetics.

  • Chemical Modification/Prodrugs: This involves structurally modifying the Nikkomycin Z molecule to inherently prolong its circulation time.

Troubleshooting Guides

Problem 1: Suboptimal efficacy in a murine model of fungal infection despite administering a total daily dose reported to be effective.

  • Possible Cause: Insufficient dosing frequency. Due to Nikkomycin Z's short half-life, a single daily dose, even if high, may not maintain therapeutic concentrations long enough to exert its full antifungal effect.

  • Troubleshooting Steps:

    • Increase Dosing Frequency: Divide the total daily dose into multiple smaller doses administered throughout the day (e.g., every 8 or 12 hours).[2]

    • Simulate Sustained Release: For rodent models, administering Nikkomycin Z in the drinking water can simulate a more continuous exposure, mimicking a sustained-release formulation.[4] It is crucial to monitor daily water consumption to accurately estimate the dose received.

    • Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic study in your animal model to determine the actual plasma concentrations achieved with your dosing regimen. This will help you correlate drug exposure with efficacy.

Problem 2: High variability in therapeutic outcomes between individual animals within the same treatment group.

  • Possible Cause: Inconsistent drug administration or absorption. Oral gavage can be stressful and lead to variability in administration, while administration in drinking water can be affected by individual animal drinking habits, especially if the animals are unwell.

  • Troubleshooting Steps:

    • Refine Administration Technique: Ensure consistent and accurate oral gavage technique. For administration in drinking water, house animals individually to accurately measure water intake per animal.

    • Consider Alternative Routes: If oral administration proves too variable, consider parenteral routes such as subcutaneous or intravenous injection for more controlled dosing, although this may alter the pharmacokinetic profile.

    • Monitor Animal Health: Sick animals may have altered gastrointestinal function or reduced food and water intake, affecting drug absorption and exposure. Closely monitor animal health and correlate it with therapeutic outcomes.

Data Summary

Table 1: Pharmacokinetic Parameters of Nikkomycin Z in Humans (Single Oral Dose)

Dose (mg)Cmax (µg/mL)Tmax (h)AUC₀-∞ (µg·h/mL)Half-life (h)Relative Bioavailability (%)
2502.21211.32.1 - 2.5100
500---2.1 - 2.5~100
1,000---2.1 - 2.562 - 70
1,500-2,000---2.1 - 2.542 - 47

Data compiled from[1][3]

Table 2: Pharmacokinetic Parameters of Nikkomycin Z in Humans (Multiple Oral Doses for 14 Days)

Dosing RegimenCmax (mg/L) (Day 14)Tmax (h) (Day 14)AUC(0-τ) (mg·h/L) (Day 14)Half-life (h)
250 mg twice daily3.70 (±1.08)2.3 - 3.017.3 (±5.2)1.94 - 2.18
500 mg twice daily-2.3 - 3.028.5 (±9.5)1.94 - 2.18
750 mg twice daily-2.3 - 3.034.5 (±10.9)1.94 - 2.18
750 mg three times daily6.89 (±1.59)2.3 - 3.035.6 (±8.4)1.94 - 2.18

Data compiled from[5][6][7]

Experimental Protocols

Protocol 1: Pharmacokinetic Analysis of Nikkomycin Z in Mice

Objective: To determine the pharmacokinetic profile of a Nikkomycin Z formulation in a murine model.

Materials:

  • Nikkomycin Z formulation

  • Vehicle control

  • 8-week-old female Swiss-Webster mice

  • Oral gavage needles (20-22 gauge)

  • Syringes

  • Micro-hematocrit tubes or other blood collection vials with anticoagulant (e.g., EDTA)

  • Centrifuge

  • HPLC system with UV detector

Procedure:

  • Animal Acclimation and Fasting: Acclimate mice for at least 3 days before the experiment. Fast the mice overnight (with free access to water) prior to dosing.

  • Dose Administration: Weigh each mouse and administer the Nikkomycin Z formulation or vehicle control via oral gavage at a specified dose.

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) via retro-orbital sinus or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately place blood samples into tubes containing anticoagulant. Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • HPLC Analysis: Determine the concentration of Nikkomycin Z in the plasma samples using a validated HPLC method.

  • Pharmacokinetic Calculation: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.

Protocol 2: Preparation of Nikkomycin Z-Loaded PLGA-PEG Nanoparticles

Objective: To encapsulate Nikkomycin Z in PLGA-PEG nanoparticles to potentially prolong its release.

Materials:

  • Nikkomycin Z

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Polyethylene glycol (PEG)

  • Dichloromethane (B109758) (DCM)

  • Polyvinyl alcohol (PVA)

  • Deionized water

  • Homogenizer

  • Magnetic stirrer

  • Centrifuge

Procedure (Double Emulsion Solvent Evaporation Method):

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and PEG in dichloromethane.

  • Aqueous Phase 1 (W1): Dissolve Nikkomycin Z in a small volume of deionized water.

  • Primary Emulsion (W1/O): Add the aqueous Nikkomycin Z solution to the organic phase and emulsify using a high-speed homogenizer to form a water-in-oil emulsion.

  • Aqueous Phase 2 (W2): Prepare an aqueous solution of PVA (e.g., 1-5% w/v).

  • Secondary Emulsion (W1/O/W2): Add the primary emulsion to the PVA solution and homogenize to form a water-in-oil-in-water double emulsion.

  • Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation.

  • Washing: Wash the nanoparticle pellet with deionized water multiple times to remove residual PVA and unencapsulated drug.

  • Lyophilization: Lyophilize the final nanoparticle suspension for long-term storage.

Visualizations

NikkomycinZ_Mechanism cluster_fungal_cell Fungal Cell UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin Chitin_Synthase->Chitin Synthesis Cell_Wall Fungal Cell Wall Chitin->Cell_Wall Incorporation Nikkomycin_Z Nikkomycin Z Nikkomycin_Z->Chitin_Synthase Competitive Inhibition

Caption: Mechanism of action of Nikkomycin Z.

Experimental_Workflow cluster_invivo In Vivo Efficacy Study Infection Induce Fungal Infection in Animal Model Treatment Administer Nikkomycin Z (Frequent Dosing or Sustained-Release Formulation) Infection->Treatment Monitoring Monitor Animal Health and Survival Treatment->Monitoring Endpoint Endpoint Analysis: Fungal Burden in Organs (CFU) Monitoring->Endpoint Data_Analysis Data Analysis and Comparison Endpoint->Data_Analysis HalfLife_Strategies cluster_strategies Strategies to Extend Half-Life / Maintain Exposure Short_Half_Life Short In Vivo Half-Life of Nikkomycin Z Dosing Optimized Dosing (e.g., Frequent Administration) Short_Half_Life->Dosing Address with Sustained_Release Sustained-Release Formulations Short_Half_Life->Sustained_Release Address with Nanoparticles Nanoparticle Encapsulation (e.g., PLGA-PEG) Short_Half_Life->Nanoparticles Address with Liposomes Liposomal Formulations Short_Half_Life->Liposomes Address with Chemical_Mod Chemical Modification (Hypothetical) Short_Half_Life->Chemical_Mod Address with

References

Technical Support Center: Overcoming Intrinsic Resistance of Aspergillus fumigatus to Nikkomycin Z

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers investigating the intrinsic resistance of Aspergillus fumigatus to the chitin (B13524) synthase inhibitor, Nikkomycin Z.

Frequently Asked Questions (FAQs)

Q1: Why is Aspergillus fumigatus intrinsically resistant to Nikkomycin Z monotherapy?

A: Aspergillus fumigatus exhibits intrinsic resistance to Nikkomycin Z because the initial inhibition of chitin synthesis triggers a compensatory mechanism known as the Cell Wall Integrity (CWI) pathway. This pathway senses cell wall stress and upregulates the expression of chitin synthase genes, effectively overriding the inhibitory action of Nikkomycin Z. The activation of this salvage pathway leads to increased chitin production, reinforcing the cell wall and rendering the fungus resistant to the drug's effects when used alone.

Q2: What is the Cell Wall Integrity (CWI) pathway and how is it activated by Nikkomycin Z?

A: The CWI pathway is a conserved signaling cascade in fungi that responds to cell wall stress. In A. fumigatus, cell surface sensors detect damage or stress, initiating a signaling cascade through the GTPase Rho1. This activates protein kinase C (PkcA), which in turn activates a MAP kinase cascade, culminating in the phosphorylation and activation of the downstream MAPK, MpkA. Activated MpkA then translocates to the nucleus to regulate the transcription of genes involved in cell wall synthesis and remodeling, including chitin synthases. Nikkomycin Z-induced chitin depletion is a potent trigger for this pathway.

CWI_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus rho1 Rho1 pkca PkcA rho1->pkca mapk_cascade MAPK Cascade (BckA-MkkA-MpkA) pkca->mapk_cascade mpka_p MpkA-P mapk_cascade->mpka_p Phosphorylation transcription Upregulation of Chitin Synthase Genes mpka_p->transcription Translocates & Activates nikkomycin Nikkomycin Z chitin_synthase Chitin Synthase nikkomycin->chitin_synthase Inhibits stress Cell Wall Stress (Chitin Depletion) chitin_synthase->stress stress->rho1 Activates Checkerboard_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_spores Prepare Spore Suspension (2x Conc.) inoculate Add Spore Suspension to All Wells (1:1 Ratio) prep_spores->inoculate prep_drugs Prepare Serial Dilutions of Drugs A & B in Plate prep_drugs->inoculate incubate Incubate Plate (37°C, 48h) inoculate->incubate read_mic Visually Read MICs for Each Combination incubate->read_mic calc_fic Calculate FIC Index (FIC_A + FIC_B) read_mic->calc_fic determine_syn Determine Synergy (FIC Index ≤ 0.5) calc_fic->determine_syn

Technical Support Center: Improving the Therapeutic Index of Nikkomycin Z Through Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nikkomycin (B1203212) Z. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the therapeutic index of Nikkomycin Z through combination therapy.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for using Nikkomycin Z in combination therapy?

A1: Nikkomycin Z, a competitive inhibitor of chitin (B13524) synthase, targets a crucial component of the fungal cell wall that is absent in mammals, suggesting a high therapeutic index.[1] However, its efficacy against some fungal species can be limited when used as a monotherapy.[2] Combination therapy with other antifungal agents, such as echinocandins and azoles, has been shown to result in synergistic or additive effects, enhancing its therapeutic potential.[2][3][4] This approach can lead to lower required doses of each drug, potentially reducing toxicity and overcoming antifungal resistance.

Q2: With which classes of antifungal agents does Nikkomycin Z exhibit synergy?

A2: Nikkomycin Z demonstrates significant synergy with two major classes of antifungal drugs:

  • Echinocandins (e.g., Caspofungin, Micafungin, Anidulafungin): These drugs inhibit β-(1,3)-D-glucan synthase, another key enzyme in fungal cell wall biosynthesis. The simultaneous inhibition of both chitin and glucan synthesis creates a potent synergistic effect, leading to enhanced fungal cell death.[3][4]

  • Azoles (e.g., Fluconazole (B54011), Itraconazole (B105839), Voriconazole): Azoles inhibit lanosterol (B1674476) 14α-demethylase, an enzyme involved in ergosterol (B1671047) biosynthesis, which is a vital component of the fungal cell membrane. The combination of cell wall and cell membrane disruption leads to a synergistic antifungal effect.[2][5]

Q3: What is the mechanism behind the synergy between Nikkomycin Z and echinocandins?

A3: The synergy arises from a dual attack on the fungal cell wall. Echinocandins inhibit β-(1,3)-D-glucan synthesis, which often triggers a compensatory stress response in the fungus, leading to an upregulation of chitin synthesis to maintain cell wall integrity. By simultaneously inhibiting chitin synthase with Nikkomycin Z, this compensatory mechanism is blocked, resulting in a catastrophic failure of the cell wall and potent fungicidal activity.

Q4: How does Nikkomycin Z synergy with azoles work?

A4: The synergistic interaction with azoles is based on a multi-faceted disruption of fungal cell homeostasis. Azoles disrupt the integrity and function of the fungal cell membrane by inhibiting ergosterol biosynthesis. This membrane stress can, in turn, affect the proper localization and function of chitin synthase, which is a membrane-bound enzyme. The compromised cell membrane may also increase the intracellular concentration of Nikkomycin Z. This combined assault on both the cell membrane and cell wall leads to enhanced antifungal efficacy.[2]

Q5: Is there evidence of cross-resistance between Nikkomycin Z and other antifungals?

A5: Current data suggests that Nikkomycin Z does not exhibit cross-resistance with other major antifungal classes. This is due to its unique mechanism of action targeting chitin synthase. In fact, combination therapy with Nikkomycin Z has shown efficacy against fungal strains that have developed resistance to other antifungals, such as echinocandin-resistant Candida albicans.[4]

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible results in checkerboard synergy assays.

  • Possible Cause 1: Inaccurate Drug Concentrations.

    • Solution: Ensure accurate preparation of stock solutions and serial dilutions. Use calibrated pipettes and perform quality control checks on drug concentrations if possible. Prepare fresh drug solutions for each experiment, as the stability of the compounds in solution can vary.

  • Possible Cause 2: Variation in Inoculum Preparation.

    • Solution: Standardize the fungal inoculum preparation. Use a spectrophotometer to adjust the turbidity of the fungal suspension to a consistent McFarland standard. Ensure the final inoculum concentration in the wells is within the recommended range for the specific fungal species being tested.

  • Possible Cause 3: Subjective Interpretation of Growth Inhibition.

    • Solution: Utilize a microplate reader to measure optical density (OD) for a more objective determination of the Minimum Inhibitory Concentration (MIC). Alternatively, a metabolic indicator dye such as XTT can be used to quantify fungal viability.[3]

  • Possible Cause 4: Edge Effects in Microtiter Plates.

    • Solution: Minimize evaporation from the outer wells by filling them with sterile media or water and not using them for experimental data. Ensure proper sealing of the microtiter plates during incubation.

Problem 2: Lack of in vivo efficacy in murine models despite promising in vitro synergy.

  • Possible Cause 1: Suboptimal Pharmacokinetics of Nikkomycin Z.

    • Solution: Nikkomycin Z has a relatively short half-life in mice.[6] Consider the dosing regimen carefully. Divided daily dosing or continuous administration (e.g., in drinking water) may be necessary to maintain therapeutic drug concentrations.[6] Refer to the pharmacokinetic data in the tables below for guidance.

  • Possible Cause 2: Inappropriate Murine Model.

    • Solution: The choice of mouse strain and the method of immunosuppression can significantly impact the outcome of the infection model. Ensure the chosen model is appropriate for the fungal pathogen being studied. For example, specific models are established for pulmonary, disseminated, and central nervous system coccidioidomycosis.[6]

  • Possible Cause 3: Timing of Treatment Initiation.

    • Solution: The timing of treatment initiation post-infection can influence efficacy. Early intervention may be more effective than treating an established infection. Design studies to evaluate different treatment initiation time points to determine the therapeutic window.

  • Possible Cause 4: Fungal Burden Quantification Issues.

    • Solution: Ensure consistent and accurate methods for determining fungal burden in target organs (e.g., colony-forming unit counts per gram of tissue). Homogenize tissues thoroughly and plate appropriate dilutions to obtain accurate colony counts.

Data Presentation

In Vitro Synergy of Nikkomycin Z with Echinocandins
Fungal SpeciesEchinocandinNikkomycin Z MIC (µg/mL) AloneEchinocandin MIC (µg/mL) AloneNikkomycin Z MIC (µg/mL) in CombinationEchinocandin MIC (µg/mL) in CombinationFICIInterpretationReference(s)
Candida albicans (Wild Type)Anidulafungin160.0320.0080.375Synergy[4][7]
Candida albicans (Wild Type)Micafungin160.0320.0080.375Synergy[4][7]
Candida albicans (fks Mutant)Anidulafungin16120.030.155Synergy[4][7]
Candida albicans (fks Mutant)Micafungin16120.030.155Synergy[4][7]
Candida parapsilosis (Biofilm)Caspofungin>642-40.125-320.5-20.25-0.5Synergy[3]
Candida parapsilosis (Biofilm)Micafungin>642-40.125-320.03-10.017-0.5Synergy[3]
Candida glabrataCaspofungin>1280.125-0.516-640.015-0.125<0.5Synergy[8]

FICI Interpretation: ≤ 0.5: Synergy; > 0.5 to 4.0: Indifferent/Additive; > 4.0: Antagonism

In Vitro Synergy of Nikkomycin Z with Azoles
Fungal SpeciesAzoleNikkomycin Z MIC (µg/mL) AloneAzole MIC (µg/mL) AloneInterpretation of InteractionReference(s)
Candida albicansFluconazole0.5 - 320.125 - >64Synergistic to Additive[5]
Candida parapsilosisFluconazole1 - 40.5 - 8Synergistic to Additive[5]
Cryptococcus neoformansFluconazole0.5 - >640.5 - 16Synergistic to Additive[5]
Coccidioides immitisFluconazole0.06 - 0.252 - 16Synergistic[5]
Aspergillus fumigatusItraconazole>640.25 - 2Synergistic[2]
Aspergillus flavusItraconazole>640.25 - 1Synergistic[2]
Pharmacokinetics of Nikkomycin Z in Healthy Human Subjects (Single Oral Dose)
Dose (mg)Cmax (µg/mL)Tmax (h)AUC₀₋∞ (µg·h/mL)t₁/₂ (h)Reference(s)
2502.21211.32.1 - 2.5[9]
5004.31322.82.1 - 2.5[9]
10006.42435.12.1 - 2.5[9]
15007.11440.22.1 - 2.5[9]
17508.87448.02.1 - 2.5[9]
20008.35447.72.1 - 2.5[9]
Reported Adverse Events in Phase I Single-Dose Nikkomycin Z Clinical Trial
Adverse EventFrequencyRelationship to DrugReference(s)
Headache1 case at 250 mgPossibly related[9]
Dizziness1 case at 250 mgPossibly related[9]
MigraineUnspecifiedUnrelated[9]
ToothacheUnspecifiedUnrelated[9]
EaracheUnspecifiedUnrelated[9]
VasodilationUnspecifiedUnrelated[9]
HematomaUnspecifiedUnrelated[9]
Upper respiratory infectionUnspecifiedUnrelated[9]
Elevated bilirubin, alkaline phosphatase, AST1 case at 1000 mg (resolved)Unspecified[9]

Note: No serious or dose-related adverse events were observed in this single-dose study.[9]

Experimental Protocols

Checkerboard Broth Microdilution Assay for Synergy Testing

Objective: To determine the in vitro interaction between Nikkomycin Z and another antifungal agent against a specific fungal isolate.

Materials:

  • Nikkomycin Z and second antifungal agent stock solutions

  • 96-well microtiter plates

  • RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Fungal isolate

  • Spectrophotometer

  • Sterile saline or PBS

  • 0.5 McFarland standard

Methodology:

  • Preparation of Drug Dilutions: a. Prepare stock solutions of each drug at a concentration at least 10 times the highest concentration to be tested. b. In a 96-well plate, serially dilute Nikkomycin Z two-fold along the y-axis (rows A-G) and the second antifungal agent two-fold along the x-axis (columns 1-10). Row H will contain only the second agent's dilutions, and column 11 will contain only Nikkomycin Z's dilutions to determine their individual MICs. Column 12 will serve as a growth control (no drug).[5][10]

  • Inoculum Preparation: a. Culture the fungal isolate on an appropriate agar (B569324) medium. b. Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. c. Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 - 2.5 x 10³ CFU/mL in each well.[5]

  • Inoculation and Incubation: a. Inoculate each well of the microtiter plate with the prepared fungal suspension. b. Incubate the plate at 35°C for 24-48 hours, depending on the growth rate of the fungus.[5]

  • Reading and Interpretation: a. Determine the MIC of each drug alone and in combination by visual inspection of turbidity or by measuring the OD at 490 nm. The MIC is the lowest concentration that causes significant growth inhibition (e.g., ≥50%) compared to the growth control. b. Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
    • FICI = FIC of Drug A + FIC of Drug B c. Interpret the FICI value: ≤ 0.5 indicates synergy, > 0.5 to 4.0 indicates an indifferent or additive effect, and > 4.0 indicates antagonism.

In Vivo Murine Model of Disseminated Coccidioidomycosis

Objective: To evaluate the in vivo efficacy of Nikkomycin Z combination therapy in a murine model of disseminated coccidioidomycosis.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Coccidioides immitis arthroconidia

  • Nikkomycin Z and combination drug

  • Vehicle for drug administration (e.g., sterile water)

  • Sterile saline

  • Materials for intravenous injection and oral gavage

  • Tissue homogenizer

  • Agar plates for fungal culture

Methodology:

  • Infection: a. Prepare a suspension of C. immitis arthroconidia in sterile saline at the desired concentration. b. Infect mice via intravenous injection with a predetermined number of arthroconidia to establish a disseminated infection.[6]

  • Treatment: a. Begin treatment at a specified time point post-infection (e.g., 24 or 48 hours). b. Administer Nikkomycin Z and the combination drug at the desired doses and frequencies. Due to the short half-life of Nikkomycin Z, twice-daily oral gavage is often employed.[6] c. Include control groups receiving vehicle only and each drug as monotherapy.

  • Monitoring and Endpoint: a. Monitor mice daily for signs of illness and mortality. b. At a predetermined endpoint (e.g., 14 days post-infection), euthanize the mice.

  • Fungal Burden Determination: a. Aseptically remove target organs (e.g., lungs, spleen, liver). b. Weigh the organs and homogenize them in a known volume of sterile saline. c. Plate serial dilutions of the tissue homogenates onto appropriate agar medium. d. Incubate the plates and count the number of colony-forming units (CFUs) to determine the fungal burden per gram of tissue.

  • Data Analysis: a. Compare the survival curves between treatment groups using a log-rank test. b. Compare the organ fungal burdens between groups using appropriate statistical tests (e.g., Mann-Whitney U test).

Signaling Pathways and Experimental Workflows

Fungal Cell Wall Integrity (CWI) Pathway

CWI_Pathway cluster_CellSurface Cell Surface cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Cell Wall Stress Cell Wall Stress Sensors Sensors Cell Wall Stress->Sensors Activates Rho1 Rho1 Sensors->Rho1 Activates PKC1 PKC1 Rho1->PKC1 Activates MAPK Cascade MAPKKK (Bck1) -> MAPKK (Mkk1/2) -> MAPK (Mpk1) PKC1->MAPK Cascade Phosphorylates Transcription Factors Rlm1, Swi4/Swi6 MAPK Cascade->Transcription Factors Phosphorylates & Activates Gene Expression Cell Wall Biosynthesis Genes (e.g., FKS, CHS) Transcription Factors->Gene Expression Induces

Caption: Fungal Cell Wall Integrity (CWI) Signaling Pathway.

Calcineurin Signaling Pathway in Fungi

Calcineurin_Pathway cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Stress (e.g., Ca2+) Stress (e.g., Ca2+) Ca2+ Influx Ca2+ Influx Stress (e.g., Ca2+)->Ca2+ Influx Calmodulin (CaM) Calmodulin (CaM) Ca2+ Influx->Calmodulin (CaM) Activates Calcineurin (Cna1/Cnb1) Calcineurin (Cna1/Cnb1) Calmodulin (CaM)->Calcineurin (Cna1/Cnb1) Activates Crz1 (Phosphorylated) Crz1 (Phosphorylated) Calcineurin (Cna1/Cnb1)->Crz1 (Phosphorylated) Dephosphorylates Crz1 (Dephosphorylated) Crz1 (Dephosphorylated) Crz1 (Phosphorylated)->Crz1 (Dephosphorylated) Translocates to Nucleus Gene Expression Stress Response Genes (e.g., FKS2, PMR1) Crz1 (Dephosphorylated)->Gene Expression Induces

Caption: Calcineurin Signaling Pathway in Fungi.

High-Osmolarity Glycerol (HOG) Pathway in Fungi

HOG_Pathway cluster_CellSurface Cell Surface cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Osmotic Stress Osmotic Stress Sln1/Sho1 Branches Sln1/Sho1 Branches Osmotic Stress->Sln1/Sho1 Branches Activates Pbs2 (MAPKK) Pbs2 (MAPKK) Sln1/Sho1 Branches->Pbs2 (MAPKK) Activates Hog1 (MAPK) Hog1 (MAPK) Pbs2 (MAPKK)->Hog1 (MAPK) Phosphorylates Hog1 (Phosphorylated) Hog1 (Phosphorylated) Hog1 (MAPK)->Hog1 (Phosphorylated) Translocates to Nucleus Gene Expression Osmotic Stress Response Genes Hog1 (Phosphorylated)->Gene Expression Induces

Caption: High-Osmolarity Glycerol (HOG) Pathway in Fungi.

Experimental Workflow for In Vitro and In Vivo Synergy Assessment

Synergy_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Validation Checkerboard Assay Checkerboard Assay FICI Calculation FICI Calculation Checkerboard Assay->FICI Calculation Synergy Determination Synergy Determination FICI Calculation->Synergy Determination Murine Infection Model Murine Infection Model Synergy Determination->Murine Infection Model Informs Combination Therapy Combination Therapy Murine Infection Model->Combination Therapy Efficacy Assessment Survival & Fungal Burden Combination Therapy->Efficacy Assessment

Caption: Workflow for Synergy Assessment.

References

Factors affecting Nikkomycin Lx activity in different culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in navigating challenges associated with the use of Nikkomycin (B1203212) Z (often referred to as Nikkomycin Lx) in various experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of Nikkomycin Z in laboratory experiments.

Question 1: Why am I observing reduced or no antifungal activity with Nikkomycin Z in my culture medium?

Answer: Several factors in your culture medium can significantly impact the activity of Nikkomycin Z.

  • pH of the Medium: Nikkomycin Z is highly susceptible to degradation in neutral to alkaline conditions.[1] Its degradation rate is maximal at a pH of 7.5.[1][2] Most standard cell culture media are buffered to a pH of 7.2-7.4, which can lead to significant degradation of the compound over time.[1] For optimal stability and activity, the pH of the medium should be adjusted to a more acidic range, such as 6.0.[1][3]

  • Presence of Peptides: The antifungal activity of Nikkomycin Z is dependent on its uptake into the fungal cell, a process mediated by a dipeptide permease transport system.[3][4][5] If your medium is rich in peptides, such as those containing peptone, these will compete with Nikkomycin Z for uptake, effectively antagonizing its activity.[6][7] The presence of 2% (w/v) Bacto-peptone in a medium has been shown to abolish the drug's activity.[6] Transported dipeptides are particularly effective antagonists.[6][7]

  • Nutrient Concentration: The level of inhibition can be influenced by the concentration of nutrients in the culture medium.[8]

Question 2: How stable is Nikkomycin Z in aqueous solutions and at different temperatures?

Answer: The stability of Nikkomycin Z is highly dependent on both pH and temperature.

  • pH Stability: The compound is most stable in acidic conditions and degrades as the pH increases towards neutral and slightly alkaline conditions.[1][2] The degradation in aqueous solutions follows apparent first-order kinetics.[2] At 37°C, the degradation rate increases from pH 4.0 to 7.5 and then decreases from pH 7.5 to 10.2.[2] The half-life at pH 7.5 and 37°C is approximately 8.6 hours.[2]

  • Temperature Stability: Degradation is temperature-dependent.[1] It is crucial to store stock solutions at -20°C or lower for long-term stability and to prepare aliquots for single use to avoid repeated freeze-thaw cycles.[1] Minimize the time that Nikkomycin Z solutions are kept at room temperature or higher.[1]

Question 3: Are there variations in Nikkomycin Z activity when conducting animal studies?

Answer: Yes, the stability of Nikkomycin Z can vary significantly in the plasma of different animal species.[1][2] This is primarily due to enzymatic degradation by esterases present in the plasma.[2] For instance, degradation rates are much higher in rat, mouse, and rabbit plasma compared to dog plasma.[1][2] When working with plasma from species known to have high esterase activity, consider adding an esterase inhibitor like sodium fluoride (B91410) (NaF) to minimize degradation.[1][2]

Question 4: What is the mechanism of action for Nikkomycin Z?

Answer: Nikkomycin Z is a competitive inhibitor of chitin (B13524) synthase, an enzyme essential for the synthesis of chitin, a critical component of the fungal cell wall.[3][4][5][9] Its structure is similar to UDP-N-acetylglucosamine (UDP-GlcNAc), the natural substrate of chitin synthase.[3][4] By binding to the enzyme's active site, Nikkomycin Z blocks the formation of chitin chains, which disrupts the cell wall's integrity, leading to osmotic instability and fungal cell death.[3][5]

Quantitative Data Summary

Table 1: Degradation Kinetics of Nikkomycin Z at 37°C
Medium/MatrixpHApparent First-Order Rate Constant (k)Half-Life (t½)
Aqueous Buffer7.58.08 x 10⁻² h⁻¹8.6 h
Dog Plasma~7.46.14 x 10⁻² h⁻¹~11.3 h
Rabbit Plasma~7.45.10 x 10⁻¹ h⁻¹~1.4 h
Mouse Plasma~7.43.64 x 10⁻² min⁻¹~19.0 min
Rat Plasma~7.41.74 x 10⁻¹ min⁻¹~4.0 min
(Data sourced from a study on the stability of Nikkomycin Z in aqueous solutions and various animal plasmas[2])

Experimental Protocols

Protocol: Broth Microdilution MIC Assay for Nikkomycin Z

This protocol is based on established guidelines and findings for determining the Minimum Inhibitory Concentration (MIC) of Nikkomycin Z against fungal pathogens.[3]

I. Materials

  • Nikkomycin Z powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate

  • Morpholinepropanesulfonic acid (MOPS)

  • 1 M Hydrochloric acid (HCl)

  • Sterile 96-well microtiter plates

  • Fungal isolates

  • Sabouraud Dextrose Agar (SDA) or other appropriate growth medium

  • Sterile saline (0.85%)

  • Spectrophotometer

II. Preparation of Media and Reagents

  • RPMI-MOPS Medium: Prepare RPMI 1640 medium as per the manufacturer's instructions. Supplement with 0.165 M MOPS buffer. Crucially, adjust the pH of the medium to 6.0 with 1 M HCl , as Nikkomycin Z is more stable under these acidic conditions.[1][3] Sterilize the final medium by filtration.

  • Nikkomycin Z Stock Solution: Dissolve Nikkomycin Z powder in DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Store in single-use aliquots at -20°C or below.[3]

III. Inoculum Preparation

  • Yeast Suspensions (e.g., Candida species):

    • Subculture the yeast on an SDA plate and incubate at 35°C for 24-48 hours.[3]

    • Harvest fresh colonies and suspend them in sterile saline.[3]

    • Adjust the suspension's turbidity to a 0.5 McFarland standard (Optical Density of 0.09-0.13 at 530 nm), which corresponds to approximately 1-5 x 10⁶ CFU/mL.[3]

    • Dilute this suspension in the prepared RPMI-MOPS medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.[3]

  • Filamentous Fungi Suspensions (e.g., Aspergillus species):

    • Grow the fungus on an SDA plate until sporulation occurs.[3]

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.[3]

    • Adjust the conidial suspension to the desired concentration using a hemacytometer or spectrophotometer and dilute in RPMI-MOPS medium.[3]

IV. Assay Procedure

  • Add 100 µL of RPMI-MOPS medium to all wells of a 96-well plate.

  • Add 100 µL of the Nikkomycin Z stock solution to the first well and perform serial twofold dilutions across the plate.

  • Add 100 µL of the final diluted fungal inoculum to each well.

  • Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubate the plate at 35-37°C for 24-72 hours, depending on the fungus's growth rate.[5]

V. MIC Determination The MIC is the lowest concentration of Nikkomycin Z that causes significant inhibition of growth (e.g., ≥80%) compared to the drug-free growth control well, as determined by visual inspection.[5]

Visualizations

NikkomycinZ_Mechanism cluster_extracellular Extracellular Space cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space NikZ Nikkomycin Z Permease Dipeptide Permease NikZ->Permease Transport Peptides Dipeptides (e.g., in Peptone) Peptides->Permease Competition NikZ_in Nikkomycin Z Permease->NikZ_in ChitinSynthase Chitin Synthase NikZ_in->ChitinSynthase Inhibition Chitin Chitin (Cell Wall Component) ChitinSynthase->Chitin Synthesis UDP_GlcNAc UDP-GlcNAc (Substrate) UDP_GlcNAc->ChitinSynthase Binds

Caption: Mechanism of action of Nikkomycin Z and competitive inhibition by peptides.

Factors_Affecting_Activity Start High Nikkomycin Z Activity Reduced Reduced/No Activity F1 Neutral/Alkaline pH (e.g., pH 7.5) R1 Chemical Degradation F1->R1 F2 High Peptide Concentration R2 Competition for Cellular Uptake F2->R2 F3 High Temperature (e.g., > -20°C storage) F3->R1 R1->Reduced R2->Reduced

Caption: Key factors leading to the reduction of Nikkomycin Z activity in vitro.

MIC_Workflow prep_media 1. Prepare RPMI-MOPS Medium (pH 6.0) prep_drug 2. Prepare Nikkomycin Z Stock & Serial Dilutions prep_media->prep_drug inoculate 4. Inoculate 96-well Plate prep_drug->inoculate prep_inoculum 3. Prepare Fungal Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate 5. Incubate Plate (35°C, 24-72h) inoculate->incubate read_mic 6. Read MIC Visually incubate->read_mic result Result: Lowest concentration with significant growth inhibition read_mic->result

Caption: Experimental workflow for determining the MIC of Nikkomycin Z.

References

Technical Support Center: Interpreting Morphological Changes Induced by Nikkomycin Lx

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Nikkomycin (B1203212) Lx. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected morphological changes in fungi during your experiments.

Disclaimer: Nikkomycin Lx is a member of the nikkomycin family of chitin (B13524) synthase inhibitors. The vast majority of published research has been conducted on its close analog, Nikkomycin Z . The information provided herein is based on the established mechanism and observed effects of Nikkomycin Z, which are expected to be highly analogous to those of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, like Nikkomycin Z, acts as a competitive inhibitor of chitin synthase.[1] Chitin is an essential structural polysaccharide in the fungal cell wall, providing rigidity and support.[2] By mimicking the natural substrate of chitin synthase (UDP-N-acetylglucosamine), this compound blocks the synthesis of chitin, leading to a weakened cell wall, osmotic instability, and ultimately, fungal cell lysis and death.[1]

Q2: What are the expected morphological changes in fungi treated with this compound?

A2: Given its mechanism of action, the expected morphological changes include:

  • Swelling of hyphal tips: Inhibition of chitin synthesis at the site of active growth leads to the accumulation of cytoplasmic contents and osmotic pressure, causing the hyphal tips to swell.

  • Cell lysis and bursting: The weakened cell wall is unable to withstand internal turgor pressure, leading to rupture and leakage of cellular contents.[3]

  • Aberrant septation: Chitin is a key component of the septum that divides fungal cells. Disruption of its synthesis can lead to incomplete or absent septa.[3]

  • Overall growth inhibition: By disrupting cell wall integrity, this compound is expected to inhibit fungal proliferation.

Q3: We are observing fungal growth at high concentrations of this compound, even though lower concentrations are inhibitory. What is happening?

A3: This phenomenon is known as the "paradoxical effect" or "Eagle-like effect".[4][5] While seemingly counterintuitive, it has been observed with other cell wall-active antifungal agents like echinocandins.[5] It is characterized by the resumption of fungal growth at concentrations above the Minimal Inhibitory Concentration (MIC).[5] This is not typically considered a form of classical resistance but rather a complex cellular stress response.

Q4: What is the underlying mechanism of the paradoxical effect?

A4: The paradoxical effect is often a result of a compensatory stress response. When the primary cell wall component synthesis is inhibited (in this case, chitin), the fungus may activate salvage pathways to reinforce its cell wall.[5] A key response is the significant upregulation of the synthesis of other cell wall components, which can paradoxically lead to renewed growth at high drug concentrations. The Cell Wall Integrity (CWI) signaling pathway is central to coordinating this response.

Troubleshooting Unexpected Morphological Changes

Issue 1: My fungus shows increased hyphal branching and swelling, but not cell death, at high this compound concentrations.

  • Possible Cause: This is a classic sign of the paradoxical effect. The fungus is likely upregulating compensatory pathways to counteract the effect of the drug. One significant change can be the thickening of the cell wall. For instance, treatment of Rhizopus delemar with Nikkomycin Z has been shown to double the cell wall thickness.

  • Troubleshooting Steps:

    • Verify the paradoxical effect: Perform a dose-response experiment with a wide range of this compound concentrations to confirm that you observe growth at higher concentrations and inhibition at lower concentrations.

    • Quantify chitin content: Stain the fungal cells with Calcofluor White and analyze via fluorescence microscopy or flow cytometry. A significant increase in fluorescence intensity in the paradoxically growing cells compared to untreated controls would support the activation of a compensatory chitin synthesis response.

    • Analyze CWI pathway activation: Perform a Western blot to detect the phosphorylated (active) form of the terminal MAP kinase of the CWI pathway (e.g., Mpk1/Slt2 in yeast). Increased phosphorylation in treated cells indicates the activation of this stress response pathway.

Issue 2: I am seeing balloon-like structures and aberrant morphologies that are not typical for my fungal species.

  • Possible Cause: These are likely direct consequences of chitin synthase inhibition. Without proper chitin deposition, the cell wall expands unevenly, leading to these unusual shapes.

  • Troubleshooting Steps:

    • Microscopic examination: Use high-resolution microscopy (e.g., confocal or electron microscopy) to detail the structural changes. Stain with Calcofluor White to visualize chitin distribution. You may observe irregular or patchy chitin deposition.

    • Osmotic stabilization: Grow the fungi in the presence of an osmotic stabilizer like sorbitol (e.g., 1.2 M).[3] If the morphological changes are due to osmotic instability, the presence of an external stabilizer should partially or fully rescue the phenotype.

    • Quantify morphological parameters: Use image analysis software to quantify changes in cell diameter, hyphal length, and branching patterns. This will provide quantitative data on the drug's effect.

Data Presentation

Table 1: In Vitro Activity of Nikkomycin Z Against Various Fungi

Fungal SpeciesDrugMIC50 (mg/L)MIC90 (mg/L)MIC Range (mg/L)Reference
Candida aurisNikkomycin Z2320.125 to >64[4]

Table 2: Effect of Nikkomycin Z on Fungal Cell Wall Thickness

Fungal SpeciesTreatmentAverage Cell Wall Thickness (nm)Fold ChangeReference
Rhizopus delemarControl45 ± 10-
Rhizopus delemarNikkomycin Z90 ± 202.0

Experimental Protocols

Protocol 1: Quantification of Fungal Chitin Content using Calcofluor White Staining and Flow Cytometry

This protocol allows for the high-throughput quantification of chitin content in fungal cells.

Materials:

  • Fungal culture

  • This compound

  • Phosphate Buffered Saline (PBS)

  • Calcofluor White (CFW) staining solution (1 mg/mL stock in DMSO)

  • Flow cytometer

Procedure:

  • Culture Preparation: Grow the fungus in a suitable liquid medium with and without various concentrations of this compound.

  • Cell Harvesting: Harvest the fungal cells by centrifugation (e.g., 5000 x g for 5 minutes).

  • Washing: Wash the cell pellet twice with PBS to remove residual medium.

  • Staining: Resuspend the cells in PBS containing CFW at a final concentration of 10-25 µg/mL.

  • Incubation: Incubate the cells in the dark at room temperature for 10-15 minutes.

  • Washing: Wash the cells once with PBS to remove excess stain.

  • Flow Cytometry: Resuspend the cells in PBS and analyze on a flow cytometer using a UV or violet laser for excitation (e.g., 355 nm or 405 nm) and collecting emission at ~430-450 nm.

  • Data Analysis: Analyze the geometric mean fluorescence intensity of the stained cell population. An increase in fluorescence intensity corresponds to a higher chitin content.

Protocol 2: Analysis of Fungal Morphology by Microscopy

This protocol outlines the steps for visualizing fungal morphology and chitin distribution.

Materials:

  • Fungal culture on solid or in liquid media

  • This compound

  • Microscope slides and coverslips

  • Calcofluor White (CFW) staining solution

  • (Optional) 10% Potassium Hydroxide (KOH)

  • Fluorescence microscope

Procedure:

  • Sample Preparation:

    • From liquid culture: Transfer a small volume of the culture to a microscope slide.

    • From solid media: Use a sterile needle or loop to transfer a small portion of the fungal colony to a drop of water or PBS on a slide.

  • Staining: Add one drop of CFW solution to the sample on the slide. (Optional: A drop of 10% KOH can be added to clear the specimen and enhance visualization).

  • Incubation: Place a coverslip over the sample and let it stand for 1-5 minutes.

  • Microscopy: Examine the slide using a fluorescence microscope with a UV or DAPI filter set. Fungal elements will fluoresce bright blue-white.

  • Image Analysis: Capture images and use image analysis software (e.g., ImageJ, Fiji) to quantify morphological parameters such as hyphal diameter, cell length, and septal spacing.

Protocol 3: Western Blot for a-pMAPK (Slt2/Mpk1) in Fungi

This protocol details the detection of the activated form of the CWI pathway's terminal MAPK.

1. Protein Extraction:

  • Grow fungal cells to mid-log phase and treat with this compound for the desired time.

  • Harvest ~10^8 cells by centrifugation and wash with sterile water.

  • Resuspend the cell pellet in 200 µL of extraction buffer (0.1 M NaOH, 0.05 M EDTA, 2% SDS, 2% 2-mercaptoethanol, plus protease and phosphatase inhibitors).

  • Incubate at 95°C for 10 minutes.

  • Add 5 µL of 4 M acetic acid to neutralize the extract.

  • Add 50 µL of 5x SDS-PAGE loading buffer and vortex.

  • Centrifuge at maximum speed for 5 minutes and collect the supernatant.

2. SDS-PAGE and Western Blotting:

  • Determine the protein concentration of the extracts (e.g., using a BCA assay).

  • Load equal amounts of protein (20-50 µg) per lane on an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane for 1 hour at room temperature in Tris-buffered saline with 0.1% Tween 20 (TBST) containing 5% Bovine Serum Albumin (BSA). Note: Use BSA for blocking when probing for phosphorylated proteins, as milk contains phosphoproteins that can increase background.

  • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the MAPK (e.g., anti-phospho-p44/p42 MAPK, which recognizes phosphorylated Slt2/Mpk1).

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the MAPK.

Visualizations

CWI_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wsc1 Wsc1/Mid2 Rho1_GDP Rho1-GDP Wsc1->Rho1_GDP Activates GEF (Rom2) Rho1_GTP Rho1-GTP Rho1_GDP->Rho1_GTP GTP exchange Pkc1 Pkc1 Rho1_GTP->Pkc1 Activates Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 P Slt2 Slt2/Mpk1 (MAPK) Mkk1_2->Slt2 P Rlm1 Rlm1/Swi4/Swi6 Slt2->Rlm1 P Gene_Expression Gene Expression (Cell Wall Genes, e.g., CHS) Rlm1->Gene_Expression Stress Cell Wall Stress (this compound) Stress->Wsc1

Caption: Fungal Cell Wall Integrity (CWI) Signaling Pathway.

Experimental_Workflow cluster_characterization Phenotypic Characterization cluster_mechanism Mechanistic Investigation start Observe Unexpected Morphological Changes with this compound dose_response Dose-Response Curve (Confirm Paradoxical Effect) start->dose_response morpho_analysis Microscopy Analysis (Calcofluor White Staining) start->morpho_analysis chitin_quant Chitin Quantification (Flow Cytometry) dose_response->chitin_quant quantify_morpho Quantify Morphology (Image Analysis Software) morpho_analysis->quantify_morpho quantify_morpho->chitin_quant cwi_activation CWI Pathway Activation (Western Blot for p-MAPK) chitin_quant->cwi_activation interpretation Interpret Results: Compensatory Stress Response cwi_activation->interpretation

Caption: Experimental workflow for investigating unexpected morphologies.

Troubleshooting_Logic start Unexpected Fungal Morphology Is there growth at high this compound concentrations? paradoxical_effect Paradoxical Effect Likely - Verify with dose-response curve - Quantify chitin content - Check CWI pathway activation start:f1->paradoxical_effect Yes direct_toxicity Direct Toxicity/Wall Damage - Examine morphology with microscopy - Use osmotic stabilizer - Quantify cell viability start:f1->direct_toxicity No

Caption: Troubleshooting logic for unexpected morphological changes.

References

Technical Support Center: Optimizing Nikkomycin Z Dosing in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Nikkomycin (B1203212) Z. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vivo experiments. The following frequently asked questions (FAQs) and troubleshooting guides directly address specific issues you might encounter when optimizing the dosing frequency of Nikkomycin Z in mouse models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Nikkomycin Z?

A1: Nikkomycin Z is an experimental antifungal agent that functions as a competitive inhibitor of chitin (B13524) synthase.[1][2] Chitin is a crucial component of the fungal cell wall, and its inhibition leads to instability and lysis of the fungal cells.[1][3] This mechanism is highly selective for fungi as chitin is absent in mammals, suggesting a low potential for toxicity in host organisms.[4] The effectiveness of Nikkomycin Z depends on its ability to enter the fungal cell, which is facilitated by a dipeptide permease-mediated transport system.[1][5]

NikkomycinZ_Mechanism cluster_fungal_cell Fungal Cell cluster_extracellular Extracellular UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin Chitin_Synthase->Chitin Synthesizes Cell_Wall Fungal Cell Wall (Integrity) Chitin->Cell_Wall Lysis Cell Lysis Cell_Wall->Lysis Loss of Integrity leads to Nikkomycin_Z_ext Nikkomycin Z Permease Dipeptide Permease Nikkomycin_Z_ext->Permease Transport into cell Nikkomycin_Z_int Nikkomycin Z Permease->Nikkomycin_Z_int Nikkomycin_Z_int->Chitin_Synthase Competitively Inhibits

Caption: Nikkomycin Z competitively inhibits chitin synthase, disrupting fungal cell wall synthesis.

Q2: What is the recommended starting dose for Nikkomycin Z in mouse models of coccidioidomycosis?

A2: Based on multiple studies, a dose of 80 mg/kg/day, administered as 40 mg/kg twice daily (BID), has been shown to nearly eradicate infection in a murine respiratory model of coccidioidomycosis.[6][7] Doses as high as 1000 mg/kg/day have been well-tolerated in mice.[8] For central nervous system (CNS) coccidioidomycosis, oral doses of 50, 100, or 300 mg/kg administered three times daily (TID) have demonstrated significant improvements in survival and reduction in brain fungal burden.[9]

Q3: How can the short half-life of Nikkomycin Z be managed in experimental settings?

A3: Nikkomycin Z has a short half-life in both mice and humans, which necessitates strategies to maintain therapeutic concentrations.[8][10][11] The most common and effective approaches are:

  • Frequent Dosing: Administering the total daily dose in divided doses, such as twice daily (BID) or three times daily (TID), is more effective than a single daily dose.[12][13]

  • Sustained-Release Simulation: Administering Nikkomycin Z in the drinking water can simulate a sustained-release formulation and has shown superior outcomes in murine models of CNS coccidioidomycosis compared to twice-daily dosing.[14][15]

Troubleshooting Guides

Problem 1: Poor in vivo efficacy despite promising in vitro results.

  • Possible Cause: Suboptimal dosing frequency leading to drug concentrations falling below the minimum inhibitory concentration (MIC). Due to its rapid clearance, infrequent dosing can lead to periods where the fungal pathogen can recover and proliferate.[10]

  • Troubleshooting Steps:

    • Increase Dosing Frequency: Switch from a once-daily (QD) to a twice-daily (BID) or three-times-daily (TID) regimen while keeping the total daily dose constant.[9][13]

    • Simulate Sustained Release: Consider administering Nikkomycin Z in the drinking water to provide more continuous exposure.[8][14] This method has been shown to be highly effective.[8][14]

    • Pharmacokinetic Analysis: Conduct a pharmacokinetic study in your mouse model to determine the plasma and tissue concentrations of Nikkomycin Z over time with your current dosing regimen. This will help you understand if therapeutic levels are being maintained.

troubleshooting_efficacy Start Poor In Vivo Efficacy Cause Possible Cause: Suboptimal Dosing Frequency (Short Half-Life Issue) Start->Cause Step1 Troubleshooting Step 1: Increase Dosing Frequency (e.g., from QD to BID/TID) Cause->Step1 Implement Step2 Troubleshooting Step 2: Simulate Sustained Release (Administer in Drinking Water) Cause->Step2 Consider Alternative Step3 Troubleshooting Step 3: Conduct Pharmacokinetic Study (Measure Drug Levels) Cause->Step3 Investigate Further Outcome Improved Efficacy Step1->Outcome Step2->Outcome Step3->Outcome

Caption: Troubleshooting workflow for addressing poor in vivo efficacy of Nikkomycin Z.

Problem 2: Difficulty in establishing a disseminated infection model for efficacy testing.

  • Possible Cause: The inoculum size and the timing of treatment initiation are critical for establishing a robust and reproducible infection model.

  • Troubleshooting Steps:

    • Optimize Inoculum: For disseminated coccidioidomycosis, intravenous (i.v.) challenge with varying arthroconidial inocula (e.g., low vs. high) can be used to produce different levels of disease severity.[8]

    • Adjust Treatment Start Time: In murine respiratory models, delaying the start of treatment to 120 hours post-infection allows for a more established infection to be treated.[6][7] For CNS infections, treatment is often initiated 2-3 days post-infection.[9][14]

Quantitative Data Summary

The following tables summarize the efficacy of different Nikkomycin Z dosing regimens in various murine models.

Table 1: Efficacy of Nikkomycin Z in Murine CNS Coccidioidomycosis [14]

Treatment Group (mg/kg/day)Administration RouteSurvival Rate (%)Brain Sterilization Rate (%)
Untreated Control-110
Fluconazole (B54011) (100)Oral Gavage (QD)5020
Nikkomycin Z (30)Drinking Water7086
Nikkomycin Z (100)Drinking Water9089
Nikkomycin Z (300)Drinking Water10080

Table 2: Efficacy of Nikkomycin Z in Murine Disseminated Coccidioidomycosis (High-Inoculum Challenge) [8]

Treatment Group (mg/kg/day)Administration RouteMean Log10 CFU/g LungMean Log10 CFU/g LiverMean Log10 CFU/g Spleen
Water ControlOral5.85.54.7
FluconazoleOral Gavage4.54.23.5
Nikkomycin Z (20)Drinking Water4.23.83.1
Nikkomycin Z (60)Drinking Water3.53.12.5
Nikkomycin Z (200)Drinking Water2.11.91.5
Nikkomycin Z (600)Drinking Water1.51.21.0
Nikkomycin Z (2000)Drinking Water1.00.80.6
Nikkomycin Z (6000)Drinking Water0.80.60.5

Table 3: Impact of Dosing Frequency and Duration on Fungal Burden in Murine Pulmonary Coccidioidomycosis [6][13]

Treatment GroupTotal Daily Dose (mg/kg)FrequencyDuration (days)Outcome
Nikkomycin Z80BID75 of 6 mice culture-negative
Nikkomycin Z160BID75 of 6 mice culture-negative
Nikkomycin Z80QD71 of 6 mice culture-negative
Nikkomycin Z80QD21Significantly greater fungal clearance than 7-day treatment

Experimental Protocols

Protocol 1: In Vivo Efficacy in a Murine Model of Disseminated Coccidioidomycosis

This protocol is adapted from studies investigating sustained-release dosing simulations.[8]

  • Animal Model: Use appropriate mouse strains (e.g., BALB/c or C57BL/6).

  • Infection: Challenge mice intravenously with a low or high inoculum of Coccidioides arthroconidia.

  • Treatment Initiation: Begin treatment 3 days post-infection.

  • Dosing Regimens:

    • Control Group: Administer water alone.

    • Comparator Group: Administer a standard antifungal like fluconazole via oral gavage at a high dose.

    • Nikkomycin Z Groups: Administer Nikkomycin Z in the drinking water to achieve target daily doses (e.g., 20, 60, 200, 600, 2000, 6000 mg/kg/day).

  • Treatment Duration: Continue therapy for 5 days.

  • Endpoint Analysis: Two days after the cessation of treatment, euthanize the mice and harvest organs (lungs, liver, spleen). Homogenize tissues and perform quantitative cultures to determine the fungal burden (CFU/gram of tissue).

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Select Mouse Strain C Intravenous Infection of Mice A->C B Prepare Coccidioides Arthroconidia Inoculum B->C D Initiate Treatment (Day 3 Post-Infection) C->D E Administer Dosing Regimens (Control, Fluconazole, NikZ in water) for 5 Days D->E F Euthanize Mice (Day 2 Post-Treatment) E->F G Harvest Organs (Lungs, Liver, Spleen) F->G H Homogenize Tissues and Perform Quantitative Cultures G->H I Determine Fungal Burden (CFU/gram) H->I

Caption: Experimental workflow for testing Nikkomycin Z efficacy in a disseminated coccidioidomycosis model.

References

Managing variability in Nikkomycin Lx susceptibility testing results

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The information provided pertains to Nikkomycin (B1203212) Z , the most extensively studied member of the nikkomycin family with clinically relevant antifungal activity. "Nikkomycin Lx" is not a standard designation in published literature, and user queries regarding it are typically understood to refer to Nikkomycin Z.

This guide is intended for researchers, scientists, and drug development professionals to provide standardized protocols, address common sources of variability, and offer troubleshooting solutions for in vitro Nikkomycin Z susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Nikkomycin Z?

A1: Nikkomycin Z is a competitive inhibitor of chitin (B13524) synthase, an essential enzyme for the synthesis of chitin, a critical component of the fungal cell wall.[1][2][3] Its structural similarity to the natural substrate, UDP-N-acetylglucosamine, allows it to block chitin production, leading to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.[1][3] The uptake of Nikkomycin Z into the fungal cell is an active process mediated by dipeptide permease transport systems.[1][3][4]

Q2: Which is the recommended method for Nikkomycin Z susceptibility testing?

A2: The broth microdilution method is the standard for determining the Minimum Inhibitory Concentration (MIC) of Nikkomycin Z.[2][5] Protocols are generally adapted from the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi.[2]

Q3: How should the MIC endpoint for Nikkomycin Z be read?

A3: The MIC endpoint reading can vary depending on the fungal species. A significant reduction in growth compared to the drug-free control well is the key indicator. Specific recommendations are:

  • Yeasts (e.g., Candida spp.): The lowest concentration that produces a prominent decrease in turbidity (approximately 50% inhibition).[2]

  • Coccidioides spp.: The lowest concentration that shows 80% to 100% growth inhibition.[2]

  • Filamentous Fungi (e.g., Aspergillus spp.): The lowest concentration showing 100% inhibition of growth (no visible growth).[2]

Q4: Are there established clinical breakpoints for Nikkomycin Z?

A4: As an investigational agent, official clinical breakpoints for Nikkomycin Z have not yet been established by regulatory bodies like CLSI or EUCAST. Researchers should use quality control strains and reference isolates to ensure consistency and compare results with published MIC ranges.[2]

Q5: Can Nikkomycin Z be used in combination with other antifungals?

A5: Yes, studies have shown that Nikkomycin Z can act synergistically with other antifungal agents, notably azoles (like itraconazole (B105839) and fluconazole) and echinocandins.[6][7][8][9][10] This is a promising area of research, as combination therapy may enhance efficacy and overcome resistance.[8]

Troubleshooting Guide

This section addresses specific issues that may arise during Nikkomycin Z susceptibility testing.

Problem Potential Causes Recommended Solutions
High MICs or No Activity Detected 1. Impaired Drug Uptake: The fungal isolate may have a deficient or low-affinity peptide transport system, preventing Nikkomycin Z from entering the cell.[1] 2. Media Composition: High concentrations of peptides or amino acids in the test medium can competitively inhibit the uptake of Nikkomycin Z.[4][11] 3. Incorrect pH: Nikkomycin Z is more stable under slightly acidic conditions. A higher pH may lead to drug degradation.1. Verify the identity and characteristics of your isolate. Compare with reference strains known to be susceptible. 2. Ensure the use of standardized RPMI-1640 medium as recommended in CLSI guidelines.[2] Avoid supplementing with peptone or other complex nitrogen sources. 3. Confirm that the RPMI-MOPS medium is buffered to the recommended pH of 6.0.[3]
Poor or No Fungal Growth in Control Wells 1. Inoculum Viability: The initial fungal inoculum may have been non-viable or prepared at too low a concentration. 2. Incubation Issues: Incorrect temperature or duration of incubation.1. Prepare a fresh inoculum from a young, actively growing culture. Standardize the inoculum concentration using a spectrophotometer or hemacytometer as per CLSI guidelines.[2] 2. Ensure the incubator is calibrated to the correct temperature (typically 35°C). Verify recommended incubation times (e.g., 24-48 hours for yeasts, 48-72 hours for molds).[2]
Inconsistent or Non-Reproducible MIC Results 1. Inoculum Size Variability: A significant "inoculum effect" has been noted for Nikkomycin Z, where higher inoculum concentrations can lead to higher MICs. 2. Endpoint Reading Subjectivity: Visual determination of 50% or 80% growth inhibition can be subjective. 3. Pipetting Errors: Inaccurate serial dilutions or inoculum dispensing.1. Strictly adhere to standardized inoculum preparation procedures to ensure a consistent starting concentration for each experiment.[2] 2. Have a second researcher read the plates independently. Use a plate reader for a more objective measure of turbidity if available. Take high-quality photographs of the plates to document results. 3. Use calibrated pipettes and ensure proper technique. Include quality control strains (e.g., Candida parapsilosis ATCC 22019) in every batch to verify the accuracy of the assay.[2]
"Skipped" Wells or Paradoxical Growth 1. Contamination: Contamination of a single well with a different, resistant organism. 2. Paradoxical Growth: While well-documented for echinocandins, a "paradoxical effect" (growth at high drug concentrations but not at lower ones) is theoretically possible due to fungal stress responses.[6][12][13][14]1. Carefully check for contamination. If suspected, re-test the isolate using aseptic techniques. 2. Document the phenomenon. Test a wider range of drug concentrations. Consider that this may be an isolate-specific stress response. Note that the clinical significance of this in vitro effect is often unclear.[15]

Quantitative Data Summary

The following table summarizes reported MIC ranges for Nikkomycin Z against various fungal pathogens. Note that values can vary based on the specific isolates and testing conditions used in different studies.

Fungal Species MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)
Coccidioides immitis/posadasii2.5 - >100Data not consistently reportedData not consistently reported
Blastomyces dermatitidis0.78 - 3.1Data not consistently reportedData not consistently reported
Candida albicans0.5 - >16Data not consistently reportedData not consistently reported
Candida auris2 - >16Data not consistently reportedData not consistently reported

Data compiled from references[8][9][16]. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.

Experimental Protocols & Visualizations

Protocol: Broth Microdilution for Nikkomycin Z

This protocol is adapted from CLSI M27/M38 guidelines for research purposes.

1. Preparation of Media and Reagents:

  • Test Medium: Prepare RPMI-1640 medium (with L-glutamine, without sodium bicarbonate) and buffer with 0.165 M MOPS. Adjust the final pH to 6.0.[3] Sterilize by filtration.

  • Nikkomycin Z Stock Solution: Dissolve Nikkomycin Z powder in DMSO to a concentration of 1280 µg/mL.

2. Inoculum Preparation:

  • Subculture the fungal isolate onto Sabouraud Dextrose Agar and incubate to ensure purity and viability.

  • Harvest fungal cells (yeasts) or conidia (molds) and suspend in sterile saline.

  • Adjust the suspension turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts.

  • Dilute this suspension 1:1000 in the RPMI-MOPS test medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

3. Plate Preparation:

  • Dispense 100 µL of RPMI-MOPS medium into wells 2 through 12 of a 96-well microtiter plate.

  • Add 200 µL of the Nikkomycin Z working solution (e.g., 16 µg/mL) to well 1.

  • Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

  • Well 11 serves as the growth control (no drug). Well 12 serves as the sterility control (no inoculum).

4. Inoculation and Incubation:

  • Add 100 µL of the standardized fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Seal the plate and incubate at 35°C for the appropriate duration (e.g., 24-48 hours).

5. Reading the MIC:

  • Visually inspect the plate or use a microplate reader.

  • Determine the MIC as the lowest concentration of Nikkomycin Z that causes the recommended level of growth inhibition compared to the growth control (well 11).

Mandatory Visualizations

Nikkomycin_Z_Mechanism cluster_cell Fungal Cell cluster_membrane Plasma Membrane Permease Dipeptide Permease Nikkomycin_in Nikkomycin Z Permease->Nikkomycin_in ChitinSynthase Chitin Synthase (Enzyme) Chitin Chitin Polymer (Cell Wall) ChitinSynthase->Chitin Synthesizes UDP_GlcNAc UDP-GlcNAc (Substrate) UDP_GlcNAc->ChitinSynthase Binds to Nikkomycin_in->ChitinSynthase Competitively Inhibits Nikkomycin_out Nikkomycin Z (External) Nikkomycin_out->Permease Transport

Caption: Mechanism of action of Nikkomycin Z.

Susceptibility_Workflow A 1. Prepare Fungal Inoculum (Standardize to 0.5 McFarland) C 3. Inoculate Plate (Add fungal suspension to wells) A->C B 2. Prepare Nikkomycin Z Serial Dilutions (in 96-well plate) B->C D 4. Incubate (e.g., 35°C for 24-72h) C->D E 5. Read MIC (Lowest concentration with significant growth inhibition) D->E F 6. Record & Analyze Data (Compare to QC and published ranges) E->F

Caption: General workflow for broth microdilution susceptibility testing.

References

Impact of serum proteins on Nikkomycin Lx activity in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nikkomycin (B1203212) In Vitro Studies

Welcome to the technical support center for researchers investigating the in vitro activity of Nikkomycin Lx. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during experimentation, particularly concerning the impact of serum proteins.

A note on nomenclature: this compound is a member of the Nikkomycin family of antifungal agents. The most extensively studied compound in this family is Nikkomycin Z. The information provided here is based on the established literature for Nikkomycin Z and general principles of antifungal drug testing, as the mechanism of action and experimental behavior are expected to be highly similar.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the Minimum Inhibitory Concentration (MIC) of my this compound significantly higher when I test it in media containing serum?

A1: This is a common and expected observation for many drugs. The primary reason is serum protein binding . Plasma proteins, mainly albumin, can non-covalently bind to drug molecules.[1] Only the unbound, or "free," fraction of the drug is able to enter the fungal cell and exert its inhibitory effect. When serum is added to your assay, a portion of the this compound becomes bound to proteins, reducing the concentration of the free, active drug. Consequently, a higher total drug concentration is required to achieve the same inhibitory effect, leading to an apparent increase in the MIC.[2][3]

Q2: I'm observing poor or inconsistent activity of this compound even at low serum concentrations. What else could be the cause?

A2: Besides protein binding, the unique uptake mechanism of Nikkomycin can be a factor. Nikkomycin is a peptide-nucleoside antibiotic, and it enters fungal cells via a dipeptide transport system.[4][5] Serum and certain complex media (like those containing peptone) are rich in peptides and amino acids. These endogenous peptides can compete with Nikkomycin for uptake by the fungal permease, effectively blocking the drug from reaching its intracellular target, chitin (B13524) synthase.[4][5] This competitive antagonism can significantly reduce the drug's apparent activity.

Q3: What is the precise mechanism of action for Nikkomycin?

A3: Nikkomycin is a potent and competitive inhibitor of the enzyme chitin synthase .[4][6][7] This enzyme is essential for synthesizing chitin, a critical structural polysaccharide in the fungal cell wall.[6][8] By blocking chitin synthesis, Nikkomycin compromises the integrity of the cell wall, leading to osmotic instability and fungal cell death.[4] Its effectiveness relies on its structural similarity to the natural substrate of the enzyme, UDP-N-acetylglucosamine.[9]

Q4: My MIC results are variable between experiments. How can I improve reproducibility?

A4: Variability in serum-based assays can stem from several sources:

  • Serum Source and Lot-to-Lot Variation: Human and animal sera can vary in protein composition and peptide content between lots and suppliers. Use a consistent source and lot for a given set of experiments or pool serum from multiple donors.

  • Endpoint Reading: For antifungal susceptibility testing, the Clinical and Laboratory Standards Institute (CLSI) recommends specific endpoint criteria. For agents like Nikkomycin, this is often MIC-2, defined as the lowest drug concentration causing at least 50% growth inhibition compared to the drug-free control.[10] Using a less-defined endpoint can introduce variability.

  • Inoculum Preparation: Ensure your fungal inoculum is standardized precisely according to CLSI guidelines (e.g., using a spectrophotometer or hemacytometer) to ensure a consistent cell density in your assay wells.[11]

  • Drug Stability: Confirm the stability of your Nikkomycin stock solution and its stability in the serum-supplemented media over the course of the incubation period.[12]

Q5: How can I experimentally measure the extent to which this compound binds to serum proteins?

A5: Several established methods can be used to determine the fraction of drug bound to plasma proteins (fu, or fraction unbound). Common techniques include:

  • Equilibrium Dialysis: Considered a gold-standard method, this technique allows the free drug in a plasma sample to equilibrate across a semipermeable membrane into a buffer compartment.[12]

  • Ultrafiltration: A faster method that uses centrifugal force to separate the free drug from the protein-bound drug through a size-exclusion filter.[1]

  • Ultracentrifugation: This method pellets the protein-drug complexes, allowing the free drug concentration to be measured in the supernatant.[13]

Troubleshooting Guide: High or Variable MICs

This logical diagram provides a step-by-step approach to troubleshooting unexpectedly high or inconsistent MIC values for this compound in your in vitro assays.

G start Start: Unexpectedly High or Variable MIC Results check_serum Is Serum Present in the Assay? start->check_serum protein_binding Primary Cause: Serum Protein Binding Reduces Free Drug Concentration check_serum->protein_binding Yes check_assay Review Assay Parameters check_serum->check_assay No peptide_comp Secondary Cause: Peptide Competition Inhibits Fungal Uptake of Nikkomycin protein_binding->peptide_comp quantify Action: Quantify % Protein Binding (e.g., Equilibrium Dialysis) peptide_comp->quantify end_point Results Explained / Assay Optimized quantify->end_point check_inoculum Is Inoculum Standardized (CLSI Guidelines)? check_assay->check_inoculum check_endpoint Is MIC Endpoint Correctly Read (e.g., MIC-2, 50% inhibition)? check_inoculum->check_endpoint Yes standardize_inoculum Action: Standardize Inoculum (Spectrophotometer/Hemacytometer) check_inoculum->standardize_inoculum No check_media Is Media Consistent? (e.g., RPMI vs. complex media) check_endpoint->check_media Yes correct_endpoint Action: Re-read Plates Using Spectrophotometer or Comparison check_endpoint->correct_endpoint No use_rpmi Note: Complex media (e.g., PDB) can contain competing peptides check_media->use_rpmi No check_media->end_point Yes standardize_inoculum->check_endpoint correct_endpoint->check_media use_rpmi->end_point

Caption: Troubleshooting logic for high Nikkomycin MIC values.

Data Presentation

While specific data for this compound is not widely published, the effect of serum on antifungal MICs is well-documented.[2][10] The following table provides a representative example of how the MIC of a hypothetical antifungal agent might shift in the presence of 50% human serum, based on trends observed for other highly protein-bound drugs.

Table 1: Representative Impact of 50% Human Serum on Antifungal MICs

Fungal IsolateMIC in RPMI-1640 (µg/mL)MIC in RPMI + 50% Serum (µg/mL)Fold-Increase in MIC
Candida albicans ATCC 900280.5816-fold
Candida parapsilosis Clinical Isolate11616-fold
Aspergillus fumigatus ATCC 2043050.25416-fold
Note: These values are illustrative and intended to demonstrate the potential magnitude of the serum effect. Actual results for this compound may vary.

Table 2: Comparison of Common Methods for Determining Protein Binding

MethodPrincipleAdvantagesDisadvantages
Equilibrium Dialysis Diffusion of free drug across a semipermeable membrane until equilibrium is reached.Gold standard; high accuracy; reflects in vivo conditions well.[12]Slow (6-48 hours); potential for non-specific binding to the device.
Ultrafiltration Pressure-driven separation of free drug from protein-bound drug via a molecular weight cut-off filter.[1]Fast; suitable for high-throughput screening.Risk of non-specific binding to filter; drug concentration changes can affect equilibrium.
Ultracentrifugation High-speed centrifugation pellets protein-drug complexes, leaving free drug in the supernatant.[13]No membrane/filter involved, reducing non-specific binding issues.Requires specialized equipment; not easily automated for high-throughput.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay in Serum-Supplemented Medium

This protocol is adapted from the CLSI M27 reference method for yeasts.[7][14]

  • Preparation of this compound:

    • Prepare a stock solution of this compound at 1280 µg/mL in sterile distilled water.

    • Create a working solution by diluting the stock 1:50 in RPMI-1640 medium to a concentration of 25.6 µg/mL. This will be the starting concentration for serial dilutions.

  • Preparation of Assay Plates:

    • Dispense 100 µL of test medium into wells 2-12 of a 96-well microtiter plate. The test medium will be either RPMI-1640 (control) or RPMI-1640 supplemented with 50% heat-inactivated human serum.

    • Add 200 µL of the 25.6 µg/mL Nikkomycin working solution to well 1.

    • Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, through well 10. Discard 100 µL from well 10.

    • Well 11 serves as the drug-free growth control. Well 12 serves as the sterility control.

  • Inoculum Preparation:

    • Subculture the fungal isolate on Sabouraud Dextrose Agar for 24 hours at 35°C.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in the appropriate test medium (RPMI or RPMI+Serum) to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the final standardized inoculum to wells 1-11. This brings the final volume in each well to 200 µL and halves the drug concentrations to a range of 6.4 to 0.0125 µg/mL.

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC:

    • Determine the MIC by visual inspection or by using a microplate reader at 530 nm.

    • The MIC is the lowest drug concentration that causes a significant reduction in growth (typically ≥50% inhibition, or MIC-2) compared to the growth control (well 11).[10]

Workflow Diagram

G cluster_0 Parallel Arms prep_drug 1. Prepare this compound Stock & Working Solutions prep_plates 2. Prepare 96-Well Plates (Serial Dilutions) prep_drug->prep_plates arm_A Arm A: RPMI-1640 Medium prep_plates->arm_A arm_B Arm B: RPMI-1640 + 50% Serum prep_plates->arm_B prep_inoculum 3. Standardize Fungal Inoculum (0.5 McFarland -> Final Dilution) prep_inoculum->arm_A prep_inoculum->arm_B inoculate 4. Inoculate Plates arm_A->inoculate arm_B->inoculate incubate 5. Incubate at 35°C for 24-48 hours inoculate->incubate read_mic 6. Read MICs (≥50% Growth Inhibition) incubate->read_mic compare 7. Compare MICs (Serum vs. Serum-Free) read_mic->compare

Caption: Experimental workflow for MIC determination.

References

Enhancing Nikkomycin Z production by precursor feeding in Streptomyces cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing Nikkomycin (B1203212) Z production in Streptomyces cultures through precursor feeding.

Frequently Asked Questions (FAQs)

Q1: What are the most effective precursors for enhancing Nikkomycin Z production?

A1: Precursors for the nucleoside moiety of Nikkomycin Z, such as uracil (B121893) and uridine, have been shown to be effective. Uracil, in particular, has a significant stimulatory effect on Nikkomycin Z production. In contrast, precursors for the peptidyl moiety, like L-lysine and L-glutamate, have not demonstrated a significant impact on yield.[1][2]

Q2: Why is it beneficial to use a genetically modified Streptomyces strain, like one with a blocked Nikkomycin X pathway?

A2: Nikkomycin X and Nikkomycin Z are the main components produced by Streptomyces ansochromogenes and are structurally very similar, which makes the separation and purification of Nikkomycin Z challenging and costly.[1][2] By using a genetically engineered strain that selectively produces Nikkomycin Z, the downstream processing is simplified, and the overall yield of the desired compound is increased.[1][2]

Q3: What is the optimal concentration of uracil to feed the culture?

A3: The optimal concentration of uracil can vary between different strains. For a genetically modified S. ansochromogenes strain (sanPDM) that exclusively produces Nikkomycin Z, the maximum yield of 800 mg/L was achieved with the addition of 2 g/L of uracil.[1][2] It is crucial to optimize this concentration, as higher levels (e.g., 3 g/L) can inhibit cell growth and consequently reduce Nikkomycin Z production.[1]

Q4: When is the best time to add the precursor to the culture?

A4: While specific timing can be optimized for a given fermentation process, precursors are typically added at the beginning of the fermentation or at the onset of the production phase. For consistent results, the precursor should be added at the same time point in each experiment.

Q5: How can I accurately quantify the production of Nikkomycin Z?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard and reliable method for quantifying Nikkomycin Z in fermentation broths.[3][4] This technique allows for the separation and quantification of Nikkomycin Z from other components in the culture supernatant.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no increase in Nikkomycin Z yield after precursor feeding. 1. Suboptimal precursor concentration. 2. Incorrect timing of precursor addition. 3. Poor uptake of the precursor by the cells. 4. Degradation of the precursor in the medium.1. Perform a dose-response experiment with varying concentrations of the precursor (e.g., 0.5 g/L to 3 g/L of uracil). 2. Test different feeding times (e.g., at inoculation, after 24 hours, after 48 hours). 3. Ensure the culture is healthy and in the appropriate growth phase for precursor uptake. 4. Check the stability of the precursor under your specific fermentation conditions.
Decreased cell growth and Nikkomycin Z production after adding the precursor. The precursor concentration is too high, leading to toxicity.[1]Reduce the concentration of the precursor. For uracil, concentrations above 2 g/L have been shown to inhibit cell growth.[1]
High variability in Nikkomycin Z production between batches. 1. Inconsistent fermentation conditions (pH, temperature, aeration). 2. Inoculum quality and age variation. 3. Inaccurate measurement of the precursor.1. Strictly control and monitor all fermentation parameters. 2. Standardize the inoculum preparation procedure. 3. Prepare a stock solution of the precursor for accurate dispensing.
Difficulty in separating Nikkomycin Z from Nikkomycin X. Co-production of both compounds by the wild-type strain.Utilize a genetically engineered strain of Streptomyces that has the biosynthetic pathway for Nikkomycin X blocked, thus producing only Nikkomycin Z.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data on the effect of precursor feeding on Nikkomycin Z production in Streptomyces ansochromogenes.

Table 1: Effect of Uracil Feeding on Nikkomycin Z Production in Wild-Type and Engineered S. ansochromogenes

StrainUracil Concentration (g/L)Nikkomycin Z Yield (mg/L)Nikkomycin X Yield (mg/L)
TH322 (Wild-Type)0~300~200
TH322 (Wild-Type)1~450~150
TH322 (Wild-Type)2~630~96
sanPDM (Engineered)03000
sanPDM (Engineered)14500
sanPDM (Engineered)1.5~6000
sanPDM (Engineered)28000
sanPDM (Engineered)3Reduced yield due to growth inhibition0

Data adapted from studies on S. ansochromogenes.[1]

Table 2: Effect of Different Precursors on Nikkomycin Z Production in an Engineered S. ansochromogenes Strain (sanPDM)

PrecursorConcentrationEffect on Nikkomycin Z Production
Uracil2 g/LSignificant stimulatory effect
Uridine0.5 - 2 g/LLess stimulatory than uracil
L-lysineNot specifiedNo significant effect
L-glutamateNot specifiedNo significant effect

Data adapted from studies on S. ansochromogenes.[1][2]

Experimental Protocols

Protocol 1: Precursor Feeding Experiment
  • Strain Cultivation: Prepare a seed culture of the desired Streptomyces strain (e.g., S. ansochromogenes sanPDM) in a suitable medium (e.g., GYM Streptomyces Broth).[5] Incubate at 28-30°C with shaking at 200-250 rpm for 2-4 days.[5]

  • Production Culture: Inoculate the production medium with the seed culture.

  • Precursor Addition: Prepare a sterile stock solution of the precursor (e.g., uracil). Add the precursor to the production cultures at the desired final concentrations at the beginning of the fermentation.

  • Fermentation: Incubate the production cultures under optimal conditions (e.g., 28°C, 220 rpm) for the desired period (e.g., 8 days).[6]

  • Sampling and Analysis: Withdraw samples at regular intervals. Separate the supernatant from the biomass by centrifugation. Analyze the supernatant for Nikkomycin Z concentration using HPLC.[3]

Protocol 2: Quantification of Nikkomycin Z by HPLC
  • Sample Preparation: Centrifuge the fermentation broth to pellet the cells. Collect the supernatant and filter it through a 0.22 µm filter.[3][5] Dilute the filtered supernatant with the mobile phase if the Nikkomycin Z concentration is outside the linear range of the assay.[3]

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A suitable mobile phase, which can be optimized. An example is 0.05 M acetic acid and 80 mM 1-heptanesulfonic acid in a 78:22 ratio with acetonitrile.[7]

    • Detection: UV detection at a wavelength of 263 nm.[7]

  • Standard Curve: Prepare a series of known concentrations of a Nikkomycin Z standard.[3]

  • Analysis: Inject the prepared samples and standards into the HPLC system. Determine the concentration of Nikkomycin Z in the samples by comparing the peak areas with the standard curve.

Visualizations

Nikkomycin_Biosynthesis_Pathway cluster_nucleoside Nucleoside Moiety Synthesis cluster_peptidyl Peptidyl Moiety Synthesis cluster_assembly Assembly cluster_x Nikkomycin X Pathway (Blocked) Uracil Uracil UMP UMP Uracil->UMP Salvage Pathway Nikkomycin_Core Nikkomycin Core UMP->Nikkomycin_Core Glutamate L-Glutamate Peptidyl_Moiety Peptidyl Moiety Glutamate->Peptidyl_Moiety Lysine L-Lysine Lysine->Peptidyl_Moiety Peptidyl_Moiety->Nikkomycin_Core Nikkomycin_Z Nikkomycin Z Nikkomycin_Core->Nikkomycin_Z Imidazolone (B8795221) Imidazolone Nikkomycin_X Nikkomycin X Imidazolone->Nikkomycin_X

Caption: Nikkomycin Z biosynthesis pathway with precursor inputs.

Precursor_Feeding_Workflow A Prepare Streptomyces Seed Culture B Inoculate Production Medium A->B C Add Sterile Precursor (e.g., Uracil) B->C D Incubate under Optimal Conditions C->D E Collect Samples at Intervals D->E F Separate Supernatant by Centrifugation E->F G Filter Supernatant F->G H Analyze Nikkomycin Z by HPLC G->H I Quantify Yield vs. Control H->I

Caption: Experimental workflow for precursor feeding to enhance Nikkomycin Z production.

Troubleshooting_Logic Start Low Nikkomycin Z Yield? CheckGrowth Is Cell Growth Inhibited? Start->CheckGrowth AdjustConc Reduce Precursor Concentration CheckGrowth->AdjustConc Yes CheckStrain Using Wild-Type Strain? CheckGrowth->CheckStrain No RecheckConditions Verify Fermentation Conditions AdjustConc->RecheckConditions OptimizeParams Optimize Feeding Parameters OptimizeParams->RecheckConditions CheckStrain->OptimizeParams No UseEngineered Switch to Engineered Strain (e.g., sanPDM) CheckStrain->UseEngineered Yes UseEngineered->RecheckConditions

Caption: Troubleshooting logic for low Nikkomycin Z yield after precursor feeding.

References

Technical Support Center: Nikkomycin Z and Candida Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nikkomycin (B1203212) Z and encountering resistance in some Candida species.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Nikkomycin Z against Candida species?

A1: Nikkomycin Z is a competitive inhibitor of chitin (B13524) synthase, an essential enzyme in the fungal cell wall biosynthesis pathway.[1][2][3] It functions as a structural analog of the substrate UDP-N-acetylglucosamine, thereby blocking the synthesis of chitin, a critical component for maintaining the structural integrity of the fungal cell wall.[4]

Q2: Why is Nikkomycin Z effective against some Candida species but not others?

A2: The variable efficacy of Nikkomycin Z across different Candida species is attributed to several factors, including differences in drug uptake, variations in the susceptibility of chitin synthase isozymes, and potentially the activity of efflux pumps.[5] For instance, Candida albicans and Candida parapsilosis generally exhibit some level of susceptibility, whereas species like Candida tropicalis, Candida krusei, and Candida glabrata are often resistant.[5]

Q3: Can resistance to Nikkomycin Z develop in susceptible Candida species?

A3: Yes, resistance can emerge. The primary mechanisms of acquired resistance in Candida albicans have been linked to defects in the peptide transport systems responsible for Nikkomycin Z uptake.[6][7]

Troubleshooting Guide: Investigating Nikkomycin Z Resistance

This guide provides a structured approach to troubleshooting experiments where Candida species exhibit unexpected resistance to Nikkomycin Z.

Problem: Candida Isolate Shows Higher than Expected Nikkomycin Z MIC Values

Possible Cause 1: Reduced Drug Uptake

Nikkomycin Z enters Candida cells via peptide permeases.[7][8] A reduction in the expression or function of these transporters can lead to resistance.

  • Troubleshooting Steps:

    • Confirm Baseline Susceptibility: Test a known susceptible reference strain (e.g., a wild-type C. albicans) in parallel with your test isolate to ensure the assay is performing correctly.

    • Peptide Competition Assay: Co-administer Nikkomycin Z with dipeptides or tripeptides. If the isolate has a functional peptide transport system, the peptides will compete with Nikkomycin Z for uptake, potentially increasing the apparent MIC. In a transport-deficient mutant, this effect will be diminished or absent.[6]

    • Gene Expression Analysis: Use RT-qPCR to quantify the expression levels of known peptide transporter genes (e.g., PTR2 family) in your resistant isolate compared to a susceptible control.

Possible Cause 2: Alterations in Chitin Synthase Isozymes

Candida albicans possesses three chitin synthase isozymes (CaChs1, CaChs2, and CaChs3), all of which are inhibited by Nikkomycin Z, but with different sensitivities.[9] In other yeasts like Saccharomyces cerevisiae, resistance has been linked to the insensitivity of specific isozymes (e.g., Chs2).[10][11]

  • Troubleshooting Steps:

    • Chitin Synthase Activity Assay: Prepare cell lysates from both your resistant and a susceptible isolate. Measure the in vitro activity of chitin synthase in the presence of varying concentrations of Nikkomycin Z to determine the IC50 values. A significant increase in the IC50 for the resistant isolate could indicate a target-site modification.

    • Gene Sequencing: Sequence the chitin synthase genes (CHS1, CHS2, CHS3) from the resistant isolate to identify any mutations that could alter the binding affinity of Nikkomycin Z.

Possible Cause 3: Efflux Pump Activity

Overexpression of efflux pumps, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, is a common mechanism of drug resistance in Candida species.[12][13] While not extensively documented for Nikkomycin Z, it is a plausible mechanism.

  • Troubleshooting Steps:

    • Synergy with Efflux Pump Inhibitors: Perform checkerboard assays to assess the synergistic activity of Nikkomycin Z with known efflux pump inhibitors. A significant reduction in the Nikkomycin Z MIC in the presence of an inhibitor would suggest the involvement of efflux pumps.

    • Gene Expression Analysis: Use RT-qPCR to measure the transcript levels of major efflux pump genes (e.g., CDR1, CDR2, MDR1) in the resistant isolate compared to a susceptible control.[14]

Data Presentation

Table 1: Nikkomycin Z In Vitro Susceptibility of Various Candida Species

Candida SpeciesMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)Reference
Candida albicansVaries--[5]
Candida parapsilosisVaries--[5]
Candida tropicalisGenerally Resistant--[5]
Candida kruseiGenerally Resistant--[5]
Candida glabrataGenerally Resistant--[5]
Candida auris0.125 to >64232[2][15]

Table 2: Inhibitory Concentration (IC50) of Nikkomycin Z against Candida albicans Chitin Synthase Isozymes

Chitin Synthase IsozymeIC50 (µM)
CaChs115
CaChs20.8
CaChs313
Data from a 2002 study on C. albicans.[9]

Experimental Protocols

1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Materials:

    • Candida isolates and quality control strains.

    • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS.

    • Nikkomycin Z stock solution.

    • Sterile 96-well microtiter plates.

    • Spectrophotometer or microplate reader.

  • Procedure:

    • Prepare a stock solution of Nikkomycin Z in a suitable solvent (e.g., water).

    • Perform serial twofold dilutions of Nikkomycin Z in RPMI-1640 medium in the wells of a 96-well plate.

    • Prepare a standardized inoculum of the Candida isolate in RPMI-1640 to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

    • Add the inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

    • The MIC is defined as the lowest concentration of Nikkomycin Z that causes a significant reduction in growth (typically ≥50%) compared to the drug-free growth control, determined visually or spectrophotometrically.[16]

2. In Vitro Chitin Synthase Activity Assay

  • Materials:

    • Candida cell lysates.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 30 mM N-acetylglucosamine).

    • Substrate: UDP-N-acetyl-D-[U-¹⁴C]glucosamine.

    • Nikkomycin Z at various concentrations.

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare cell lysates from protoplasts of the Candida isolates.

    • Set up reaction mixtures containing the assay buffer, cell lysate, and varying concentrations of Nikkomycin Z.

    • Initiate the reaction by adding the radiolabeled UDP-N-acetylglucosamine.

    • Incubate the reactions at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a denaturing agent (e.g., trichloroacetic acid).

    • Filter the reaction mixtures through glass fiber filters to capture the insoluble radiolabeled chitin.

    • Wash the filters to remove unincorporated substrate.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the percentage of inhibition for each Nikkomycin Z concentration and determine the IC50 value.

Visualizations

NikkomycinZ_Resistance_Mechanisms cluster_Cell Candida Cell cluster_Resistance Resistance Mechanisms NikZ_ext Nikkomycin Z (Extracellular) Permease Peptide Permease NikZ_ext->Permease Uptake NikZ_int Nikkomycin Z (Intracellular) Permease->NikZ_int R1 1. Reduced Uptake (Permease Mutation/Downregulation) Permease->R1 ChitinSynthase Chitin Synthase (Target) NikZ_int->ChitinSynthase Inhibition EffluxPump Efflux Pump (e.g., CDR1) NikZ_int->EffluxPump Chitin Chitin Synthesis ChitinSynthase->Chitin R2 2. Target Modification (Chitin Synthase Mutation) ChitinSynthase->R2 UDP_GlcNAc UDP-GlcNAc (Substrate) UDP_GlcNAc->ChitinSynthase EffluxPump->NikZ_ext Efflux R3 3. Increased Efflux (Efflux Pump Upregulation) EffluxPump->R3

Caption: Mechanisms of Nikkomycin Z action and resistance in Candida.

Troubleshooting_Workflow Start Start: High Nikkomycin Z MIC Observed Check1 Is the assay valid? (QC strain susceptible?) Start->Check1 Step1 Hypothesis 1: Reduced Uptake Check1->Step1 Yes Invalid Troubleshoot Assay/ Re-run Experiment Check1->Invalid No Exp1a Peptide Competition Assay Step1->Exp1a Exp1b Permease Gene Expression (RT-qPCR) Step1->Exp1b Step2 Hypothesis 2: Target Modification Step1->Step2 End Identify Resistance Mechanism Exp1a->End Exp1b->End Exp2a Chitin Synthase Activity Assay (IC50) Step2->Exp2a Exp2b CHS Gene Sequencing Step2->Exp2b Step3 Hypothesis 3: Increased Efflux Step2->Step3 Exp2a->End Exp2b->End Exp3a Synergy with Efflux Inhibitors Step3->Exp3a Exp3b Efflux Pump Gene Expression (RT-qPCR) Step3->Exp3b Exp3a->End Exp3b->End

Caption: Workflow for troubleshooting Nikkomycin Z resistance.

References

Avoiding degradation of Nikkomycin Lx during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Nikkomycin (B1203212) Lx. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of Nikkomycin Lx during storage and handling. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Important Note on Data Availability

Direct and extensive stability and degradation data specifically for this compound is limited in the current scientific literature. The information provided herein is largely based on studies of the closely related and structurally similar compounds, Nikkomycin X and Z. Due to the high degree of structural similarity, the stability characteristics are expected to be comparable. However, it is strongly recommended that users perform their own stability assessments under their specific experimental conditions.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound, with potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Loss of Antifungal Activity in Experiments pH-induced Degradation: Nikkomycins are known to be unstable in neutral to alkaline aqueous solutions, with maximum degradation rates observed around pH 7.5.[1][2] Standard cell culture media are often buffered in this pH range.Adjust the pH of your experimental medium to a more acidic range (e.g., pH 6.0) if your experimental system permits. For instance, adjusting the pH of RPMI 1640 medium with 1 M HCl has been shown to maintain the stability of Nikkomycin Z.[2]
Enzymatic Degradation: If working with biological matrices such as plasma, esterases can rapidly degrade this compound. This is particularly evident in plasma from species like rats, mice, and rabbits.[1]When using plasma from species with high esterase activity, consider adding an esterase inhibitor, such as sodium fluoride (B91410) (NaF), to the plasma samples to minimize degradation.[1] It is also crucial to process plasma samples promptly and store them at -80°C.
Temperature-Related Degradation: Elevated temperatures accelerate the chemical degradation of nikkomycins.[3]Adhere strictly to recommended storage temperatures. Minimize the time that this compound solutions are kept at room temperature or higher.
Inconsistent or Non-Reproducible Results Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation of the compound.Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.
Improper Storage of Stock Solutions: Storing stock solutions at inappropriate temperatures or for extended periods can lead to a loss of potency.Store stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[4]
Precipitation of this compound in Stock Solutions Low Solubility in Aqueous Buffers at High Concentrations: While soluble in water, high concentrations in certain buffers may lead to precipitation.If using aqueous buffers for stock solutions, ensure the concentration is within the solubility limits. For higher concentrations, consider using a small amount of an organic solvent like DMSO before diluting with the aqueous buffer. Always ensure the final solvent concentration is compatible with your experimental system.
Incorrect Solvent: Using a solvent in which this compound has poor solubility.Nikkomycin Z is soluble in water at up to 5 mg/mL. For cell-based experiments, it can also be dissolved in DMSO.[5]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound powder?

A1: Based on data for the closely related Nikkomycin Z, the lyophilized powder should be stored at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years).[5]

Q2: How should I prepare and store this compound stock solutions?

A2: It is recommended to prepare stock solutions in a suitable solvent like sterile water or DMSO. For optimal stability, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials.

Q3: What is the primary factor that causes this compound to degrade in solution?

A3: The pH of the solution is a critical factor. Nikkomycins are most unstable in neutral and alkaline conditions, with the maximum degradation rate for Nikkomycin Z observed at pH 7.5.[1] They are significantly more stable in acidic conditions (pH 4-6).[3]

Q4: Can I use this compound in standard cell culture media?

A4: Caution is advised. Most standard cell culture media are buffered to a pH of 7.2-7.4, which is within the range of maximal instability for nikkomycins.[1] This can lead to significant degradation of the compound over the course of an experiment. It is recommended to either adjust the pH of the medium to a more acidic level (around 6.0) if your cells can tolerate it, or to perform a preliminary experiment to determine the stability of this compound under your specific culture conditions.[2]

Q5: How does temperature affect the stability of this compound?

A5: The degradation of nikkomycins is temperature-dependent.[3] Higher temperatures will accelerate the rate of chemical degradation. Therefore, it is crucial to adhere to the recommended storage temperatures and minimize the time that this compound solutions are kept at ambient or elevated temperatures.

Q6: Are there any known incompatibilities with other laboratory reagents?

Quantitative Stability Data

The following tables summarize the stability data for Nikkomycin Z, which is expected to be a close proxy for this compound.

Table 1: Recommended Storage Conditions for Nikkomycin Z

Form Storage Temperature Duration
Powder-20°CUp to 3 years[5]
4°CUp to 2 years[5]
In Solvent-80°CUp to 6 months[4][5]
-20°CUp to 1 month[4][5]

Table 2: Apparent First-Order Degradation Rate Constants (kobs) and Half-Life (t1/2) of Nikkomycin Z in Aqueous Buffer Solutions at 37°C

pH kobs (h-1) t1/2 (h)
4.0 - 7.5Rate increases with pH[1]-
7.58.08 x 10-28.6[1]
7.5 - 10.2Rate decreases with pH[1]-
>10.2Rate is constant[1]-

Table 3: Apparent First-Order Degradation Rate Constants (kobs) of Nikkomycin Z in Plasma from Different Animal Species at 37°C

Species kobs
Rat1.74 x 10-1 min-1[1]
Mouse3.64 x 10-2 min-1[1]
Rabbit5.10 x 10-1 h-1[1]
Dog6.14 x 10-2 h-1[1]

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability by HPLC

This protocol outlines a general method for conducting a stability study of this compound in a specific laboratory medium.

1. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of this compound powder.

  • Dissolve in a suitable solvent (e.g., sterile water, DMSO) to a final concentration of 1 mg/mL.

  • If for use in cell-based assays, sterile filter the stock solution using a 0.22 µm syringe filter.

2. Sample Preparation for Stability Study:

  • Spike the laboratory medium of interest (e.g., RPMI 1640, DMEM, phosphate-buffered saline) with the this compound stock solution to achieve a final concentration relevant to your experiments (e.g., 10 µg/mL).

  • Prepare several aliquots of this solution in sterile tubes.

  • Take a "time zero" (T=0) sample immediately for HPLC analysis.

  • Incubate the remaining aliquots under the desired experimental conditions (e.g., 37°C, 5% CO₂).

3. Time-Point Sampling:

  • At predetermined time intervals (e.g., 2, 4, 8, 12, 24 hours), remove an aliquot from the incubator.

  • Immediately store the sample at -80°C to halt any further degradation until HPLC analysis.

4. HPLC Analysis:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column is commonly used for the analysis of polar compounds like nikkomycins.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed. The exact gradient will need to be optimized for your specific column and system to achieve good separation of this compound from any potential degradation products.

  • Detection: Monitor the elution profile at a wavelength where this compound has maximum absorbance.

  • Quantification: Create a standard curve using known concentrations of a this compound reference standard. Calculate the concentration of this compound in your samples at each time point by comparing their peak areas to the standard curve.

5. Data Analysis:

  • Plot the concentration of this compound versus time.

  • Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and the half-life (t½) of this compound under your specific experimental conditions.

Visualizations

G Factors Influencing this compound Stability cluster_factors Degradation Factors cluster_storage Storage & Handling pH pH (Neutral/Alkaline) NikkomycinLx This compound Stability pH->NikkomycinLx Degrades Temp Temperature (Elevated) Temp->NikkomycinLx Degrades Enzymes Enzymes (Esterases) Enzymes->NikkomycinLx Degrades Stock Stock Solution (-80°C or -20°C) Stock->NikkomycinLx Preserves Powder Lyophilized Powder (-20°C) Powder->NikkomycinLx Preserves Aliquoting Aliquoting (Single-use) Aliquoting->NikkomycinLx Preserves G Troubleshooting Workflow for Loss of this compound Activity start Loss of Activity Observed check_pH Is the experimental pH neutral or alkaline (pH > 7)? start->check_pH adjust_pH Adjust pH to acidic range (e.g., pH 6.0) or perform stability test at experimental pH. check_pH->adjust_pH Yes check_bio_matrix Are you using a biological matrix (e.g., plasma)? check_pH->check_bio_matrix No end Re-run Experiment adjust_pH->end add_inhibitor Add esterase inhibitor (e.g., NaF) and process samples quickly at low temperatures. check_bio_matrix->add_inhibitor Yes check_storage Review storage and handling procedures. check_bio_matrix->check_storage No add_inhibitor->end correct_storage Ensure proper storage temperatures and aliquot stock solutions to avoid freeze-thaw cycles. check_storage->correct_storage Yes check_storage->end No correct_storage->end

References

Validation & Comparative

In vivo comparison of Nikkomycin Lx and fluconazole for coccidioidomycosis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Coccidioidomycosis, a fungal disease caused by Coccidioides species, presents a significant therapeutic challenge. While fluconazole (B54011) has been a mainstay of treatment, its fungistatic nature often necessitates long-term therapy with the risk of relapse.[1][2] The investigational agent Nikkomycin (B1203212) Z, a chitin (B13524) synthase inhibitor, offers a promising fungicidal alternative.[3][4] This guide provides a comprehensive in vivo comparison of Nikkomycin Z and fluconazole, summarizing key experimental data and detailed protocols to inform future research and development.

Performance Data: A Head-to-Head Comparison

The following tables summarize quantitative data from murine models of coccidioidomycosis, offering a direct comparison of the efficacy of Nikkomycin Z and fluconazole.

Table 1: Survival Outcomes in Murine Models of CNS Coccidioidomycosis
Treatment GroupDosageMedian Survival (days)Percent Survival (at day 30)Study
Nikkomycin Z 50 mg/kg PO TID>3070%[1]
100 mg/kg PO TID>3080%[1]
300 mg/kg PO TID>3080%[1]
Fluconazole 25 mg/kg PO BID29.550%[1]
Vehicle Control N/A9.510%[1]
Table 2: Fungal Burden in Murine Models of CNS Coccidioidomycosis
Treatment GroupDosageBrain Fungal Burden (log₁₀ CFU/g) at Day 9Study
Nikkomycin Z 50 mg/kg PO TID1.55[1]
100 mg/kg PO TID1.51[1]
300 mg/kg PO TID1.51[1]
Fluconazole 25 mg/kg PO BID1.40[1]
Vehicle Control N/A5.66[1]
Table 3: Fungal Burden in Murine Models of Disseminated Coccidioidomycosis (High-Inoculum Challenge)
Treatment GroupDosageLung Fungal Burden (log₁₀ CFU/organ)Liver Fungal Burden (log₁₀ CFU/organ)Spleen Fungal Burden (log₁₀ CFU/organ)Study
Nikkomycin Z ≥200 mg/kg/day POSignificantly lower than FluconazoleSignificantly lower than FluconazoleSignificantly lower than Fluconazole[4][5]
Fluconazole 100 mg/kg/day PO---[4][5]
Untreated N/A---[4][5]

Note: In the high-inoculum challenge, all Nikkomycin Z doses of ≥200 mg/kg/day were superior to fluconazole in reducing fungal burden across all organs.[4]

Mechanisms of Action: A Tale of Two Targets

The distinct mechanisms of action of Nikkomycin Z and fluconazole underpin their different in vivo effects.

Nikkomycin Z acts as a competitive inhibitor of chitin synthase, an enzyme crucial for the synthesis of chitin, a vital component of the fungal cell wall.[6][7] By disrupting cell wall formation, Nikkomycin Z leads to osmotic instability and fungal cell death, exerting a fungicidal effect.[7] This targeted approach is highly specific to fungi, as mammals lack chitin.[7][8]

Fluconazole , a triazole antifungal, inhibits the fungal cytochrome P450 enzyme 14-alpha-demethylase.[9][10] This enzyme is essential for the conversion of lanosterol (B1674476) to ergosterol, a primary component of the fungal cell membrane.[9][10] By depleting ergosterol, fluconazole disrupts membrane integrity and function, resulting in a primarily fungistatic effect.[10][11]

cluster_nikkomycin Nikkomycin Z Pathway cluster_fluconazole Fluconazole Pathway NikZ Nikkomycin Z Permease Dipeptide Permease NikZ->Permease Enters cell via ChitinSynthase Chitin Synthase NikZ->ChitinSynthase Competitively inhibits Chitin Chitin ChitinSynthase->Chitin Synthesizes UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->ChitinSynthase Substrate CellWall Fungal Cell Wall (Disrupted) Fluconazole Fluconazole CYP51 Lanosterol 14-α-demethylase (CYP51) Fluconazole->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Synthesizes Lanosterol Lanosterol Lanosterol->CYP51 Substrate CellMembrane Fungal Cell Membrane (Disrupted)

Fig. 1: Mechanisms of action for Nikkomycin Z and Fluconazole.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on published in vivo studies.

Murine Model of CNS Coccidioidomycosis[1][8]
  • Animal Model: Female BALB/c mice (6-8 weeks old).

  • Infection: Intracranial inoculation with Coccidioides immitis arthroconidia.

  • Treatment Initiation: Treatment begins 48 hours post-inoculation.

  • Drug Administration:

    • Nikkomycin Z: 50, 100, or 300 mg/kg administered orally three times daily (TID).

    • Fluconazole: 25 mg/kg administered orally twice daily (BID).

    • Vehicle control: Sterile water.

  • Efficacy Endpoints:

    • Survival: Mice are monitored daily for morbidity and mortality for a specified period (e.g., 30 days).

    • Fungal Burden: A separate cohort of mice is euthanized at a specific time point (e.g., day 9 post-inoculation). Brains are harvested, homogenized, and plated on appropriate media to determine colony-forming units (CFU) per gram of tissue.

Murine Model of Disseminated Coccidioidomycosis[4][5][12]
  • Animal Model: Male or female BALB/c mice.

  • Infection: Intravenous injection of Coccidioides arthroconidia. Inoculum size can be varied to create low- and high-challenge models.

  • Treatment Initiation: Treatment typically begins 24 to 48 hours post-infection.

  • Drug Administration:

    • Nikkomycin Z: Administered orally (e.g., in drinking water to mimic sustained release) or via intraperitoneal injection at various dosages (e.g., ≥200 mg/kg/day).

    • Fluconazole: Administered by oral gavage at a high dose (e.g., 100 mg/kg/day).

  • Efficacy Endpoints:

    • Fungal Burden: Mice are euthanized after a set treatment period (e.g., 5 days). Lungs, liver, and spleen are aseptically removed, homogenized, and cultured to quantify the fungal burden (CFU/organ).

cluster_setup Experimental Setup cluster_treatment Treatment & Monitoring cluster_endpoints Efficacy Endpoints Infection Infection of Mice (C. immitis) Grouping Randomization into Treatment Groups Infection->Grouping NikZ_Group Nikkomycin Z Grouping->NikZ_Group Flu_Group Fluconazole Grouping->Flu_Group Control_Group Vehicle Control Grouping->Control_Group Treatment Drug Administration (Oral) Monitoring Daily Monitoring (Survival/Morbidity) Treatment->Monitoring Survival_Analysis Survival Analysis Monitoring->Survival_Analysis Fungal_Burden Fungal Burden Quantification (CFU) Monitoring->Fungal_Burden

References

Nikkomycin Z: A Targeted Approach to Fungal Infections and a Comparative Look at Other Chitin Synthase Inhibitors in Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nikkomycin Z with other chitin (B13524) synthase inhibitors, supported by experimental data. We delve into its mechanism of action, efficacy, and the methodologies used to evaluate its performance against other antifungal agents.

Nikkomycin Z is a competitive inhibitor of chitin synthase, an enzyme crucial for the integrity of fungal cell walls but absent in humans, making it a highly selective and promising antifungal target.[1][2] Currently, Nikkomycin Z is a leading chitin synthase inhibitor in clinical development, primarily for the treatment of coccidioidomycosis, commonly known as Valley Fever.[1][3] While other chitin synthase inhibitors, such as the polyoxin (B77205) family, have been identified, they are primarily used as agricultural fungicides and are not prominent in clinical development for human diseases.[3][4][5] Therefore, this guide will focus on the available data for Nikkomycin Z and compare its performance with standard-of-care antifungals that have different mechanisms of action.

Mechanism of Action: Targeting the Fungal Cell Wall

Nikkomycin Z's primary mode of action is the competitive inhibition of chitin synthase.[1] Chitin, a polymer of N-acetylglucosamine, is a vital component of the fungal cell wall, providing structural rigidity and support.[1] By mimicking the natural substrate of chitin synthase, UDP-N-acetylglucosamine, Nikkomycin Z effectively blocks the synthesis of chitin.[1] This disruption of the cell wall leads to osmotic instability and, ultimately, fungal cell death.

The inhibition of chitin synthesis can also trigger a compensatory response in the fungus through the cell wall integrity (CWI) pathway.[6] This signaling cascade is activated in response to cell wall stress and attempts to remodel the cell wall to maintain cellular integrity.[6] Understanding this pathway is crucial for anticipating potential mechanisms of fungal resistance.

Mechanism of Action of Nikkomycin Z cluster_0 Fungal Cell UDP-GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin Synthase Chitin Synthase (Enzyme) UDP-GlcNAc->Chitin Synthase Binds to Nikkomycin Z Nikkomycin Z Nikkomycin Z->Chitin Synthase Competitively Inhibits Chitin Chitin (Cell Wall Component) Chitin Synthase->Chitin Synthesizes Cell Wall Fungal Cell Wall Integrity Chitin->Cell Wall Maintains

Mechanism of Nikkomycin Z action.

Preclinical Efficacy of Nikkomycin Z

Numerous preclinical studies have demonstrated the potent antifungal activity of Nikkomycin Z, particularly against dimorphic fungi like Coccidioides species. Murine models of coccidioidomycosis have been instrumental in evaluating its in vivo efficacy, often comparing it to the standard-of-care azole, fluconazole (B54011).

In Vitro Susceptibility

The in vitro activity of Nikkomycin Z against various fungal pathogens is a key indicator of its potential therapeutic utility. The minimum inhibitory concentration (MIC) is a standard measure of in vitro antifungal activity.

Fungal SpeciesNikkomycin Z MIC Range (µg/mL)Fluconazole MIC Range (µg/mL)
Coccidioides immitis/posadasii0.25 - 2.02.0 - 64
Candida albicans0.5 - >1280.25 - 4.0
Aspergillus fumigatus>1281.0 - >64
Data compiled from multiple sources.
In Vivo Efficacy in Murine Models of Coccidioidomycosis

The following table summarizes the results from a representative study in a murine model of pulmonary coccidioidomycosis, comparing the efficacy of Nikkomycin Z and fluconazole in reducing the fungal burden in the lungs.

Treatment Group (dose)Mean Log10 CFU/lungs ± SDPercent Survival
Placebo5.8 ± 0.40%
Nikkomycin Z (50 mg/kg/day)1.2 ± 0.8100%
Fluconazole (25 mg/kg/day)3.5 ± 0.680%
Data are illustrative and compiled from representative studies.

Experimental Protocols

The evaluation of Nikkomycin Z and other antifungal agents relies on standardized and reproducible experimental protocols. Below are summaries of key methodologies.

In Vitro Chitin Synthase Inhibition Assay

This assay quantifies the inhibitory activity of a compound against the chitin synthase enzyme.

  • Enzyme Preparation: A crude preparation of chitin synthase is obtained from fungal cell lysates.

  • Reaction Mixture: The enzyme is incubated with the substrate, UDP-N-acetylglucosamine (often radiolabeled for detection), and the test compound (e.g., Nikkomycin Z) at various concentrations.

  • Incubation: The reaction is allowed to proceed under optimal conditions of temperature and pH.

  • Quantification: The amount of synthesized chitin (insoluble polymer) is quantified, typically by measuring the incorporation of the radiolabeled substrate. The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is then determined.[7]

In Vitro Chitin Synthase Inhibition Assay Workflow Start Start EnzymePrep Prepare Chitin Synthase from Fungal Lysate Start->EnzymePrep ReactionSetup Set up Reaction with: - Enzyme - Substrate (UDP-GlcNAc) - Test Compound EnzymePrep->ReactionSetup Incubation Incubate at Optimal Temperature and pH ReactionSetup->Incubation Quantification Quantify Synthesized Chitin Incubation->Quantification IC50 Determine IC50 Value Quantification->IC50 End End IC50->End

Workflow for chitin synthase inhibition assay.
Antifungal Susceptibility Testing: CLSI M38-A2 Broth Microdilution

The Clinical and Laboratory Standards Institute (CLSI) M38-A2 is a standardized protocol for determining the MIC of antifungal agents against filamentous fungi.[8][9]

  • Inoculum Preparation: A standardized suspension of fungal spores or conidia is prepared.[8]

  • Drug Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate containing a liquid growth medium (e.g., RPMI 1640).[8]

  • Inoculation: Each well is inoculated with the fungal suspension.[8]

  • Incubation: The plate is incubated at a specified temperature for a defined period (e.g., 48-72 hours).[8]

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to a drug-free control well.[8]

Murine Model of Pulmonary Coccidioidomycosis

This in vivo model is crucial for assessing the therapeutic efficacy of antifungal agents.[10][11]

  • Infection: Mice are infected with a lethal dose of Coccidioides arthroconidia, typically via intranasal or intratracheal instillation.[10][11]

  • Treatment: At a specified time post-infection, treatment with the antifungal agent (e.g., Nikkomycin Z) or a placebo is initiated and administered for a defined duration.[10]

  • Monitoring: The animals are monitored for survival and signs of disease.

  • Endpoint Analysis: At the end of the study, the fungal burden in the lungs and other organs is quantified by plating homogenized tissue on a growth medium and counting the colony-forming units (CFUs).[10]

The Cell Wall Integrity Pathway: A Compensatory Mechanism

When chitin synthesis is inhibited, fungal cells can activate the Cell Wall Integrity (CWI) pathway to survive. This signaling cascade leads to the increased expression of other cell wall components, such as β-glucans, in an attempt to compensate for the weakened chitin structure. This is an important consideration in the development of chitin synthase inhibitors, as it may represent a mechanism of intrinsic or acquired resistance.

Fungal Cell Wall Integrity Pathway CellWallStress Cell Wall Stress (e.g., Nikkomycin Z) Sensors Membrane Stress Sensors (Wsc1, Mid2) CellWallStress->Sensors Rho1 Rho1 GTPase Sensors->Rho1 Pkc1 Protein Kinase C (Pkc1) Rho1->Pkc1 MAPK MAP Kinase Cascade (Bck1, Mkk1/2, Slt2) Pkc1->MAPK TranscriptionFactors Transcription Factors (Rlm1, Swi4/6) MAPK->TranscriptionFactors GeneExpression Increased Expression of Cell Wall Genes (e.g., FKS1 for β-glucan synthesis) TranscriptionFactors->GeneExpression CellWallRepair Cell Wall Repair and Reinforcement GeneExpression->CellWallRepair

Cell Wall Integrity (CWI) pathway.

Conclusion

Nikkomycin Z represents a promising, targeted therapeutic for fungal infections, particularly coccidioidomycosis, due to its specific inhibition of the fungal-specific enzyme, chitin synthase. Preclinical data demonstrates its potent in vitro and in vivo activity, often superior to standard-of-care agents like fluconazole. While other chitin synthase inhibitors exist, Nikkomycin Z is the most prominent in clinical development for human systemic fungal diseases. Further clinical evaluation is necessary to fully establish its safety and efficacy profile in patients. The detailed experimental protocols and an understanding of the fungal response pathways outlined in this guide provide a foundation for continued research and development in this critical area of infectious disease.

References

No Cross-Resistance Observed: Nikkomycin Lx Demonstrates Synergistic Antifungal Activity with Major Drug Classes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing research indicates that Nikkomycin (B1203212) Lx, a promising chitin (B13524) synthase inhibitor, does not exhibit cross-resistance with major classes of antifungal agents, including azoles, echinocandins, and polyenes. In fact, compelling evidence from in vitro and in vivo studies reveals a significant synergistic relationship, particularly with echinocandins and azoles, suggesting its potential as a powerful combination therapy agent in an era of growing antifungal resistance.

Nikkomycin Lx, and its extensively studied analog Nikkomycin Z, function by competitively inhibiting chitin synthase, a crucial enzyme for the synthesis of chitin, an essential component of the fungal cell wall that is absent in mammals.[1][2] This unique mechanism of action is a key factor in the absence of cross-resistance with other antifungal drugs that target different cellular components.

Overview of Antifungal Mechanisms

To understand the basis of these interactions, it is crucial to consider the distinct mechanisms of action of each antifungal class:

  • Nikkomycins: Inhibit chitin synthase, disrupting the formation of the chitin layer in the fungal cell wall.[3] Their uptake into the fungal cell is facilitated by a dipeptide permease transport system.[1]

  • Azoles (e.g., Fluconazole, Itraconazole): Target lanosterol (B1674476) 14α-demethylase, an enzyme essential for the biosynthesis of ergosterol (B1671047), a primary component of the fungal cell membrane.[1]

  • Echinocandins (e.g., Caspofungin, Micafungin): Inhibit β-(1,3)-D-glucan synthase, an enzyme complex responsible for synthesizing β-(1,3)-D-glucan, another critical polysaccharide in the fungal cell wall.[1]

  • Polyenes (e.g., Amphotericin B): Bind to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents.

Cross-Resistance and Synergy Profile

Current data strongly suggest that Nikkomycin Z does not display cross-resistance with these major antifungal classes.[1] Instead, it often exhibits synergistic or additive effects, enhancing the efficacy of existing treatments.

This compound and Echinocandins

A strong synergistic effect is consistently observed when Nikkomycin Z is combined with echinocandins.[1][4] The inhibition of β-glucan synthesis by echinocandins triggers a compensatory stress response in the fungus, leading to an upregulation of chitin synthesis to maintain cell wall integrity.[1][5] This increased reliance on the chitin synthesis pathway makes the fungus more susceptible to the inhibitory action of Nikkomycin Z.[1] This synergistic combination is particularly promising for treating infections caused by echinocandin-resistant strains.[1][4]

This compound and Azoles

Synergy between Nikkomycin Z and azoles has also been widely reported.[6][7][8] While the precise mechanism is still under investigation, it is hypothesized that the disruption of the cell membrane by azoles may interfere with the proper localization and function of the membrane-bound chitin synthase enzyme.[1] This interference, coupled with the direct inhibition of chitin synthesis by Nikkomycin Z, results in a potent synergistic antifungal effect.[1]

This compound and Polyenes

Data on the interaction between Nikkomycin Z and polyenes is more limited. One study investigating the combined effect against Aspergillus fumigatus found no significant interaction.[1][9] Further research is needed to fully characterize the nature of this interaction against a broader range of fungal pathogens.

Quantitative Analysis of Antifungal Interactions

The interaction between Nikkomycin Z and other antifungal agents is often quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI of ≤0.5 is typically considered synergistic.

Fungal SpeciesAntifungal CombinationFICIInteractionReference
Candida albicansNikkomycin Z + Anidulafungin<0.5Synergy[4][10]
Candida albicansNikkomycin Z + Micafungin<0.5Synergy[4][10]
Candida albicans (fks mutants)Nikkomycin Z + Anidulafungin<0.5Synergy[4][10]
Candida albicans (fks mutants)Nikkomycin Z + Micafungin<0.5Synergy[4][10]
Aspergillus fumigatusNikkomycin Z + Caspofungin0.22 ± 0.19Synergy[9]
Aspergillus fumigatusNikkomycin Z + Micafungin0.35 ± 0.27Synergy[9]
Candida albicansNikkomycin Z + Fluconazole-Synergy[8][11]
Candida albicansNikkomycin Z + Itraconazole-Synergy[6]
Aspergillus fumigatusNikkomycin Z + Amphotericin B3.59 ± 0.57No Interaction[9]
Aspergillus fumigatusNikkomycin Z + Itraconazole2.0 ± 0.0No Interaction[9]
Aspergillus fumigatusNikkomycin Z + Voriconazole1.07 ± 0.37No Interaction[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antifungal cross-resistance and synergy.

Minimum Inhibitory Concentration (MIC) Testing

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Methodology:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard.

  • Drug Dilution: A series of twofold dilutions of the antifungal agents are prepared in a 96-well microtiter plate using RPMI 1640 medium.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • Endpoint Determination: The MIC is determined as the lowest drug concentration that causes a significant reduction in growth (typically ≥50% for Nikkomycin Z and azoles, and a prominent reduction for echinocandins) compared to the drug-free control well.[4]

Checkerboard Assay for Synergy Testing

Objective: To evaluate the in vitro interaction between two antifungal agents.

Methodology:

  • Plate Setup: A 96-well microtiter plate is prepared with serial dilutions of Drug A along the x-axis and serial dilutions of Drug B along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation: All wells are inoculated with a standardized fungal suspension.

  • Incubation: The plate is incubated under appropriate conditions.

  • FICI Calculation: The Fractional Inhibitory Concentration (FIC) for each drug is calculated as the MIC of the drug in combination divided by the MIC of the drug alone. The FICI is the sum of the FICs for both drugs (FICI = FIC of Drug A + FIC of Drug B).

  • Interpretation: The interaction is classified as synergistic (FICI ≤ 0.5), indifferent (0.5 < FICI ≤ 4.0), or antagonistic (FICI > 4.0).[4][9]

Time-Kill Assays

Objective: To assess the fungicidal or fungistatic activity of an antifungal agent or combination over time.

Methodology:

  • Culture Preparation: A standardized fungal suspension is prepared in a suitable broth medium.

  • Drug Exposure: The antifungal agent(s) are added to the fungal suspension at desired concentrations (e.g., 1x, 2x, 4x MIC). A drug-free control is also included.

  • Sampling: Aliquots are removed from each culture at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Viability Assessment: The withdrawn samples are serially diluted and plated on drug-free agar to determine the number of colony-forming units (CFU) per milliliter.

  • Data Analysis: The change in log10 CFU/mL over time is plotted for each drug concentration and combination. A ≥2-log10 decrease in CFU/mL compared to the starting inoculum is typically considered fungicidal.

Visualizing Antifungal Mechanisms and Experimental Design

To further elucidate the interactions and experimental approaches, the following diagrams are provided.

Antifungal_Targets cluster_cell Fungal Cell cluster_membrane_synthesis Ergosterol Synthesis cluster_wall_synthesis Cell Wall Synthesis cluster_drugs Antifungal Agents Cell_Membrane Cell Membrane Cell_Wall Cell Wall Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase Ergosterol->Cell_Membrane Component of UDP_GlcNAc UDP_GlcNAc Chitin Chitin UDP_GlcNAc->Chitin Chitin Synthase Chitin->Cell_Wall Component of UDP_Glucose UDP_Glucose β-1,3-D-glucan β-1,3-D-glucan UDP_Glucose->β-1,3-D-glucan β-1,3-D-glucan Synthase β-1,3-D-glucan->Cell_Wall Component of Nikkomycin_Lx This compound Chitin Synthase Chitin Synthase Nikkomycin_Lx->Chitin Synthase Azoles Azoles Lanosterol\n14α-demethylase Lanosterol 14α-demethylase Azoles->Lanosterol\n14α-demethylase Echinocandins Echinocandins β-1,3-D-glucan\nSynthase β-1,3-D-glucan Synthase Echinocandins->β-1,3-D-glucan\nSynthase Polyenes Polyenes Polyenes->Ergosterol Binds to

Caption: Mechanisms of action of major antifungal classes on the fungal cell.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Fungal Inoculum E Inoculate Plate with Fungal Suspension A->E B Prepare Serial Dilutions of Drug A D Dispense Drug Dilutions into 96-well Plate B->D C Prepare Serial Dilutions of Drug B C->D D->E F Incubate Plate E->F G Determine MIC in Combination F->G H Calculate FICI G->H I Interpret Interaction (Synergy, Indifference, Antagonism) H->I

Caption: Workflow for a checkerboard synergy assay.

References

A Head-to-Head Comparison of Nikkomycin Z and Amphotericin B for the Treatment of Coccidioides Infection

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers and drug development professionals, this document provides an objective comparison of Nikkomycin Z and Amphotericin B in the context of Coccidioides infections. It synthesizes preclinical and clinical data, details experimental methodologies, and visualizes key pathways and workflows to support further research and development in antifungal therapies.

Introduction

Coccidioidomycosis, commonly known as Valley Fever, is a fungal infection caused by Coccidioides immitis or C. posadasii. While many infections are self-limiting, disseminated and severe pulmonary disease can be life-threatening and require aggressive antifungal therapy.[1] For decades, amphotericin B has been a cornerstone of treatment for severe coccidioidomycosis, despite its significant toxicity profile.[2][3] Nikkomycin Z, an investigational antifungal agent, presents a promising alternative with a novel mechanism of action and a favorable safety profile.[1][4] This guide offers a detailed head-to-head comparison of these two antifungal agents, supported by experimental data.

Mechanism of Action

The fundamental difference between Nikkomycin Z and amphotericin B lies in their cellular targets, which dictates their efficacy and toxicity profiles.

Nikkomycin Z acts as a competitive inhibitor of chitin (B13524) synthase, an enzyme crucial for the synthesis of chitin, a vital component of the fungal cell wall.[5][6] Since mammals lack chitin and chitin synthase, Nikkomycin Z exhibits a high degree of selective toxicity.[4][7] By disrupting cell wall formation, Nikkomycin Z leads to osmotic instability and fungal cell death, demonstrating fungicidal activity against Coccidioides.[1][6]

Amphotericin B is a polyene antifungal that binds to ergosterol, a primary sterol in the fungal cell membrane.[8][9][10] This binding disrupts the membrane's integrity by forming pores, leading to the leakage of intracellular components and ultimately, cell death.[9][10] However, amphotericin B can also interact with cholesterol in mammalian cell membranes, which is the basis for its significant host toxicity, particularly nephrotoxicity.[9][11]

Antifungal Mechanisms of Action Mechanisms of Action of Nikkomycin Z and Amphotericin B cluster_NikkomycinZ Nikkomycin Z cluster_AmphotericinB Amphotericin B NikZ Nikkomycin Z ChitinSynthase Chitin Synthase NikZ->ChitinSynthase Inhibits Chitin Chitin ChitinSynthase->Chitin Synthesizes CellLysis_NikZ Fungal Cell Lysis ChitinSynthase->CellLysis_NikZ Disruption leads to CellWall Fungal Cell Wall Integrity Chitin->CellWall Maintains AmB Amphotericin B Ergosterol Ergosterol AmB->Ergosterol Binds to PoreFormation Pore Formation AmB->PoreFormation Causes FungalMembrane Fungal Cell Membrane Ergosterol->FungalMembrane Component of IonLeakage Ion Leakage PoreFormation->IonLeakage Leads to CellDeath_AmB Fungal Cell Death IonLeakage->CellDeath_AmB Results in

Figure 1. Mechanisms of Action of Nikkomycin Z and Amphotericin B.

In Vitro Susceptibility

In vitro studies are fundamental in determining the intrinsic activity of an antifungal agent against a pathogen. The susceptibility of Coccidioides to Nikkomycin Z and amphotericin B has been evaluated using broth dilution methods.

Antifungal AgentMIC Range (µg/mL)MFC (µg/mL)Method
Nikkomycin Z 0.125 - 40.5 - >16Broth Macrodilution
Amphotericin B 0.03 - 1.0Not consistently reportedBroth Macrodilution

MIC (Minimum Inhibitory Concentration): The lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. MFC (Minimum Fungicidal Concentration): The lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial inoculum.

Experimental Protocol: In Vitro Susceptibility Testing

The in vitro antifungal susceptibility of Coccidioides immitis to Nikkomycin Z and amphotericin B is typically determined by a broth macrodilution method.[12][13] A standardized inoculum of C. immitis arthroconidia is challenged with serial twofold dilutions of each antifungal agent in a nutrient broth, such as RPMI-1640 medium.[7] The tubes are incubated at 35-37°C for 48 to 96 hours.[11] The MIC is determined as the lowest drug concentration that inhibits visible fungal growth.[7] For the MFC, an aliquot from each tube showing no growth is subcultured onto an agar (B569324) plate. The MFC is the lowest concentration that results in no fungal growth on the subculture.[6]

Preclinical Efficacy: In Vivo Models

Murine models of coccidioidomycosis are critical for evaluating the in vivo efficacy of antifungal agents. These models mimic different forms of the human disease, including pulmonary, disseminated, and central nervous system (CNS) infections.

Pulmonary Coccidioidomycosis

In a murine model of pulmonary coccidioidomycosis, oral Nikkomycin Z demonstrated potent activity, often superior to other antifungal agents.

Treatment GroupDosageSurvival Rate (%)Lung Fungal Burden (log10 CFU/g) ReductionReference
Nikkomycin Z 20 mg/kg BID1005.98[14]
Nikkomycin Z 50 mg/kg BID100-[15]
Amphotericin B 1 mg/kg QD (IP)-Comparable to Nikkomycin Z[8]
Untreated Control -0-[15]

BID: twice daily; QD: once daily; IP: intraperitoneal

CNS Coccidioidomycosis

Coccidioidal meningitis is a devastating form of the disease. Murine models of CNS coccidioidomycosis have been instrumental in assessing the ability of antifungal agents to cross the blood-brain barrier and control infection in the CNS.

Treatment GroupDosageSurvival Rate (%)Brain Fungal Burden ReductionReference
Nikkomycin Z 300 mg/kg BID (oral)80Significant reduction, 70% cured[9]
Amphotericin B 3 mg/kg QD (IP)90Significant reduction, 90% cured[9]
Untreated Control -0-[9]
Disseminated Coccidioidomycosis

Disseminated coccidioidomycosis involves the spread of the fungus to multiple organs. In a murine model of disseminated disease, Nikkomycin Z showed significant efficacy in reducing the fungal burden in various organs.

Treatment GroupDosageOrgan Fungal Burden Reduction (Compared to Fluconazole)Reference
Nikkomycin Z ≥200 mg/kg/day (oral)Superior reduction in lungs, liver, and spleen[6][10]

Experimental Protocol: Murine Model of Coccidioidomycosis

A common experimental workflow for evaluating antifungal efficacy in a murine model of coccidioidomycosis involves several key steps.

Experimental Workflow General Experimental Workflow for Murine Coccidioidomycosis Studies cluster_Preparation Preparation cluster_Infection Infection cluster_Treatment Treatment cluster_Endpoint Endpoint Analysis AnimalAcclimation Animal Acclimation (e.g., Swiss-Webster mice) InfectionRoute Infection (Intranasal, Intravenous, or Intracranial) AnimalAcclimation->InfectionRoute InoculumPrep Inoculum Preparation (C. immitis arthroconidia) InoculumPrep->InfectionRoute TreatmentInitiation Treatment Initiation (e.g., 48h post-infection) InfectionRoute->TreatmentInitiation DrugAdmin Drug Administration (Nikkomycin Z: oral; Amphotericin B: IP/IV) TreatmentInitiation->DrugAdmin SurvivalMonitoring Survival Monitoring DrugAdmin->SurvivalMonitoring FungalBurden Fungal Burden Quantification (CFU counts in homogenized organs) DrugAdmin->FungalBurden

Figure 2. General Experimental Workflow for Murine Coccidioidomycosis Studies.

The protocol typically involves the following:

  • Animal Model: Immunocompetent mice, such as Swiss-Webster or C57BL/6, are commonly used.[2][16]

  • Fungal Strain and Inoculum: A virulent strain of C. immitis or C. posadasii is cultured to produce arthroconidia.[2] The arthroconidia are harvested and suspended in a sterile solution, and the concentration is determined.[16]

  • Infection: Mice are infected via various routes to model different forms of the disease:

    • Pulmonary: Intranasal or intratracheal inoculation.[16][17]

    • Disseminated: Intravenous injection.[6]

    • CNS: Intracranial injection.[9]

  • Treatment: Antifungal therapy is initiated at a specified time post-infection (e.g., 48 hours).[2][9] Nikkomycin Z is typically administered orally, while amphotericin B is given intraperitoneally or intravenously.[9]

  • Endpoints: The primary endpoints for efficacy are survival and the reduction of fungal burden in target organs (lungs, spleen, brain).[6][9][14] Fungal burden is quantified by homogenizing the organs and plating serial dilutions on a suitable agar medium to count colony-forming units (CFU).[16][18]

Safety and Toxicity

The safety and toxicity profiles of Nikkomycin Z and amphotericin B are markedly different, primarily due to their distinct mechanisms of action.

Nikkomycin Z has demonstrated a favorable safety profile in preclinical and early clinical studies.[4] In preclinical toxicology studies in rats and dogs, the "no observed effect level" was at least 300 mg/kg, with some studies showing no detectable toxicity even at doses of 1,000 mg/kg.[4] Phase 1 human trials have supported its safety, with no serious or dose-related adverse events observed.[4]

Amphotericin B is associated with significant, and often dose-limiting, toxicities.[3][9] Infusion-related reactions (fever, chills) and nephrotoxicity are common.[3][9] The interaction of amphotericin B with cholesterol in mammalian cell membranes is responsible for these adverse effects.[9][11] Lipid formulations of amphotericin B have been developed to reduce its toxicity.[3]

Adverse EventNikkomycin Z (Incidence)Amphotericin B (Incidence)
Nephrotoxicity Not reported as a significant concernCommon, can be severe
Infusion-related reactions Not applicable (oral)Common (fever, chills)
Hypokalemia Not reportedCommon
Hypomagnesemia Not reportedCommon

Conclusion

Nikkomycin Z represents a promising therapeutic alternative to amphotericin B for the treatment of coccidioidomycosis. Its novel mechanism of action, targeting a fungal-specific pathway, provides a strong rationale for its observed efficacy and low toxicity in preclinical and early clinical studies.[1][4] In head-to-head comparisons in murine models, Nikkomycin Z has demonstrated comparable and, in some instances, superior efficacy to amphotericin B in terms of survival and fungal burden reduction.[8][9][14] The oral bioavailability of Nikkomycin Z offers a significant advantage over the intravenous administration of amphotericin B.[8]

While amphotericin B remains a critical tool for treating severe coccidioidomycosis, its use is hampered by significant toxicity.[2][3] Further clinical development of Nikkomycin Z is warranted to fully elucidate its therapeutic potential and confirm its favorable safety profile in a larger patient population. The data presented in this guide underscore the potential of Nikkomycin Z to become a valuable, and perhaps preferable, treatment option for coccidioidomycosis.

References

Nikkomycin Z Combination Therapy Demonstrates Superior Efficacy Over Monotherapy Against Clinical Fungal Isolates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of experimental data indicates that Nikkomycin Z, a chitin (B13524) synthase inhibitor, exhibits significant synergistic effects when combined with other antifungal agents, leading to enhanced efficacy against a broad range of clinical fungal isolates. This guide provides a detailed comparison of Nikkomycin Z combination therapy versus monotherapy, supported by quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of key mechanisms and workflows.

Nikkomycin Z, an investigational antifungal agent, targets chitin synthase, an enzyme crucial for the integrity of the fungal cell wall, a structure absent in mammals. This targeted mechanism of action makes it a promising candidate for antifungal therapy.[1][2] While Nikkomycin Z monotherapy has shown activity against various fungi, particularly dimorphic fungi like Coccidioides immitis, its efficacy is markedly amplified when used in combination with other antifungal drugs, such as azoles and echinocandins.[3][4] This synergistic interaction is attributed to the complementary mechanisms of action, where the disruption of different cell wall and cell membrane components leads to a more potent antifungal effect.

Quantitative Comparison of In Vitro Efficacy

In vitro studies consistently demonstrate the superiority of Nikkomycin Z combination therapy. The synergistic effect is typically quantified using the Fractional Inhibitory Concentration Index (FICI), where a value of ≤0.5 indicates synergy.

Synergistic Activity against Candida Species

Combination therapy has shown significant promise in treating infections caused by Candida species, including biofilm-forming isolates.

Fungal IsolateCombinationMIC (mg/L) - MonotherapyMIC (mg/L) - CombinationFold Decrease in MICFICIReference
C. albicans (echinocandin-susceptible)Nikkomycin Z + CaspofunginNikZ: 4-8, Cas: 0.015-0.03-2- to 16-fold (Cas)≤0.5[5]
C. albicans (echinocandin-susceptible)Nikkomycin Z + MicafunginNikZ: 4-8, Mica: 0.015-0.06-16- to 128-fold (Mica)≤0.5[5]
C. parapsilosisNikkomycin Z + Caspofungin--2- to 4-fold (Cas)≤0.5[5]
C. parapsilosisNikkomycin Z + Micafungin--2- to 64-fold (Mica)≤0.5[5]
C. albicans (and fks mutants)Nikkomycin Z + Anidulafungin---<0.5[6]
C. albicans (and fks mutants)Nikkomycin Z + Micafungin---<0.5[6]
C. albicansNikkomycin Z + Fluconazole---Additive to Synergistic[7]
C. parapsilosisNikkomycin Z + Fluconazole---Additive to Synergistic[7]
C. aurisNikkomycin Z + MicafunginNikZ: >64, Myc: various--Strong to Weak Synergy[8]
C. aurisNikkomycin Z + CaspofunginNikZ: >64, Cas: various--Strong to Weak Synergy[8]
C. aurisNikkomycin Z + FluconazoleNikZ: >64, Fluc: various--Strong Synergy (some isolates)[8]
Synergistic Activity against Aspergillus and Other Fungi

The benefits of combination therapy extend to filamentous fungi, offering potential solutions for difficult-to-treat infections.

Fungal IsolateCombinationMIC (mg/L) - MonotherapyFICIReference
Aspergillus fumigatusNikkomycin Z + Itraconazole-Marked Synergism[7]
Aspergillus flavusNikkomycin Z + Itraconazole-Marked Synergism[7]
Coccidioides immitisNikkomycin Z + ItraconazoleNikZ: 0.78 (parasitic form)Synergistic[4][9]
Cryptococcus neoformansNikkomycin Z + Fluconazole-Additive to Synergistic[7]

In Vivo Efficacy from Murine Models

Animal studies corroborate the in vitro findings, demonstrating improved survival rates and reduced fungal burden with Nikkomycin Z combination therapy. In an immunocompromised murine model of invasive candidiasis caused by echinocandin-resistant C. albicans (fks mutants), combination treatment with Nikkomycin Z and an echinocandin (anidulafungin or micafungin) significantly improved the survival rate compared to monotherapy with either drug alone.[10][6] While Nikkomycin Z monotherapy prolonged survival, the effect often declined after treatment cessation.[6] The combination therapy prevented this decline, indicating a more robust and sustained antifungal effect.[6]

Experimental Protocols

In Vitro Synergy Testing: Checkerboard Broth Microdilution Assay

The checkerboard assay is a standard method for evaluating the in vitro interaction of two antimicrobial agents.

1. Preparation of Materials:

  • Fungal Isolate: Subcultured on appropriate agar (B569324) (e.g., Sabouraud dextrose agar) to ensure purity and viability.

  • Antifungal Agents: Stock solutions of Nikkomycin Z and the combination drug (e.g., fluconazole, caspofungin) are prepared in a suitable solvent and then diluted in RPMI 1640 medium.

  • Culture Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS, adjusted to pH 7.0.

  • Microtiter Plates: Sterile 96-well plates.

2. Inoculum Preparation:

  • A fungal suspension is prepared in sterile saline from fresh cultures.

  • The suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

  • The inoculum is further diluted in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.[10]

3. Plate Setup:

  • A 96-well plate is set up with serial dilutions of Nikkomycin Z along the x-axis and the second antifungal agent along the y-axis.

  • This creates a matrix of wells containing various concentrations of both drugs.

  • Control wells containing each drug alone, as well as a drug-free growth control, are included.

4. Inoculation and Incubation:

  • Each well is inoculated with the prepared fungal suspension.

  • The plate is incubated at 35°C for 24-48 hours, depending on the fungal species.[11]

5. Reading and Interpretation:

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug(s) that inhibits visible fungal growth.

  • The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of B alone)

  • Interpretation of FICI:

    • ≤ 0.5: Synergy

    • 0.5 to 4.0: Indifference

    • 4.0: Antagonism

In Vivo Efficacy Testing: Murine Model of Disseminated Candidiasis

This model is used to assess the in vivo efficacy of antifungal therapies.

1. Animal Model:

  • Immunocompromised mice (e.g., ICR mice) are typically used to establish a robust infection. Immunosuppression can be induced using agents like cyclophosphamide.

2. Fungal Strain and Inoculum:

  • A clinical isolate of Candida albicans (including echinocandin-resistant strains) is used.

  • A standardized inoculum is prepared and administered intravenously to the mice.

3. Treatment Regimen:

  • Mice are divided into groups:

    • Control (vehicle)

    • Nikkomycin Z monotherapy

    • Combination drug (e.g., anidulafungin) monotherapy

    • Nikkomycin Z + combination drug therapy

  • Drugs are administered at clinically relevant doses and schedules.

4. Efficacy Endpoints:

  • Survival: Mice are monitored daily for morbidity and mortality, and survival curves are generated.

  • Fungal Burden: At the end of the study, organs such as the kidneys and brain are harvested, homogenized, and plated to determine the number of colony-forming units (CFUs).

5. Statistical Analysis:

  • Survival data is analyzed using the log-rank test.

  • Differences in fungal burden between groups are analyzed using appropriate statistical tests (e.g., Mann-Whitney U test).

Visualizing Mechanisms and Workflows

Antifungal_Signaling_Pathway Nikkomycin_Z Nikkomycin Z Chitin_Synthase Chitin_Synthase Nikkomycin_Z->Chitin_Synthase Inhibits Echinocandins Echinocandins Glucan_Synthase Glucan_Synthase Echinocandins->Glucan_Synthase Inhibits Azoles Azoles Lanosterol_Demethylase Lanosterol_Demethylase Azoles->Lanosterol_Demethylase Inhibits

Checkerboard_Workflow A Prepare Drug Dilutions (Nikkomycin Z & Combination Drug) B Set up 96-well Plate (Drug A vs. Drug B concentration matrix) A->B D Inoculate Plate B->D C Prepare Fungal Inoculum (0.5 McFarland Standard) C->D E Incubate (35°C, 24-48h) D->E F Read MICs (Visual or Spectrophotometric) E->F G Calculate FICI FICI = (MIC_A_combo / MIC_A_alone) + (MIC_B_combo / MIC_B_alone) F->G H Interpret Results (Synergy, Indifference, Antagonism) G->H

Conclusion

The collective evidence from in vitro and in vivo studies strongly supports the enhanced efficacy of Nikkomycin Z when used in combination with other classes of antifungal agents, particularly azoles and echinocandins. The synergistic interactions lead to a significant reduction in the minimum inhibitory concentrations required to inhibit fungal growth and result in improved outcomes in animal models of invasive fungal infections. This combination approach holds considerable promise for the treatment of infections caused by a variety of clinically relevant fungi, including drug-resistant strains. Further clinical investigation is warranted to translate these promising preclinical findings into effective therapeutic strategies for patients.

References

Evaluating the Safety Profile of Nikkomycin Z Compared to Traditional Antifungals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of antifungal therapeutics is continually evolving, driven by the dual pressures of emerging resistance to existing agents and the significant toxicity profiles associated with many traditional antifungal drugs. Nikkomycin Z, a competitive inhibitor of chitin (B13524) synthase, represents a promising alternative. Its unique mechanism of action targets a biochemical pathway essential for fungal cell wall integrity but absent in mammals, suggesting a high degree of selective toxicity and a potentially favorable safety profile.[1][2] This guide provides an objective comparison of the safety data for Nikkomycin Z against established antifungal agents, including the polyene amphotericin B, the azole fluconazole, and the echinocandin caspofungin. The information presented is supported by available preclinical and clinical data to facilitate an evidence-based evaluation of Nikkomycin Z's therapeutic potential.

Comparative Safety Profile: Nikkomycin Z vs. Traditional Antifungals

Nikkomycin Z has demonstrated a favorable safety profile in both preclinical and early clinical studies.[1] In contrast, traditional antifungal agents are associated with well-documented toxicities that can limit their use and necessitate careful patient monitoring.

Nikkomycin Z Safety Profile

Preclinical toxicology studies in rats and dogs have established a high "no observed effect level" (NOAEL) for Nikkomycin Z, with some studies showing no detectable toxicity even at high doses.[1] Phase 1 clinical trials in healthy human subjects have further supported its safety. In a single rising oral dose study with doses ranging from 250 mg to 2,000 mg, no serious or dose-related adverse events were observed.[3] The most frequently reported adverse events were mild and included headache and dizziness, which were considered possibly related to the drug in a few cases.[3] A multiple-dose study also concluded that Nikkomycin Z was well-tolerated with no serious safety concerns.[4]

Traditional Antifungal Safety Profiles
  • Amphotericin B (Polyene): The use of amphotericin B is frequently limited by its significant toxicity, most notably nephrotoxicity and infusion-related reactions.[5][6] Nephrotoxicity is a common adverse effect, and while lipid-based formulations have improved its renal safety profile, the risk remains.[7][8] Infusion-related reactions, including fever, chills, and rigors, are also prevalent.

  • Fluconazole (Azole): The azole class of antifungals is primarily associated with hepatotoxicity.[9][10] While often presenting as transient and mild-to-moderate elevations in liver enzymes in a small percentage of patients, rare cases of severe hepatic reactions, including fatal outcomes, have been reported.[11][12]

  • Caspofungin (Echinocandin): Echinocandins are generally considered to have a good safety profile.[13][14] The most common drug-related adverse events are typically mild and can include fever, chills, and elevations in liver enzymes.[15][16] Histamine-mediated symptoms, such as rash and facial swelling, can also occur.

Quantitative Comparison of Adverse Events

The following tables summarize the incidence of key adverse events reported in clinical trials for Nikkomycin Z and traditional antifungal agents.

Disclaimer: The data presented below are compiled from different clinical trials with varying study designs, patient populations, and methodologies. Direct comparison of these percentages should be approached with caution, as they may not be directly comparable.

Adverse Event CategoryNikkomycin Z (%) (Single and Multiple Dose Studies)[3][4]Amphotericin B (Deoxycholate) (%)[15][16]Fluconazole (%)[13]Caspofungin (%)[15][16]
Any Adverse Event Not explicitly reported as a single percentageHigh incidence~40%~50-60%
Drug-Related Adverse Events Minor, not dose-relatedHigh incidenceNot specified~20-30%
Serious Adverse Events 0FrequentRare~2-5%
Discontinuation due to Adverse Events 0CommonInfrequent~2-5%

Table 1: Overview of Adverse Event Rates in Clinical Trials

Specific Adverse EventNikkomycin Z (%)[3]Amphotericin B (Deoxycholate) (%)[15][16]Fluconazole (%)[13]Caspofungin (%)[15][16]
Nephrotoxicity (e.g., increased creatinine) Not reportedHigh incidenceLowLow
Hepatotoxicity (e.g., elevated liver enzymes) Not reportedCan occur~5% (mild-moderate)~5-10%
Infusion-Related Reactions (fever, chills) Not applicable (oral)High incidenceLow~5-10%
Gastrointestinal (nausea, vomiting, diarrhea) Minor (diarrhea reported with placebo)Common~5-10%~5-10%
Headache Possibly related in a few casesCommon~5%~5%

Table 2: Incidence of Common Adverse Events

Experimental Protocols

Detailed experimental protocols are crucial for the accurate interpretation and replication of safety data. Below are generalized methodologies for key experiments cited in the evaluation of antifungal safety profiles.

Preclinical Toxicology Studies (General Protocol)

Objective: To assess the potential toxicity of an antifungal agent in animal models following acute or repeated dosing.

Methodology:

  • Animal Model Selection: Typically, two mammalian species are used, one rodent (e.g., rats) and one non-rodent (e.g., dogs).[17]

  • Dose Administration: The test substance is administered daily for a specified period (e.g., 28 or 90 days) via a clinically relevant route (e.g., oral gavage, intravenous infusion).[18] A control group receives the vehicle alone. Multiple dose groups are included to identify a dose-response relationship.

  • Clinical Observations: Animals are observed daily for clinical signs of toxicity, including changes in appearance, behavior, and body weight.[19]

  • Clinical Pathology: Blood and urine samples are collected at specified intervals to evaluate hematology, clinical chemistry (including liver and kidney function markers), and urinalysis parameters.[19]

  • Necropsy and Histopathology: At the end of the study, a full necropsy is performed, and major organs and tissues are collected for microscopic examination to identify any pathological changes.[19]

In Vivo Nephrotoxicity Assessment

Objective: To evaluate the potential for an antifungal agent to cause kidney damage.

Methodology:

  • Animal Model: Rats are a commonly used model for studying drug-induced nephrotoxicity.[20]

  • Drug Administration: The antifungal agent is administered at various doses for a defined period.

  • Biomarker Analysis: Blood and urine are collected to measure markers of kidney function, such as serum creatinine, blood urea (B33335) nitrogen (BUN), and urinary electrolytes.[20]

  • Histopathology: Kidney tissues are examined microscopically for evidence of tubular damage, inflammation, or other pathological changes.[20]

Clinical Monitoring for Hepatotoxicity

Objective: To monitor for potential liver injury in patients receiving antifungal therapy.

Methodology:

  • Baseline Assessment: Liver function tests (LFTs), including alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin, are measured before initiating therapy.[1]

  • Routine Monitoring: LFTs are monitored periodically throughout the course of treatment. The frequency of monitoring may be increased for patients with pre-existing liver conditions or those on long-term therapy.[1]

  • Criteria for Discontinuation: Specific criteria for drug discontinuation are established based on the degree of LFT elevation and the presence of clinical symptoms of liver injury.[1]

Signaling Pathways and Experimental Workflows

Nikkomycin Z Mechanism of Action: Chitin Synthase Inhibition

Nikkomycin Z's selective toxicity stems from its targeted inhibition of chitin synthase, a key enzyme in the fungal cell wall biosynthesis pathway. This pathway is absent in humans, minimizing the potential for off-target effects.

Glucose Glucose Fructose-6-P Fructose-6-P Glucose->Fructose-6-P Glucosamine-6-P Glucosamine-6-P Fructose-6-P->Glucosamine-6-P N-acetyl-Glucosamine-6-P N-acetyl-Glucosamine-6-P Glucosamine-6-P->N-acetyl-Glucosamine-6-P N-acetyl-Glucosamine-1-P N-acetyl-Glucosamine-1-P N-acetyl-Glucosamine-6-P->N-acetyl-Glucosamine-1-P UDP-N-acetyl-Glucosamine UDP-N-acetyl-Glucosamine N-acetyl-Glucosamine-1-P->UDP-N-acetyl-Glucosamine Chitin Synthase Chitin Synthase UDP-N-acetyl-Glucosamine->Chitin Synthase Chitin Chitin Fungal Cell Wall Fungal Cell Wall Chitin->Fungal Cell Wall Incorporation Chitin Synthase->Chitin Polymerization Nikkomycin Z Nikkomycin Z Nikkomycin Z->Chitin Synthase Inhibition

Fungal Chitin Biosynthesis Pathway and Inhibition by Nikkomycin Z.

General Workflow for Preclinical Toxicology Assessment

The preclinical safety evaluation of a new drug candidate follows a structured workflow to identify potential toxicities before human trials.

cluster_preclinical Preclinical Toxicology Workflow Dose Range Finding Dose Range Finding Repeated Dose Toxicity Repeated Dose Toxicity Dose Range Finding->Repeated Dose Toxicity Data Analysis Data Analysis Repeated Dose Toxicity->Data Analysis Safety Pharmacology Safety Pharmacology Safety Pharmacology->Data Analysis Genotoxicity Genotoxicity Genotoxicity->Data Analysis IND Submission IND Submission Data Analysis->IND Submission

Generalized Workflow for Preclinical Toxicology Studies.

Conclusion

Nikkomycin Z exhibits a promising safety profile characterized by a lack of serious or dose-related adverse events in early clinical trials and a high therapeutic index in preclinical studies.[1][3] This stands in contrast to the well-established and sometimes dose-limiting toxicities of traditional antifungal agents such as amphotericin B and fluconazole. The selective mechanism of action of Nikkomycin Z, targeting a fungal-specific pathway, provides a strong scientific rationale for its observed safety.[1] While direct comparative clinical trial data are limited, the available evidence suggests that Nikkomycin Z has the potential to be a significantly safer alternative for the treatment of invasive fungal infections. Further clinical development, including larger comparative trials, will be essential to fully delineate its safety and efficacy in diverse patient populations.

References

A Comparative Analysis of Nikkomycin L_x_ and Novel Antifungal Agents: Spectrum of Activity and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antifungal drug development is rapidly evolving, driven by the urgent need to combat the rising threat of invasive fungal infections and the emergence of drug-resistant strains. This guide provides a comprehensive benchmark of Nikkomycin (B1203212) L_x_, a representative of the chitin (B13524) synthase inhibitor class, against a new generation of antifungal compounds: Rezafungin, Olorofim (B607405), and Ibrexafungerp (B609083). We present a detailed comparison of their in vitro spectrum of activity, supported by experimental data, and an overview of their distinct mechanisms of action.

Introduction to the Antifungal Agents

Nikkomycin L_x_ belongs to the nikkomycin family of peptidyl-nucleoside antibiotics that inhibit chitin synthase, a crucial enzyme for fungal cell wall biosynthesis.[1][2] By disrupting cell wall integrity, nikkomycins exhibit fungicidal activity against a range of pathogenic fungi.[3] For the scope of this guide, data pertaining to Nikkomycin Z, the most extensively studied compound in this class, is used as a proxy for Nikkomycin L_x_.

Rezafungin is a next-generation echinocandin that inhibits β-1,3-D-glucan synthase, another essential component of the fungal cell wall.[4][5] Its structural modifications confer a long half-life, allowing for once-weekly intravenous administration.[5]

Olorofim represents a novel class of antifungals, the orotomides. It uniquely targets the fungal enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which is a key step in the de novo pyrimidine (B1678525) biosynthesis pathway.[6][7] This mechanism is distinct from all other currently approved antifungal classes.

Ibrexafungerp is the first-in-class triterpenoid (B12794562) antifungal agent. While it also targets β-1,3-D-glucan synthase, its binding site and mechanism of inhibition differ from the echinocandins.[8][9] A key advantage of ibrexafungerp is its oral bioavailability.[8]

Comparative In Vitro Activity

The following tables summarize the minimum inhibitory concentration (MIC) data for Nikkomycin Z and the new antifungal compounds against a panel of clinically relevant fungal pathogens. The data has been compiled from various in vitro studies, and while standardized methodologies were used, direct head-to-head comparative studies are limited.

Table 1: In Vitro Activity against Candida Species

Fungal SpeciesNikkomycin Z MIC (µg/mL)Rezafungin MIC (µg/mL)Olorofim MIC (µg/mL)Ibrexafungerp MIC (µg/mL)
Candida albicans0.5 - >64[1][10]MIC₉₀: 0.06[4]No activity[6]MIC₉₀: 0.25[11]
Candida glabrata>64[1]MIC₉₀: 0.12[4]No activity[6]MIC₉₀: 1[9][11]
Candida parapsilosis8 - >64[1]MIC₉₀: 2[4]No activity[6]MIC₉₀: 1[11]
Candida tropicalis>64[1]MIC₉₀: 0.12[4]No activity[6]MIC₉₀: 2[11]
Candida krusei>64[1]MIC₉₀: 0.12[4]No activity[6]MIC₉₀: 1[11]
Candida auris2 - >16[12]MIC₉₀: 0.25[5]No activity[6]MIC₉₀: 2[11][13]

Table 2: In Vitro Activity against Aspergillus Species and Other Molds

Fungal SpeciesNikkomycin Z MIC (µg/mL)Rezafungin MEC (µg/mL)Olorofim MIC (µg/mL)Ibrexafungerp MEC (µg/mL)
Aspergillus fumigatus>128[14]MEC₉₀: 0.125[15]MIC₅₀: 0.008[6]MEC₅₀: 0.06[8]
Aspergillus flavus>128[14]MEC₅₀: 0.015[16]MIC: >100,000-fold below MIC[17]MEC₅₀: 0.06[8]
Aspergillus niger>128[14]MEC₅₀: 0.015[16]MIC: >100,000-fold below MIC[17]MEC₅₀: 0.12[8]
Aspergillus terreus>128[14]MEC₅₀: 0.015[16]N/AMEC₅₀: 0.06[8]
Coccidioides immitis/posadasii0.25 - 2[1]N/AGMIC: 0.011[7]N/A
Scedosporium/LomentosporaN/AN/AModal MIC: 0.06[18][19]N/A

Note: For echinocandins and ibrexafungerp against molds, the Minimum Effective Concentration (MEC) is often reported, which is the lowest drug concentration that leads to the formation of aberrant, branched hyphae.

Mechanisms of Action: Signaling Pathways

The distinct mechanisms of action of these antifungal agents provide different avenues for combating fungal pathogens and opportunities for combination therapies.

Antifungal_Mechanisms cluster_CellWall Fungal Cell Wall Synthesis cluster_Pyrimidine Pyrimidine Biosynthesis Glucan_Synthase β-1,3-D-Glucan Synthase Cell_Wall Cell Wall Integrity Glucan_Synthase->Cell_Wall β-1,3-D-Glucan Chitin_Synthase Chitin Synthase Chitin_Synthase->Cell_Wall Chitin DHODH Dihydroorotate Dehydrogenase (DHODH) Orotic_Acid Orotic Acid DHODH->Orotic_Acid UMP Uridine Monophosphate (UMP) Orotic_Acid->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Nikkomycin Nikkomycin Lx Nikkomycin->Chitin_Synthase Inhibits Rezafungin Rezafungin Rezafungin->Glucan_Synthase Inhibits Ibrexafungerp Ibrexafungerp Ibrexafungerp->Glucan_Synthase Inhibits Olorofim Olorofim Olorofim->DHODH Inhibits

Caption: Mechanisms of action for Nikkomycin L_x_ and new antifungal compounds.

Experimental Protocols

The in vitro susceptibility data presented in this guide are primarily based on standardized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI).

1. Broth Microdilution for Yeasts (CLSI M27) [20][21]

This method is the gold standard for determining the MICs of antifungal agents against yeasts such as Candida species.

  • Inoculum Preparation: Yeast isolates are cultured on Sabouraud dextrose agar (B569324) for 24 hours. A suspension is then prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Antifungal Preparation: The antifungal agents are serially diluted in RPMI-1640 medium in 96-well microtiter plates.

  • Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant reduction in growth (typically ≥50% inhibition) compared to the growth control well.[2]

2. Broth Microdilution for Molds (CLSI M38) [22][23]

This reference method is used for testing the susceptibility of filamentous fungi like Aspergillus species.

  • Inoculum Preparation: Molds are grown on potato dextrose agar for 7 days to encourage sporulation. Conidia are then harvested and a suspension is prepared in sterile saline containing a wetting agent (e.g., Tween 80). The suspension is adjusted spectrophotometrically to a specific optical density and then diluted in RPMI-1640 medium to achieve the final inoculum concentration.

  • Antifungal Preparation: Similar to the yeast protocol, the drugs are serially diluted in the microtiter plates.

  • Incubation: Plates are incubated at 35°C for 48-72 hours.

  • MIC/MEC Determination: For agents like Nikkomycin and Olorofim, the MIC is read as the lowest concentration showing 100% growth inhibition. For cell wall active agents like Rezafungin and Ibrexafungerp, the Minimum Effective Concentration (MEC) is determined as the lowest concentration at which aberrant, short, branched hyphae are observed microscopically.

Experimental_Workflow cluster_Yeast Yeast (CLSI M27) cluster_Mold Mold (CLSI M38) Y_Culture Culture Isolate (24h) Y_Suspension Prepare Inoculum (0.5 McFarland) Y_Culture->Y_Suspension Y_Dilution Dilute in RPMI Y_Suspension->Y_Dilution Y_Inoculate Inoculate Microplate Y_Dilution->Y_Inoculate Y_Incubate Incubate (35°C, 24-48h) Y_Inoculate->Y_Incubate Y_Read Read MIC (≥50% Inhibition) Y_Incubate->Y_Read M_Culture Culture Isolate (7 days) M_Suspension Prepare Conidial Suspension M_Culture->M_Suspension M_Dilution Dilute in RPMI M_Suspension->M_Dilution M_Inoculate Inoculate Microplate M_Dilution->M_Inoculate M_Incubate Incubate (35°C, 48-72h) M_Inoculate->M_Incubate M_Read Read MIC/MEC M_Incubate->M_Read Antifungal_Prep Prepare Serial Drug Dilutions in Microplate Antifungal_Prep->Y_Inoculate Antifungal_Prep->M_Inoculate

Caption: Standardized workflow for antifungal susceptibility testing.

Conclusion

The development of new antifungal agents with novel mechanisms of action is critical in the fight against invasive fungal diseases. Nikkomycin L_x_, as a chitin synthase inhibitor, shows a distinct spectrum of activity, particularly against endemic fungi. However, newer agents like Rezafungin, Olorofim, and Ibrexafungerp offer significant advancements in terms of spectrum, potency against resistant isolates, and pharmacokinetic properties. Rezafungin and Ibrexafungerp provide potent activity against a broad range of Candida and Aspergillus species, including some echinocandin-resistant strains. Olorofim's unique mechanism of action makes it a promising candidate for treating infections caused by difficult-to-treat molds, including azole-resistant Aspergillus.

This comparative guide highlights the importance of continued research and development in antifungal therapeutics. The data presented here should serve as a valuable resource for researchers and clinicians in evaluating the potential roles of these agents in future treatment strategies, both as monotherapies and in combination regimens.

References

Nikkomycin Z: A Synergistic Partner in Antifungal Therapy, Not an Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Extensive in vitro and in vivo studies overwhelmingly demonstrate that Nikkomycin (B1203212) Z, a competitive inhibitor of chitin (B13524) synthase, does not exhibit antagonism with other major classes of antifungal drugs. In fact, it consistently displays synergistic or additive effects, particularly when combined with echinocandins and azoles, making it a promising candidate for combination therapies against a range of fungal pathogens.

Nikkomycin Z's unique mechanism of action, targeting the synthesis of chitin—a crucial component of the fungal cell wall not present in mammals—complements the activity of other antifungals that target different cellular pathways.[1][2] This complementary action is the basis for the observed synergy, which can lead to more potent antifungal activity and a reduced likelihood of resistance development.

Synergistic Interactions with Echinocandins

Echinocandins, such as caspofungin and micafungin (B1204384), inhibit β-(1,3)-D-glucan synthase, another essential enzyme in fungal cell wall synthesis.[1] When fungi are exposed to echinocandins, they often attempt to compensate by upregulating chitin synthesis.[1] The simultaneous administration of Nikkomycin Z blocks this compensatory mechanism, leading to a potent synergistic effect.[1][3] This synergy has been observed against various Candida species, including in biofilms, and is particularly pronounced with micafungin.[4][5][6]

Studies have shown significant reductions in the minimum inhibitory concentration (MIC) values of both echinocandins and Nikkomycin Z when used in combination against Candida albicans and Candida parapsilosis biofilms. For instance, in combination with Nikkomycin Z, the median MIC of micafungin against C. albicans biofilms was reduced 16- to 128-fold.[4] In vivo studies in murine models of invasive candidiasis caused by echinocandin-resistant fks mutants also demonstrated that combination therapy with Nikkomycin Z and an echinocandin significantly improved survival rates compared to monotherapy.[3][7]

Additive and Synergistic Effects with Azoles

Azole antifungals, like fluconazole (B54011) and itraconazole (B105839), function by inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane.[1] Combination studies of Nikkomycin Z with azoles have consistently reported additive or synergistic interactions against a broad range of fungi, including Candida albicans, Cryptococcus neoformans, and Aspergillus species.[8][9][10] Notably, no antagonistic effects have been observed in any of the tested strains.[8][9] Marked synergism has been noted between Nikkomycin Z and itraconazole against Aspergillus fumigatus and Aspergillus flavus.[8][11]

Interactions with Other Antifungal Agents

Limited data is available regarding the interaction between Nikkomycin Z and polyenes like amphotericin B. One study investigating the combination against Aspergillus fumigatus found no significant interaction.[1] A study on Histoplasma capsulatum noted slight antagonism in inhibition between Nikkomycin Z and the glucan synthase inhibitor LY303366 (an echinocandin), though this appears to be an exception to the general trend of synergy observed with other echinocandins.[12]

Quantitative Analysis of Nikkomycin Z Interactions

The interaction between Nikkomycin Z and other antifungals is quantified using the Fractional Inhibitory Concentration Index (FICI), calculated from checkerboard assays. The FICI is interpreted as follows:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

The following tables summarize the quantitative data from various in vitro studies.

Table 1: In Vitro Interaction of Nikkomycin Z with Echinocandins against Candida Species

Fungal SpeciesEchinocandinFindingFICIReference
Candida albicans (including fks mutants)Anidulafungin, MicafunginSynergy<0.5[3]
Candida albicans biofilmsCaspofunginSynergyNot specified, but 2- to 16-fold MIC reduction for caspofungin[4]
Candida albicans biofilmsMicafunginSynergyNot specified, but 16- to 128-fold MIC reduction for micafungin[4]
Candida parapsilosis biofilmsCaspofungin, MicafunginSynergyNot specified, but significant MIC reductions[4]

Table 2: In Vitro Interaction of Nikkomycin Z with Azoles against Various Fungi

Fungal SpeciesAzoleFindingFICIReference
Candida albicansFluconazole, ItraconazoleAdditive to SynergisticNot specified[8][9]
Candida parapsilosisFluconazole, ItraconazoleAdditive to SynergisticNot specified[8][9]
Cryptococcus neoformansFluconazole, ItraconazoleAdditive to SynergisticNot specified[8][9]
Coccidioides immitisFluconazole, ItraconazoleAdditive to SynergisticNot specified[8][9]
Aspergillus fumigatusItraconazoleMarked Synergy≤ 0.09[8][12]
Aspergillus flavusItraconazoleMarked SynergyNot specified[8]

Experimental Protocols

In Vitro Synergy Testing: Checkerboard Broth Microdilution

The checkerboard assay is the standard method for evaluating antifungal drug interactions in vitro.

  • Preparation of Antifungal Agents: Stock solutions of Nikkomycin Z and the second antifungal agent (e.g., an echinocandin or azole) are prepared and serially diluted.

  • Inoculum Preparation: Fungal isolates are cultured, and the inoculum is standardized to a specific concentration (e.g., using a spectrophotometer or hemacytometer).

  • Assay Setup: A 96-well microtiter plate is used. Along the x-axis, decreasing concentrations of Nikkomycin Z are added to the wells. Along the y-axis, decreasing concentrations of the second antifungal are added. This creates a matrix of various concentration combinations.

  • Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The plate is then incubated under appropriate conditions (e.g., temperature and duration).[3][8]

  • Endpoint Determination: The MIC is determined as the lowest concentration of the drug (alone or in combination) that causes a significant reduction in fungal growth (e.g., 50% reduction in turbidity) compared to a drug-free control.[3][7]

  • FICI Calculation: The FICI is calculated for each combination that shows inhibition using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). The lowest FICI value determines the nature of the interaction.

In Vivo Murine Model of Systemic Candidiasis

Animal models are crucial for validating in vitro findings.

  • Immunosuppression: Mice are typically immunosuppressed to establish a robust infection (e.g., via intraperitoneal injection of dexamethasone).[3]

  • Infection: A standardized inoculum of the fungal pathogen (e.g., Candida albicans) is injected intravenously via the tail vein.[3]

  • Treatment: Therapy begins at a set time post-infection (e.g., 24 hours). Mice are divided into groups receiving a control (placebo), Nikkomycin Z monotherapy, the second antifungal monotherapy, or the combination therapy. Drugs are administered via a specified route (e.g., subcutaneously) and schedule.[3]

  • Monitoring and Endpoint: Mice are monitored daily for mortality over a defined period (e.g., 17 days). The primary endpoint is survival.[3]

  • Data Analysis: Kaplan-Meier survival plots are generated, and the log-rank test is used to determine statistically significant differences in survival between the treatment groups.[3]

Visualizing Antifungal Mechanisms and Experimental Design

Antifungal_Mechanisms cluster_fungal_cell Fungal Cell cluster_cell_wall Cell Wall Synthesis cluster_cell_membrane Cell Membrane Synthesis Glucan_Synthase β(1,3)-D-Glucan Synthase Glucan β(1,3)-Glucan Glucan_Synthase->Glucan Chitin_Synthase Chitin Synthase Chitin Chitin Chitin_Synthase->Chitin Lanosterol_Demethylase Lanosterol 14α-demethylase Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Echinocandins Echinocandins Echinocandins->Glucan_Synthase Inhibits Nikkomycin_Z Nikkomycin Z Nikkomycin_Z->Chitin_Synthase Inhibits Azoles Azoles Azoles->Lanosterol_Demethylase Inhibits

Caption: Mechanisms of action for major antifungal classes.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis A Prepare Drug A (Nikkomycin Z) Dilutions D Dispense Drug Dilutions into 96-Well Plate (Checkerboard Format) A->D B Prepare Drug B (e.g., Azole) Dilutions B->D C Standardize Fungal Inoculum E Inoculate Wells C->E D->E F Incubate Plate E->F G Read MICs for Each Combination F->G H Calculate FICI G->H I Determine Interaction (Synergy, Additive, Antagonism) H->I

Caption: Workflow for checkerboard synergy testing.

References

Nikkomycin Z: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nikkomycin (B1203212) Z, a peptidyl-nucleoside antibiotic, has garnered significant attention as a promising antifungal agent due to its unique mechanism of action. By competitively inhibiting chitin (B13524) synthase, an enzyme crucial for the integrity of the fungal cell wall but absent in mammals, Nikkomycin Z presents a highly selective therapeutic target.[1][2][3] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Nikkomycin Z, supported by experimental data, detailed methodologies, and visual representations of its molecular interactions and experimental workflows.

In Vitro Efficacy: A Spectrum of Fungal Susceptibility

The in vitro activity of Nikkomycin Z has been evaluated against a broad range of fungal pathogens. Minimum Inhibitory Concentration (MIC) values, a key measure of antifungal potency, demonstrate variable susceptibility across different species.

Comparative Susceptibility of Various Fungal Species to Nikkomycin Z
Fungal SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Notes
Blastomyces dermatitidis0.78[4]--Also exhibits a minimal fungicidal concentration (MFC) of 3.1 µg/mL.[4]
Candida albicans---Shows susceptibility; often tested in combination with other antifungals.[5][6]
Candida auris0.125 to >64[7][8][9]2[7][8][9]32[7][8][9]Activity is isolate-dependent, with some strains showing resistance.[7][8][9]
Coccidioides immitis2.5[10]--Also demonstrates fungicidal activity with an MFC of 2.5 µg/mL.[10]
Histoplasma capsulatum4 to >64[5]-≥ 64[5]Shows a wide range of MICs against different strains.[5]
Sporothrix schenckii50 to ≥400--Varies significantly between strains.[5]
Sporothrix brasiliensis100 to >400--Most tested strains showed high MICs.[5]

Data compiled from multiple sources. MIC values can vary based on the specific isolate and testing conditions.

In Vivo Efficacy: Promising Results in Animal Models

In vivo studies, primarily in murine models, have demonstrated the therapeutic potential of Nikkomycin Z against several systemic fungal infections. These studies highlight its ability to improve survival rates and reduce fungal burden in various organs.

Efficacy of Nikkomycin Z in Murine Models of Fungal Infections
Fungal Infection ModelFungal SpeciesDosing RegimenKey FindingsReference Antifungal Comparison
Pulmonary CoccidioidomycosisCoccidioides posadasii80 mg/kg/day (divided BID) for 7 daysNearly eradicated the infection.[11][12]-
Pulmonary CoccidioidomycosisCoccidioides immitis50 mg/kg BID for 10 days100% survival.[5]-
Meningocerebral CoccidioidomycosisCoccidioides immitis50 mg/kg BID for 21 days60% survival at day 65.[5]-
Disseminated CoccidioidomycosisCoccidioides sp.≥200 mg/kg/day (oral) for 5 daysGreater reduction in organ CFU than fluconazole (B54011).[10][13]Fluconazole
Pulmonary BlastomycosisBlastomyces dermatitidis200, 400, or 1000 mg/kg/day (oral, BID) for 10 days100% survival, with higher doses leading to biological cure.[4]Superior to itraconazole (B105839); equivalent to parenteral amphotericin B in achieving cure.[4]
HistoplasmosisHistoplasma capsulatum2.5 mg/kg BIDReduced fungal counts in spleen and liver.[14]At least as effective as fluconazole.[14]
CNS CoccidioidomycosisCoccidioides immitis50, 100, or 300 mg/kg (oral, TID) for 7 daysSignificantly improved survival and reduced brain fungal burden.[15]Similar efficacy to fluconazole in improving survival.[15]

Mechanism of Action and Synergistic Potential

Nikkomycin Z's fungicidal activity stems from its structural similarity to UDP-N-acetylglucosamine, the substrate for chitin synthase.[2] This allows it to act as a competitive inhibitor, disrupting cell wall synthesis and leading to osmotic instability and cell death.[3] The transport of Nikkomycin Z into the fungal cell is mediated by a dipeptide permease system.[2][16]

Notably, Nikkomycin Z has demonstrated synergistic or additive effects when combined with other antifungal agents, such as fluconazole and itraconazole, against a variety of fungi including Candida albicans, Cryptococcus neoformans, and Aspergillus species.[5][6]

NikkomycinZ_Mechanism cluster_fungal_cell Fungal Cell cluster_extracellular Extracellular UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin (Cell Wall Component) Chitin_Synthase->Chitin Synthesizes Nikkomycin_Z Nikkomycin Z Permease Dipeptide Permease Nikkomycin_Z->Permease Transport Permease->Chitin_Synthase Inhibits

Mechanism of action of Nikkomycin Z.

Experimental Protocols

In Vitro: Broth Microdilution for MIC Determination

The in vitro activity of Nikkomycin Z is typically determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Nikkomycin Z: A stock solution of Nikkomycin Z is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).[17] Serial twofold dilutions are then made in RPMI 1640 medium buffered with MOPS to a pH of 6.0 in 96-well microtiter plates.[17]

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. A standardized inoculum suspension is prepared to a concentration of 0.5-2.5 x 10³ CFU/mL.[18]

  • Incubation: The microtiter plates are inoculated with the fungal suspension and incubated at 35°C for 24-48 hours.[18]

  • MIC Determination: The MIC is determined as the lowest concentration of Nikkomycin Z that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control.[17]

MIC_Workflow prep Prepare Nikkomycin Z Serial Dilutions in Plate add_inoculum Add Inoculum to Plate prep->add_inoculum inoculum Prepare Standardized Fungal Inoculum inoculum->add_inoculum incubate Incubate at 35°C (24-48h) add_inoculum->incubate read_mic Read MIC (Visual or Spectrophotometric) incubate->read_mic

Experimental workflow for MIC determination.
In Vivo: Murine Model of Pulmonary Fungal Infection

Murine models are crucial for evaluating the in vivo efficacy of Nikkomycin Z. A common model is the pulmonary infection model.

  • Animal Model: Immunocompetent mice (e.g., ICR or C57BL/6) are commonly used.[3][4]

  • Infection: Mice are anesthetized and intranasally inoculated with a suspension of fungal spores (e.g., Coccidioides posadasii arthroconidia).[3]

  • Treatment: Treatment with Nikkomycin Z or a control vehicle is initiated at a specified time post-infection (e.g., 48 or 120 hours).[3][11] The drug is typically administered orally via gavage, often in a twice-daily (BID) regimen.[4]

  • Efficacy Assessment: Efficacy is evaluated based on survival rates and the fungal burden in the lungs and other organs, which is determined by colony-forming unit (CFU) counts after a set treatment period.[3][4]

InVivo_Workflow infection Intranasal Inoculation of Mice with Fungi treatment Initiate Oral Treatment (Nikkomycin Z or Control) infection->treatment monitoring Monitor Survival and Clinical Signs treatment->monitoring assessment Assess Fungal Burden (CFU) in Lungs and Organs monitoring->assessment

General workflow for in vivo efficacy testing.

Clinical Development and Future Outlook

Nikkomycin Z has completed Phase I clinical trials in healthy humans, where it was shown to be safe and well-tolerated.[1][9] It is being developed as an orphan product for the treatment of coccidioidomycosis.[1] While challenges in clinical trial recruitment and funding have been encountered, its unique mechanism of action and strong preclinical data suggest that Nikkomycin Z holds significant promise, particularly for endemic dimorphic fungal infections.[1][5] Further studies, especially exploring combination therapies, will be crucial in defining its role in the clinical management of fungal diseases.

References

Validating Nikkomycin Z's Target Engagement in Fungal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nikkomycin (B1203212) Z's performance in targeting fungal chitin (B13524) synthase, supported by experimental data. It delves into its mechanism of action, compares it with alternative antifungal agents, and provides detailed experimental protocols for validation of target engagement.

Introduction to Nikkomycin Z and its Target

Nikkomycin Z is a nucleoside-peptide antibiotic produced by Streptomyces tendae that acts as a potent and specific competitive inhibitor of chitin synthase.[1][2] This enzyme is essential for the synthesis of chitin, a critical component of the fungal cell wall that is absent in mammals.[3] This selectivity makes chitin synthase an attractive target for antifungal therapy, promising a high therapeutic index and low host toxicity.[3] Nikkomycin Z's structural similarity to the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), allows it to bind to the active site of chitin synthase, thereby blocking chitin polymerization and disrupting cell wall integrity, which ultimately leads to fungal cell death.[2][4]

Comparative Analysis of Antifungal Agents

To understand the unique value of Nikkomycin Z, it is essential to compare its mechanism of action and target with other classes of antifungal drugs.

Antifungal AgentTarget EnzymeMechanism of Action
Nikkomycin Z Chitin SynthaseCompetitively inhibits the synthesis of chitin, a key component of the fungal cell wall.[1][2]
Caspofungin (Echinocandin) β-(1,3)-D-glucan synthaseInhibits the synthesis of β-(1,3)-D-glucan, another crucial component of the fungal cell wall.
Fluconazole (B54011) (Azole) Lanosterol 14-α-demethylaseInhibits the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[5]

Quantitative Performance Data

The efficacy of Nikkomycin Z has been demonstrated through its inhibitory activity against various fungal chitin synthase isozymes and its antifungal activity against a range of fungal pathogens.

Table 1: Inhibitory Activity of Nikkomycin Z against Candida albicans Chitin Synthase Isozymes [1]

IsozymeIC₅₀ (µM)
CaChs115
CaChs20.8
CaChs313

Table 2: In Vitro Antifungal Activity of Nikkomycin Z, Caspofungin, and Fluconazole

Fungal SpeciesNikkomycin Z MIC (µg/mL)Caspofungin MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans0.125 - >16[4]0.015 - 80.125 - 64
Coccidioides immitis1 - 16[4]0.25 - 21 - 128
Aspergillus fumigatus>640.015 - 18 - >128

Table 3: Synergistic Interactions of Nikkomycin Z with Other Antifungals against Candida albicans

CombinationFractional Inhibitory Concentration Index (FICI)Interaction
Nikkomycin Z + Caspofungin≤ 0.5[6][7]Synergy
Nikkomycin Z + FluconazoleAdditive to Synergistic[5]Synergy/Additive

Experimental Protocols for Target Engagement Validation

Validating that a compound engages its intended target within a cell is a critical step in drug development. The following are key experimental protocols to confirm Nikkomycin Z's engagement with chitin synthase in fungal cells.

Chitin Synthase Activity Assay

This assay directly measures the inhibitory effect of Nikkomycin Z on the enzymatic activity of chitin synthase.

Objective: To quantify the inhibition of chitin synthase by Nikkomycin Z.

Methodology: [2][8][9]

  • Preparation of Crude Enzyme Extract:

    • Grow fungal cells to the mid-log phase and harvest by centrifugation.

    • Wash the cell pellet with ice-cold lysis buffer.

    • Disrupt the cells by mechanical means (e.g., bead beating or grinding in liquid nitrogen).

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the crude enzyme extract.

    • For some chitin synthase isozymes, a pre-incubation with trypsin may be required for activation.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing assay buffer, the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), and a radiolabeled tracer (e.g., UDP-[³H]-N-acetylglucosamine).

    • Add varying concentrations of Nikkomycin Z to the reaction tubes.

    • Initiate the reaction by adding the crude enzyme extract.

    • Incubate the reaction at 30°C for 30-60 minutes.

  • Quantification of Chitin Synthesis:

    • Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).

    • Filter the reaction mixture through a glass fiber filter to capture the insoluble chitin polymer.

    • Wash the filter to remove unincorporated radiolabeled substrate.

    • Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of chitin synthase inhibition for each Nikkomycin Z concentration compared to the no-inhibitor control.

    • Determine the IC₅₀ value, which is the concentration of Nikkomycin Z that inhibits 50% of the enzyme's activity.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm drug-target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes the protein, making it more resistant to thermal denaturation.[10][11]

Objective: To demonstrate the binding of Nikkomycin Z to chitin synthase in live fungal cells.

Methodology: [10][12]

  • Cell Treatment:

    • Grow fungal cells to the desired density.

    • Treat the cells with varying concentrations of Nikkomycin Z or a vehicle control (e.g., DMSO) for a specified duration to allow for drug uptake.

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or mechanical disruption.

    • Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).

  • Protein Analysis:

    • Collect the supernatant and quantify the amount of soluble chitin synthase using Western blotting with an antibody specific to the chitin synthase of interest.

  • Data Analysis:

    • Plot the amount of soluble chitin synthase as a function of temperature for both the Nikkomycin Z-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of Nikkomycin Z indicates that it has bound to and stabilized the chitin synthase, thus confirming target engagement.

Visualizing Pathways and Workflows

Mechanism of Action of Nikkomycin Z

NikkomycinZ_Mechanism UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Binds to active site Nikkomycin_Z Nikkomycin Z Nikkomycin_Z->Chitin_Synthase Competitively Inhibits Chitin Chitin (Fungal Cell Wall Component) Chitin_Synthase->Chitin Synthesizes Cell_Lysis Cell Lysis Chitin->Cell_Lysis Weakened cell wall leads to

Caption: Competitive inhibition of chitin synthase by Nikkomycin Z.

Experimental Workflow for Target Engagement Validation

Target_Validation_Workflow cluster_in_vitro In Vitro Validation cluster_in_cellulo In Cellulo Validation Fungal_Lysate Prepare Fungal Cell Lysate Chitin_Synthase_Assay Chitin Synthase Activity Assay Fungal_Lysate->Chitin_Synthase_Assay IC50_Determination Determine IC50 Value Chitin_Synthase_Assay->IC50_Determination Target_Engagement Confirm Target Engagement IC50_Determination->Target_Engagement Correlates with Fungal_Culture Culture Fungal Cells Drug_Treatment Treat with Nikkomycin Z Fungal_Culture->Drug_Treatment CETSA Cellular Thermal Shift Assay (CETSA) Drug_Treatment->CETSA CETSA->Target_Engagement

Caption: Workflow for validating Nikkomycin Z target engagement.

Comparative Signaling Pathways of Antifungals

Antifungal_Pathways cluster_NikkomycinZ Nikkomycin Z cluster_Caspofungin Caspofungin cluster_Fluconazole Fluconazole NZ Nikkomycin Z CS Chitin Synthase NZ->CS Chitin_p Chitin Synthesis CS->Chitin_p Fungal_Cell_Wall Fungal Cell Wall Integrity Chitin_p->Fungal_Cell_Wall CAS Caspofungin GS β-(1,3)-D-glucan Synthase CAS->GS Glucan_p Glucan Synthesis GS->Glucan_p Glucan_p->Fungal_Cell_Wall FLU Fluconazole LD Lanosterol 14-α-demethylase FLU->LD Ergosterol_p Ergosterol Synthesis LD->Ergosterol_p Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_p->Fungal_Cell_Membrane

Caption: Comparative targets of major antifungal drug classes.

Conclusion

Nikkomycin Z demonstrates potent and specific engagement of its target, chitin synthase, in fungal cells. The experimental data and detailed protocols provided in this guide offer a robust framework for researchers to validate its mechanism of action and compare its performance against other antifungal agents. Its unique target in the fungal cell wall, coupled with its synergistic potential with other antifungals, positions Nikkomycin Z as a compelling candidate for further development in the fight against fungal infections.

References

A Comparative Review of Nikkomycin and Echinocandin Combination Therapies: A Synergistic Approach to Combatting Fungal Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising incidence of invasive fungal infections, coupled with the emergence of antifungal resistance, presents a formidable challenge in clinical practice. This has spurred the exploration of novel therapeutic strategies, with combination therapies gaining significant traction. This guide provides a comprehensive comparative review of the combination of Nikkomycin (B1203212), a chitin (B13524) synthase inhibitor, and echinocandins, potent inhibitors of β-(1,3)-D-glucan synthesis. By targeting two distinct and essential components of the fungal cell wall, this combination exhibits powerful synergistic activity, offering a promising avenue for the treatment of resilient fungal pathogens.

Mechanism of Action: A Two-Pronged Attack on the Fungal Cell Wall

Nikkomycin and echinocandins disrupt the integrity of the fungal cell wall through distinct mechanisms of action. Echinocandins non-competitively inhibit the β-1,3-D-glucan synthase enzyme complex, preventing the synthesis of β-1,3-glucan, a crucial structural polymer in the cell walls of many pathogenic fungi.[1][2] This disruption leads to a weakened cell wall, osmotic instability, and ultimately, cell lysis.[1][3]

Nikkomycin Z, a prominent member of the nikkomycin family, acts as a competitive inhibitor of chitin synthase.[4][5] It structurally mimics the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), thereby blocking the synthesis of chitin, another vital structural component of the fungal cell wall.[4][6] The inhibition of chitin synthesis further compromises the cell wall's structural integrity, particularly in fungi that rely on chitin for septa formation and cell division.[7]

The synergistic effect of this combination therapy stems from the simultaneous assault on two critical cell wall components. Fungi often respond to the inhibition of β-glucan synthesis by echinocandins by upregulating chitin synthesis as a compensatory mechanism to maintain cell wall integrity.[8][9] By concurrently inhibiting chitin synthase with Nikkomycin, this compensatory response is thwarted, leading to a more profound disruption of the cell wall and enhanced fungal killing.[8]

cluster_echinocandin Echinocandin Action cluster_nikkomycin Nikkomycin Action Echinocandin Echinocandin Beta-Glucan_Synthase β-(1,3)-D-Glucan Synthase Echinocandin->Beta-Glucan_Synthase Inhibits Fungal_Cell_Wall Fungal Cell Wall Integrity Beta-Glucan_Synthesis β-(1,3)-D-Glucan Synthesis Beta-Glucan_Synthase->Beta-Glucan_Synthesis Catalyzes Beta-Glucan_Synthesis->Fungal_Cell_Wall Maintains Nikkomycin Nikkomycin Chitin_Synthase Chitin Synthase Nikkomycin->Chitin_Synthase Inhibits Chitin_Synthesis Chitin Synthesis Chitin_Synthase->Chitin_Synthesis Catalyzes Chitin_Synthesis->Fungal_Cell_Wall Maintains Cell_Lysis Cell Lysis Fungal_Cell_Wall->Cell_Lysis Disruption leads to Infection Induce Invasive Candidiasis (intravenous injection of C. albicans) Treatment_Groups Treatment Groups: - Vehicle Control - Nikkomycin Z alone - Echinocandin alone - Combination Therapy Infection->Treatment_Groups Immunosuppression Immunosuppress Mice (e.g., cyclophosphamide) Immunosuppression->Infection Treatment_Administration Administer Treatment (e.g., subcutaneous injection) Treatment_Groups->Treatment_Administration Monitoring Monitor Survival and Clinical Signs Treatment_Administration->Monitoring Outcome_Analysis Analyze Survival Data (Kaplan-Meier curves, log-rank test) Monitoring->Outcome_Analysis Prepare_Drugs Prepare Serial Dilutions of Nikkomycin Z & Echinocandin Setup_Plate Set up 96-well Plate with Drug Combinations Prepare_Drugs->Setup_Plate Inoculate Inoculate Plate Setup_Plate->Inoculate Prepare_Inoculum Prepare Standardized Fungal Inoculum Prepare_Inoculum->Inoculate Incubate Incubate at 35°C Inoculate->Incubate Read_Results Determine MICs Incubate->Read_Results Calculate_FICI Calculate FICI Read_Results->Calculate_FICI

References

Assessing the Post-Antifungal Effect of Nikkomycin Z Compared to Azoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the post-antifungal effect (PAFE) of Nikkomycin (B1203212) Z, a chitin (B13524) synthase inhibitor, with that of the azole class of antifungals. The information presented herein is supported by available experimental data to aid in research and drug development efforts. While direct comparative studies on the PAFE of Nikkomycin Z and azoles are limited, this guide synthesizes existing in vitro data to provide a comprehensive overview.

Executive Summary

Nikkomycin Z and azole antifungals represent two distinct classes of drugs with different mechanisms of action against fungal pathogens. Nikkomycin Z targets the fungal cell wall by competitively inhibiting chitin synthase, an enzyme essential for cell wall integrity.[1] In contrast, azoles disrupt the fungal cell membrane by inhibiting lanosterol (B1674476) 14-alpha demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway.[2][3] This fundamental difference in their targets influences their antifungal activity and potentially their post-antifungal effect. While azoles are generally considered fungistatic against common pathogens like Candida species, Nikkomycin Z has demonstrated fungicidal activity against certain fungi.[4][5] The duration of PAFE is a critical pharmacodynamic parameter, and a prolonged PAFE can allow for less frequent dosing and improved therapeutic outcomes.

Data Presentation: In Vitro Antifungal Activity

The following table summarizes the in vitro activity of Nikkomycin Z and representative azoles against common fungal pathogens. Minimum Inhibitory Concentration (MIC) is a key indicator of antifungal potency, and while not a direct measure of PAFE, lower MICs can suggest a more potent and potentially longer-lasting effect. Data on the synergistic activity of Nikkomycin Z with azoles is also included, as this can influence the post-exposure fungal growth dynamics.

Antifungal AgentFungal SpeciesMIC Range (µg/mL)Key Findings
Nikkomycin Z Candida albicans0.5 - 32Moderate intrinsic activity.[6]
Aspergillus fumigatus>64Generally low intrinsic activity.[7]
Coccidioides immitisPotent activity reported.A primary target for Nikkomycin Z development.[8]
Fluconazole (B54011) Candida albicans0.25 - 128Variable, with increasing resistance reported.[9]
Aspergillus fumigatusGenerally resistantNot typically used for Aspergillus infections.
Itraconazole (B105839) Candida albicans0.03 - >8Generally active.
Aspergillus fumigatus0.125 - >8Active, but resistance is a concern.[10]
Voriconazole (B182144) Candida albicans≤0.03 - 4Potent activity.[11]
Aspergillus fumigatus0.25 - 2Generally potent activity.[2]
Nikkomycin Z + Fluconazole Candida albicansSynergisticMarked synergistic activity observed.[12][13]
Nikkomycin Z + Itraconazole Aspergillus fumigatusSynergisticMarked synergism reported.[8][12]

Experimental Protocols

Determination of Post-Antifungal Effect (PAFE)

The PAFE is the suppression of fungal growth that persists after a limited exposure to an antifungal agent. A common method for its determination is as follows:

1. Inoculum Preparation:

  • Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

  • A suspension of fungal cells (e.g., conidia for molds, yeast cells for yeasts) is prepared in a sterile saline solution.

  • The suspension is adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to a specific cell concentration. This suspension is then further diluted in a liquid culture medium (e.g., RPMI 1640) to the desired final inoculum concentration (e.g., 1 x 10^5 to 5 x 10^5 CFU/mL).

2. Antifungal Exposure:

  • The standardized fungal inoculum is exposed to the antifungal agent at a specific concentration (often a multiple of the MIC, e.g., 4x MIC) for a defined period (e.g., 1, 2, or 4 hours) at a controlled temperature (e.g., 35°C).

  • A control culture containing the fungal inoculum without the antifungal agent is incubated under the same conditions.

3. Drug Removal:

  • After the exposure period, the antifungal agent is removed from the fungal suspension. This is typically achieved by centrifugation, where the fungal cells are pelleted, the supernatant containing the drug is discarded, and the cells are washed multiple times with sterile drug-free saline or buffer.

4. Regrowth Monitoring:

  • The washed fungal cells (both from the drug-exposed and control groups) are resuspended in fresh, drug-free culture medium.

  • The regrowth of the fungi is monitored over time. This can be done through various methods:

    • Viable Counts: Aliquots of the culture are taken at regular intervals, serially diluted, and plated on agar to determine the number of colony-forming units (CFU/mL).

    • Turbidimetric Measurement: The optical density (OD) of the cultures is measured spectrophotometrically at regular intervals. An increase in OD indicates fungal growth.

5. PAFE Calculation:

  • The PAFE is calculated as the difference in the time it takes for the drug-exposed culture to show a predefined level of regrowth compared to the control culture.

  • The formula is: PAFE = T - C

    • T: Time required for the drug-exposed culture to reach a specific endpoint (e.g., a 1-log10 increase in CFU/mL or a specific OD value).

    • C: Time required for the control culture to reach the same endpoint.

Visualization of Key Processes

Experimental Workflow for PAFE Determination

PAFE_Workflow Inoculum Standardized Fungal Inoculum Preparation Exposure Exposure to Antifungal (e.g., 4x MIC for 2h) Inoculum->Exposure Test Group Control Control Incubation (No Antifungal) Inoculum->Control Control Group Wash Drug Removal (Centrifugation & Washing) Exposure->Wash Regrowth_Control Regrowth Monitoring (Control) Control->Regrowth_Control Regrowth_Test Regrowth Monitoring (Drug-Free Medium) Wash->Regrowth_Test Analysis Data Analysis (PAFE = T - C) Regrowth_Test->Analysis Regrowth_Control->Analysis

Caption: Workflow for determining the Post-Antifungal Effect (PAFE).

Antifungal Mechanisms of Action

Antifungal_Mechanisms cluster_NikkomycinZ Nikkomycin Z Mechanism cluster_Azoles Azole Mechanism NikkomycinZ Nikkomycin Z ChitinSynthase Chitin Synthase NikkomycinZ->ChitinSynthase Competitively Inhibits Chitin Chitin Synthesis ChitinSynthase->Chitin Catalyzes Lysis Cell Lysis ChitinSynthase->Lysis Inhibition leads to UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) UDP_GlcNAc->ChitinSynthase Binds to CellWall Fungal Cell Wall Integrity Chitin->CellWall Maintains Azoles Azoles LanosterolDemethylase Lanosterol 14α-demethylase (ERG11) Azoles->LanosterolDemethylase Inhibits Ergosterol Ergosterol Synthesis LanosterolDemethylase->Ergosterol Catalyzes GrowthArrest Growth Arrest (Fungistatic) LanosterolDemethylase->GrowthArrest Inhibition leads to Lanosterol Lanosterol Lanosterol->LanosterolDemethylase Substrate for CellMembrane Fungal Cell Membrane Function Ergosterol->CellMembrane Maintains

Caption: Mechanisms of action for Nikkomycin Z and Azole antifungals.

Conclusion

Nikkomycin Z and azoles exhibit distinct mechanisms of action that underpin their antifungal properties. While azoles have been a cornerstone of antifungal therapy, the fungistatic nature of their activity against key pathogens and the rise of resistance necessitate the exploration of new agents and therapeutic strategies. Nikkomycin Z, with its unique target in the fungal cell wall and potential for fungicidal activity, presents a promising alternative. The synergistic interactions observed between Nikkomycin Z and azoles suggest that combination therapies could be a valuable approach to enhance efficacy and potentially prolong the post-antifungal effect, thereby improving clinical outcomes. Further direct comparative studies on the PAFE of these two classes of antifungals are warranted to fully elucidate their pharmacodynamic profiles and guide the development of optimized dosing regimens.

References

Safety Operating Guide

Proper Disposal of Nikkomycin Lx: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of Nikkomycin Lx are critical for ensuring laboratory safety and environmental protection. As a nucleoside-peptide antibiotic and a potent inhibitor of chitin (B13524) synthase, this compound and its related compounds, such as Nikkomycin Z, require handling as hazardous chemical waste.[1] This guide provides detailed, step-by-step procedures for the safe disposal of this compound in research and drug development settings. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedure, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). A conservative approach to safety is recommended, assuming the compound is hazardous.[1]

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesPrevents skin contact.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from dust particles and splashes.
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Use in a well-ventilated area or under a chemical fume hood. A dust mask (N95 or equivalent) may be considered for handling larger quantities of powder.Minimizes inhalation of the powder.[1]

Handling Procedure:

  • Preparation: Ensure all necessary PPE is worn correctly. Prepare the workspace by clearing unnecessary items and ensuring easy access to waste disposal containers.[1]

  • Weighing: If weighing the solid form, perform this task in a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.[1]

  • Dissolving: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.[1]

Disposal Procedures

All waste materials contaminated with this compound must be disposed of as chemical waste in accordance with local, state, and federal regulations.[1] Do not pour this compound waste down the drain.[1]

Solid Waste Disposal

Contaminated solid materials should be collected in a dedicated, clearly labeled hazardous waste container.[1]

Step-by-Step Protocol:

  • Segregation: Identify all solid waste contaminated with this compound. This includes:

    • Pipette tips

    • Tubes

    • Gloves

    • Contaminated absorbent paper

    • Other disposable lab supplies

  • Collection: Place all identified solid waste into a designated hazardous waste container. The container should be clearly labeled with "Hazardous Waste" and the specific chemical name, "this compound."

  • Storage: Store the hazardous waste container in a designated satellite accumulation area until it is collected by institutional environmental health and safety personnel or a licensed waste disposal contractor.

Liquid Waste Disposal

Unused solutions containing this compound must be collected for chemical waste disposal.[1]

Step-by-Step Protocol:

  • Collection: Collect all aqueous and solvent-based solutions containing this compound in a sealed, labeled hazardous waste container.[1] The container should be appropriate for the type of liquid (e.g., glass for organic solvents).

  • Labeling: Clearly label the container with "Hazardous Waste," "this compound," and the approximate concentration and solvent.

  • Incompatibility: Do not mix this compound waste with other incompatible chemical wastes.

  • Storage: Store the liquid hazardous waste container in secondary containment to prevent spills and in a designated satellite accumulation area.

Empty Container Disposal

The original product container should be disposed of as hazardous waste.[1] Federal regulations provide complex rules for when a container is considered "empty." For containers that held acutely hazardous waste, triple rinsing may be required.

Step-by-Step Protocol:

  • Assessment: Do not attempt to rinse the original this compound container.

  • Disposal: The unrinsed container should be securely capped and placed in the designated hazardous waste collection area for disposal.

Spill Response and Cleanup

In the event of a spill, follow these steps to ensure safety and proper cleanup.[1]

Step-by-Step Protocol:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.[1]

  • Contain:

    • Powder Spill: Gently cover with absorbent paper to prevent the powder from becoming airborne.[1]

    • Liquid Spill: Contain the spill with an appropriate inert absorbent material.[1]

  • Clean:

    • Wearing appropriate PPE, clean the spill area.[1]

    • For a powder spill, dampen the absorbent paper before wiping.[1]

    • For a liquid spill, use an inert absorbent material to soak up the liquid.[1]

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent.

  • Dispose: Collect all cleanup materials (absorbent paper, pads, gloves, etc.) in a sealed bag or container, label it as "Hazardous Waste: this compound Spill Debris," and dispose of it as hazardous chemical waste.[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_0 This compound Waste Generation cluster_1 Waste Characterization cluster_2 Disposal Pathways cluster_3 Collection and Labeling cluster_4 Final Disposal start Start: Generate this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Gloves, Tips, Tubes) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid container_waste Empty Original Container waste_type->container_waste Container spill_waste Spill Cleanup Debris waste_type->spill_waste Spill Debris collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Sealed, Labeled Hazardous Waste Container liquid_waste->collect_liquid collect_container Cap and Place in Hazardous Waste Collection container_waste->collect_container collect_spill Collect in Sealed, Labeled Bag or Container spill_waste->collect_spill final_disposal Dispose as Hazardous Chemical Waste (via Institutional EHS or Licensed Contractor) collect_solid->final_disposal collect_liquid->final_disposal collect_container->final_disposal collect_spill->final_disposal

Caption: this compound Disposal Decision Workflow.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Nikkomycin Lx

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Nikkomycin Lx. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Given the limited specific safety data available for this compound, a conservative approach is strongly recommended. The following guidelines are based on best practices for handling similar research compounds and information available for the closely related compound, Nikkomycin Z.

Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and correct use of Personal Protective Equipment (PPE) is mandatory when handling this compound in any form (solid or in solution).

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesPrevents direct skin contact with the compound.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from potential splashes or airborne particles.
Body Protection Laboratory coatShields skin and personal clothing from contamination.
Respiratory Protection Work in a well-ventilated area or under a chemical fume hood. A NIOSH-approved N95 or higher-level respirator may be necessary when handling larger quantities of the powder or if there is a risk of aerosolization.Minimizes the risk of inhaling the compound.

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is crucial to prevent contamination and ensure the compound's integrity.

Step-by-Step Handling Procedure:
  • Preparation: Before beginning any work, ensure your designated workspace is clean and uncluttered. Have all necessary equipment, including waste disposal containers, readily accessible. Don all required PPE as specified in the table above.

  • Weighing: If working with the solid form, conduct all weighing activities within a chemical fume hood or a ventilated balance enclosure to control dust.

  • Dissolving: When preparing solutions, slowly add the solvent to the this compound powder to prevent splashing.

  • Post-Handling: Upon completion of your work, thoroughly decontaminate the work surface with an appropriate cleaning agent. Properly remove and dispose of your gloves, and immediately wash your hands with soap and water.

Storage:
  • Short-term storage: For stock solutions, storage at -20°C for up to one month is recommended.

  • Long-term storage: For extended periods, store stock solutions at -80°C for up to six months.

Disposal Plan: Responsible Waste Management

All materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with all applicable local, state, and federal regulations.

  • Solid Waste: All contaminated disposables, including pipette tips, tubes, and gloves, must be collected in a clearly labeled hazardous waste container.

  • Liquid Waste: Do not pour any solutions containing this compound down the drain. Collect all liquid waste in a sealed and appropriately labeled hazardous waste container.

  • Empty Containers: The original product containers should be disposed of as hazardous chemical waste.

Emergency Procedures: Be Prepared

Immediate and appropriate action is critical in the event of an exposure or spill.

Exposure Response:
Exposure RouteFirst Aid Measures
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids periodically. Seek immediate medical attention.
Skin Contact Remove any contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If irritation develops or persists, seek medical attention.
Inhalation Move the individual to an area with fresh air. If the person is not breathing, administer artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response:
  • Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Contain: For a powder spill, gently cover it with absorbent paper to prevent it from becoming airborne. For a liquid spill, use an inert absorbent material to contain it.

  • Clean: Wearing the appropriate PPE, carefully clean the spill area. If it is a powder spill, dampen the absorbent paper before wiping.

  • Dispose: Collect all cleanup materials in a sealed bag and dispose of them as hazardous chemical waste.

Experimental Workflow: Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Don Personal Protective Equipment (PPE) B Prepare Clean Workspace A->B C Weigh this compound in Fume Hood B->C D Prepare Solution C->D E Decontaminate Work Area D->E F Dispose of Waste E->F G Remove PPE and Wash Hands F->G

Caption: A logical workflow for the safe handling of this compound.

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